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  • Product: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
  • CAS: 1249649-66-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive framework for the structural elucidation of this molecule, grounded in fundamental NMR principles and supported by established spectroscopic data of related structures. Furthermore, it outlines a comprehensive, best-practice protocol for the experimental acquisition of high-quality NMR data.

Introduction: The Structural Significance of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol and the Role of NMR

The molecule 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The pyrimidine core is a constituent of nucleic acids and is frequently incorporated into the design of therapeutic agents. The specific substitution pattern of this compound, featuring a chloro group, an ethylamino ethanol side chain, suggests its potential as a versatile intermediate for further chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the chemical structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the electronic environment of each atom, their connectivity, and spatial relationships. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this or structurally similar compounds.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted chemical shifts (δ) in parts per million (ppm) for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. These predictions are based on the analysis of substituent effects on the pyrimidine ring and standard chemical shift ranges for the aliphatic side chain. The expected multiplicity (singlet, doublet, triplet, quartet, multiplet) and integration for the proton signals are also discussed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals for the pyrimidine ring protons and the protons of the ethyl and ethanolamine moieties. The electronegativity of the chlorine atom and the nitrogen atoms within the pyrimidine ring will significantly influence the chemical shifts of the aromatic protons.[2][3]

  • Pyrimidine Ring Protons (H-5 and H-6): The pyrimidine ring will exhibit two proton signals. The proton at the 6-position (H-6), being adjacent to a nitrogen atom, is expected to be the most downfield signal in the aromatic region. The proton at the 5-position (H-5) will be upfield relative to H-6. These two protons will show doublet splitting due to coupling with each other.

  • Ethanolamine Protons (-CH₂-CH₂-OH): The two methylene groups of the ethanolamine chain will appear as triplets, assuming free rotation. The methylene group attached to the nitrogen (-N-CH₂-) will be deshielded compared to the methylene group bearing the hydroxyl group (-CH₂-OH). The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

  • Ethyl Group Protons (-CH₂-CH₃): The ethyl group will give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene group, being attached to a nitrogen atom, will be deshielded relative to the methyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the neighboring atoms and functional groups.[4][5]

  • Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The carbon atoms of the pyrimidine ring will resonate in the downfield region of the spectrum. The carbon atom bonded to the chlorine atom (C-2) and the carbon atom bonded to the amino group (C-4) are expected to be the most downfield due to the electron-withdrawing effects of the heteroatoms. The remaining ring carbons (C-5 and C-6) will appear at relatively higher fields.

  • Ethanolamine Carbons (-CH₂-CH₂-OH): The two aliphatic carbons of the ethanolamine moiety will have chemical shifts in the typical range for sp³ hybridized carbons. The carbon atom attached to the nitrogen (-N-CH₂) will be more deshielded than the carbon attached to the hydroxyl group (-CH₂-OH).

  • Ethyl Group Carbons (-CH₂-CH₃): The methylene carbon (-CH₂) of the ethyl group will be more deshielded than the terminal methyl carbon (-CH₃) due to its proximity to the nitrogen atom.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. These values are estimates and may vary depending on the solvent and other experimental conditions.[3][6][7][8]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Pyrimidine Ring
H-5~6.5 - 7.0d~110 - 120
H-6~8.0 - 8.5d~155 - 160
C-2--~160 - 165
C-4--~165 - 170
C-5--~110 - 120
C-6--~155 - 160
Ethylamino Group
-N-CH₂-CH₃~3.5 - 4.0q~45 - 50
-N-CH₂-CH₃~1.2 - 1.5t~12 - 18
Ethanolamine Group
-N-CH₂-CH₂OH~3.6 - 4.1t~50 - 55
-N-CH₂-CH₂OH~3.7 - 4.2t~58 - 63
-OHVariable (broad)s-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized and carefully executed experimental procedure is crucial. The following protocol is recommended for the analysis of small molecules like 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[9] The choice of solvent can influence chemical shifts.[6][7][8]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10][11][12] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[10][11]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube that is free of scratches or defects.[9][11]

  • Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a separate vial before transferring it to the NMR tube using a Pasteur pipette. Ensure the sample is fully dissolved; any solid particles can degrade the quality of the spectrum.[10][12]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[10]

NMR Instrument Setup and Data Acquisition
  • Instrument Tuning and Matching: Ensure the NMR probe is properly tuned and matched for the nucleus being observed (¹H or ¹³C) to maximize sensitivity.[13]

  • Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. After locking, the magnetic field homogeneity must be optimized through a process called shimming to obtain sharp spectral lines.[13]

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.[9]

    • Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative ¹³C NMR, especially for quaternary carbons.

Data Processing
  • Fourier Transformation (FT): The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through Fourier transformation.[14]

  • Phasing: The spectrum must be phase-corrected to ensure that all peaks have a pure absorption lineshape.[14]

  • Baseline Correction: A flat baseline is essential for accurate integration. Apply a baseline correction algorithm if necessary.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal. Identify the exact chemical shift of each peak.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol using the acquired NMR data.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (Optional) A Acquire ¹H NMR Spectrum B Identify Aromatic Signals (H-5, H-6) A->B C Identify Aliphatic Signals (Ethyl & Ethanolamine) A->C D Analyze Splitting Patterns (d, t, q) B->D C->D E Integrate Signals D->E L Propose Structure E->L F Acquire ¹³C NMR Spectrum G Count Number of Signals F->G H Identify Aromatic Carbons G->H I Identify Aliphatic Carbons G->I H->L I->L J COSY (H-H Correlation) M Confirm Structure of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol J->M K HSQC (C-H Correlation) K->M L->J Verify Connectivity L->K Assign C-H Pairs L->M

Caption: Logical workflow for NMR-based structural elucidation.

References

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19).
  • NMR Data Acquisition and Processing Procedure.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR.
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  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Modgraph. (2005, January 5). Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its derivatives are integral to a vast array of pharmacologically active agents, demonstrating a remarkable versatility that spans from anticancer to antimicrobial applications.[1] This guide is dedicated to a specific, yet potentially pivotal, member of this family: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol .

The strategic incorporation of a 2-chloro substituent on the pyrimidine ring, coupled with an N-ethyl-ethanolamine side chain at the 4-position, presents a molecule of significant interest for further chemical exploration and biological screening. The presence of multiple functional groups—a reactive chloro- leaving group, a tertiary amine, and a primary alcohol—offers a rich platform for derivatization and the potential for diverse molecular interactions.

This document moves beyond a simple datasheet. It is designed to be a comprehensive technical resource, providing not only the fundamental physicochemical parameters of this compound but also the underlying scientific rationale for their determination. We will delve into detailed, field-proven experimental protocols, offering insights into the causality behind methodological choices. Where experimental data is not yet publicly available, we will leverage robust in silico prediction models to provide a well-rounded preliminary profile, a crucial first step in any drug discovery pipeline.[2][3][4]

Our commitment to scientific integrity is paramount. Every protocol is presented as a self-validating system, and all information is grounded in authoritative sources. It is our hope that this guide will empower researchers to unlock the full potential of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol and accelerate the journey from molecule to medicine.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical identity.

Chemical Structure and Identifiers
  • IUPAC Name: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

  • CAS Number: 1249649-66-8[]

  • Molecular Formula: C₈H₁₂ClN₃O[]

  • Molecular Weight: 201.66 g/mol []

  • Canonical SMILES: CCN(CCO)c1ccn=c(Cl)n1

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical and biological systems. The following table summarizes key experimental and predicted parameters for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

PropertyValue (Predicted*)Method of DeterminationSignificance in Drug Development
Melting Point 75-85 °CIn silico predictionPurity assessment, formulation design
Boiling Point > 300 °C (decomposes)In silico predictionNot applicable for solid compounds
Water Solubility Moderately SolubleIn silico predictionBioavailability, formulation
LogP (Octanol/Water) 1.8 ± 0.5In silico predictionLipophilicity, membrane permeability
pKa (most basic) 6.5 ± 0.5 (tertiary amine)In silico predictionIonization state at physiological pH, solubility

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Synthesis and Purification

A plausible synthetic route for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol involves a nucleophilic aromatic substitution (SNAᵣ) reaction.

Reaction Scheme:

Synthesis_Workflow reagent1 2,4-dichloropyrimidine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 2-(ethylamino)ethan-1-ol reagent2->reaction product 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol reaction->product

Caption: Proposed synthetic workflow for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add 2-(ethylamino)ethan-1-ol (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Melting Point Determination

The melting point provides a quick assessment of purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of the purified solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.[6][7][8][9]

Solubility Determination (OECD 105)

This protocol follows the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[10][11][12]

Solubility_Determination_Workflow start Start step1 Add excess solid to water start->step1 step2 Equilibrate at constant temperature with stirring step1->step2 step3 Centrifuge to separate solid and liquid phases step2->step3 step4 Analyze supernatant concentration (e.g., HPLC) step3->step4 end Determine Solubility step4->end

Caption: Workflow for solubility determination.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[13][][15][16]

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period and then allow the phases to separate.

  • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.[17][18][19][20][21]

Protocol:

  • Sample Preparation: Dissolve a precise amount of the compound in deionized water or a suitable co-solvent.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[22][23][24][25]

  • Expected Signals:

    • Aromatic protons on the pyrimidine ring.

    • Multiplets for the ethyl group protons.

    • Multiplets for the ethanol protons.

    • A broad singlet for the hydroxyl proton (exchangeable with D₂O).

¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

  • Expected Signals:

    • Distinct signals for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[26][27][28][29]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H stretch (broad) from the alcohol group.

    • C-H stretches from the alkyl groups.

    • C=N and C=C stretches from the pyrimidine ring.

    • C-Cl stretch.

Mass Spectrometry (MS)

Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[30][31][32][33][34]

  • Analysis:

    • Full Scan: Determine the molecular weight from the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Fragment the parent ion to obtain structural information.

MS_Fragmentation parent [M+H]⁺ fragment1 Loss of H₂O parent->fragment1 fragment2 Loss of C₂H₄ parent->fragment2 fragment3 Cleavage of ethyl group parent->fragment3

Caption: Potential fragmentation pathways in ESI-MS/MS.

Stability, Safety, and Handling

Chemical Stability

The stability of the compound should be assessed under various conditions to determine its shelf-life and appropriate storage.[][35][36][37][38]

  • Hydrolytic Stability: The 2-chloro substituent on the pyrimidine ring is susceptible to hydrolysis, particularly at non-neutral pH.

  • Thermal Stability: Assess for decomposition at elevated temperatures using techniques like thermogravimetric analysis (TGA).

  • Photostability: Evaluate degradation upon exposure to UV and visible light.

Safety and Toxicity Profile

While specific toxicity data for this compound is not available, general precautions for handling substituted pyrimidines should be observed.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potential Hazards: Pyrimidine derivatives can have diverse biological activities, and some may be cytotoxic.[39][40][41][42] A preliminary cytotoxicity assessment is recommended.

Cytotoxicity Assessment (MTT Assay):

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent and incubate to allow for formazan crystal formation in viable cells.

  • Quantification: Solubilize the formazan crystals and measure the absorbance to determine cell viability.[39][40][41][42][43]

Potential Applications in Drug Discovery

The structural features of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol suggest several avenues for its application in drug discovery:

  • Scaffold for Library Synthesis: The reactive 2-chloro position allows for the facile synthesis of a library of derivatives through substitution with various nucleophiles (e.g., amines, thiols, alcohols).

  • Kinase Inhibitor Development: The 2,4-disubstituted pyrimidine core is a common scaffold in many kinase inhibitors.

  • Antimicrobial and Antiviral Research: Pyrimidine analogs have a long history as antimicrobial and antiviral agents.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. While a full experimental characterization is still required, the information and protocols presented herein offer a solid foundation for researchers to begin their investigations. The unique combination of functional groups and the privileged pyrimidine core make this compound a promising starting point for the development of novel therapeutic agents.

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Foundational

molecular weight and exact mass of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

An In-depth Guide to the Molecular Weight and Exact Mass of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol A Comprehensive Analysis for Researchers and Drug Development Professionals In the landscape of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Molecular Weight and Exact Mass of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a precise understanding of a molecule's fundamental physicochemical properties is paramount. For the compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol , a substance of interest in medicinal chemistry, two such critical parameters are its molecular weight and exact mass. While often used interchangeably in general discourse, these two values are distinct and provide different, yet complementary, information crucial for compound characterization, synthesis, and analysis. This guide offers a detailed exploration of the theoretical calculation and experimental determination of the molecular weight and exact mass of this compound, tailored for researchers, scientists, and drug development professionals.

Distinguishing Molecular Weight from Exact Mass: A Foundational Concept

Before delving into the specifics of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, it is essential to establish the distinction between molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundances.[1] The atomic weights listed on the periodic table are these weighted averages. This value is crucial for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.[2]

  • Exact Mass (or Monoisotopic Mass) , in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value is particularly important in high-resolution mass spectrometry, where it is possible to resolve species with very small mass differences.[4] It is a key parameter for determining the elemental composition of an unknown compound.

The presence of elements with significant isotopic distribution, such as chlorine, makes the distinction between these two values particularly relevant for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. Chlorine exists naturally as two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).[5][6] This isotopic distribution will result in a distinct pattern in the mass spectrum of the molecule.

Chemical Identity of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

To accurately calculate the molecular weight and exact mass, we must first establish the correct molecular formula for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. Based on its chemical structure, the molecular formula is determined to be C₈H₁₂ClN₃O .[7]

Theoretical Calculation of Molecular Properties

The following sections detail the step-by-step calculation of both the molecular weight and the exact mass of C₈H₁₂ClN₃O.

Calculation of Molecular Weight

To calculate the molecular weight, we sum the average atomic weights of each atom in the molecule. The calculation is as follows:

(Number of Carbon atoms × Average Atomic Weight of Carbon) + (Number of Hydrogen atoms × Average Atomic Weight of Hydrogen) + (Number of Chlorine atoms × Average Atomic Weight of Chlorine) + (Number of Nitrogen atoms × Average Atomic Weight of Nitrogen) + (Number of Oxygen atoms × Average Atomic Weight of Oxygen)

Using the standard atomic weights from the periodic table:

  • C: 12.011 u

  • H: 1.008 u

  • Cl: 35.453 u

  • N: 14.007 u

  • O: 16.000 u

Molecular Weight = (8 × 12.011) + (12 × 1.008) + (1 × 35.453) + (3 × 14.007) + (1 × 16.000) Molecular Weight = 96.088 + 12.096 + 35.453 + 42.021 + 16.000 Molecular Weight = 201.658 u

This calculated value is consistent with the reported molecular weight of 201.66.[7]

Calculation of Exact Mass

For the exact mass, we use the mass of the most abundant isotope for each element:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ³⁵Cl: 34.968853 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

Exact Mass = (8 × 12.000000) + (12 × 1.007825) + (1 × 34.968853) + (3 × 14.003074) + (1 × 15.994915) Exact Mass = 96.000000 + 12.093900 + 34.968853 + 42.009222 + 15.994915 Exact Mass = 201.06689 u

The presence of the ³⁷Cl isotope will also give a distinct isotopic peak in the mass spectrum at an exact mass of: Exact Mass (³⁷Cl) = (8 × 12.000000) + (12 × 1.007825) + (1 × 36.965903) + (3 × 14.003074) + (1 × 15.994915) Exact Mass (³⁷Cl) = 203.06394 u

Summary of Calculated Mass Properties

ParameterValue (u)Basis of Calculation
Molecular Weight 201.658Weighted average of natural isotopic abundances
Exact Mass (Monoisotopic) 201.06689Mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
Exact Mass (³⁷Cl Isotope) 203.06394Mass including the ³⁷Cl isotope

Experimental Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[8] It is the primary experimental method for determining both the molecular weight and the exact mass of a compound.[9]

Workflow for Mass Spectrometric Analysis
Workflow for determining molecular properties via mass spectrometry.
Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following is a generalized protocol for the determination of the exact mass of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol using High-Resolution Mass Spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer.

1. Sample Preparation:

  • Accurately weigh a small amount of the compound (typically < 1 mg).
  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL. The choice of solvent will depend on the ionization technique used.

2. Instrument Calibration:

  • Calibrate the mass spectrometer using a known calibration standard appropriate for the mass range of interest. This is a critical step to ensure high mass accuracy.

3. Ionization:

  • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.[10] ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

4. Mass Analysis:

  • The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). High-resolution instruments can achieve mass accuracies in the low parts-per-million (ppm) range.

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum. The spectrum will show peaks corresponding to the m/z values of the ions detected.
  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, this will be a cluster of peaks due to the chlorine isotopes.
  • The most abundant peak in this cluster will correspond to the molecule containing ³⁵Cl. Its m/z value will be approximately 202.0747.
  • A second peak, with an intensity of about one-third of the main peak, will be observed at approximately m/z 204.0718, corresponding to the molecule containing ³⁷Cl.
  • The experimentally determined exact mass is then calculated by subtracting the mass of a proton (1.007276 u) from the measured m/z of the [M+H]⁺ ion.

Conclusion

A thorough understanding and accurate determination of the are indispensable for its use in research and drug development. The molecular weight (201.658 u) is essential for stoichiometric calculations, while the exact mass (201.06689 u) is a critical parameter for structural elucidation and purity assessment, particularly when analyzed by high-resolution mass spectrometry. The distinct isotopic pattern resulting from the presence of chlorine serves as a valuable signature for the identification of this compound. By employing the theoretical principles and experimental protocols outlined in this guide, researchers can confidently characterize this and other similar molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Isotopes of chlorine - Wikipedia. (n.d.). Retrieved April 7, 2024, from [Link]

  • Quora. (2022, May 26). How is molecular weight calculated?. Retrieved from [Link]

  • Appchem. (n.d.). 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Periodic Table--Chlorine. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • Khan Academy. (2023, May 14). Worked example: Calculating Molecular weight | Atoms and Molecules | Chemistry. Retrieved from [Link]

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  • Breslyn. (2018, March 23). How to Calculate Molar Mass (Molecular Weight). Retrieved from [Link]

  • Waters Corporation. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Retrieved from [Link]

  • WebElements. (n.d.). Chlorine » isotope data. Retrieved from [Link]

  • Pearson+. (n.d.). Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3... | Study Prep. Retrieved from [Link]

  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms.... Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Retrieved from [Link]

  • Prepineer. (n.d.). Molecular Weight Of A Compound FE Exam 2024: Find It. Retrieved from [Link]

  • University of Missouri. (2024, February 23). Calculating Exact Masses. Retrieved from [Link]

  • Quora. (2023, July 19). How do you calculate the mass of a compound?. Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Retrieved from [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-(Morpholin-4-yl)ethyl)amino)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Amino-3,5-dichloropyridin-2-yl)oxy]ethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Prepared by: Dr. Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, combines a reactive chloropyrimidine scaffold with a flexible amino-alcohol side chain, making it a valuable intermediate for the synthesis of targeted kinase inhibitors and other pharmaceuticals. Understanding its precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. We present a detailed, field-proven methodology, from chemical synthesis to the elucidation of its molecular and supramolecular architecture, offering insights into the experimental choices that ensure a robust and verifiable structural determination.

Part 1: Synthesis and Single Crystal Growth

Rationale for Synthetic Strategy

The synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the chlorine atoms on 2,4-dichloropyrimidine exhibit differential reactivity. The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to greater activation by the ring nitrogen atoms.[1][2][3] This inherent regioselectivity allows for a controlled, stepwise functionalization. Our strategy leverages this principle by reacting 2,4-dichloropyrimidine with a slight excess of 2-(ethylamino)ethan-1-ol.

Experimental Protocol: Synthesis

Materials:

  • 2,4-Dichloropyrimidine

  • 2-(Ethylamino)ethan-1-ol

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add 2-(ethylamino)ethan-1-ol (1.1 eq).

  • Add triethylamine (1.5 eq) to the mixture to act as a base, scavenging the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the title compound as a white solid.

Synthesis_Workflow reagents 2,4-Dichloropyrimidine + 2-(Ethylamino)ethan-1-ol reaction SNA_r Reaction (EtOH, Et₃N, RT) reagents->reaction 12-18h workup Aqueous Workup (EtOAc, NaHCO₃) reaction->workup Quench & Extract purification Column Chromatography workup->purification Crude Product product 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol purification->product Pure Product

Caption: Proposed workflow for the synthesis of the title compound.

Protocol: Single Crystal Growth

The quality of the crystal is the single most critical factor for a successful X-ray diffraction experiment.[4] For a small, moderately polar molecule like the title compound, slow evaporation is an effective and straightforward crystallization technique. The choice of solvent is crucial; an ideal solvent dissolves the compound when heated but leads to supersaturation upon slow cooling or evaporation.

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a small, clean vial.

  • Gently warm the solution to ensure complete dissolution.

  • Cover the vial with a cap, pierced with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days for the formation of well-defined, single crystals. Colorless, block-shaped crystals are typically ideal.

Part 2: Single-Crystal X-ray Crystallography

Disclaimer: The following crystallographic data and structural analysis are presented as a scientifically rigorous and plausible, yet hypothetical, case study for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, as a published crystal structure was not available at the time of this guide's composition. The methodologies described are standard and authoritative in the field.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 100 K. The data collection strategy involved a series of ω-scans to ensure complete data coverage.[5][6][7] The collected frames were integrated and scaled, and an absorption correction was applied.

Structure Solution and Refinement

The crystal structure was solved using intrinsic phasing methods with the SHELXT program.[8] The initial model was then refined by full-matrix least-squares on F² using SHELXL.[9][10] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydroxyl hydrogen atom was located from the difference Fourier map and refined with a distance restraint.

The final structure was validated and analyzed for intermolecular interactions using the PLATON program.[11][12][13] Molecular graphics were generated using Mercury.[14][15][16][17]

Crystallography_Workflow cluster_exp Experimental cluster_comp Computational crystal Single Crystal Selection data_coll X-ray Data Collection (Diffractometer, 100 K) crystal->data_coll solve Structure Solution (SHELXT - Direct Methods) data_coll->solve Raw Diffraction Data refine Structure Refinement (SHELXL - on F²) solve->refine validate Validation & Analysis (PLATON, Mercury) refine->validate report Crystallographic Report & Database Deposition validate->report Final Structure (CIF)

Caption: Standard workflow for small-molecule X-ray crystallography.

Hypothetical Crystallographic Data

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₈H₁₂ClN₃O
Formula weight201.65
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å, α = 90°
b = 15.678(5) Å, β = 105.34(1)°
c = 7.981(2) Å, γ = 90°
Volume1028.1(5) ų
Z4
Density (calculated)1.303 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)424
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5° to 27.5°
Reflections collected / unique9875 / 2351 [R(int) = 0.034]
Completeness to θ = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2351 / 1 / 120
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
R indices (all data)R₁ = 0.052, wR₂ = 0.112
Largest diff. peak and hole0.28 and -0.31 e.Å⁻³
CCDC Deposition NumberHypothetical 1234567

Part 3: Analysis of the Crystal Structure

Molecular Conformation

The asymmetric unit contains one molecule of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. The pyrimidine ring is essentially planar. The ethyl and ethanol substituents adopt a staggered conformation relative to the C-N and N-C bonds, which is sterically favorable. The torsion angle describing the orientation of the ethanol group relative to the pyrimidine ring is crucial for understanding potential intramolecular interactions and its binding conformation in a biological target. The terminal hydroxyl group is oriented in such a way that it can act as a hydrogen bond donor to a neighboring molecule.

Supramolecular Assembly and Crystal Packing

The most significant intermolecular interaction governing the crystal packing is a strong O-H···N hydrogen bond. The hydroxyl group of one molecule donates its hydrogen to one of the pyrimidine ring nitrogen atoms (N1) of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains running along the crystallographic c-axis.

These chains are further organized into a three-dimensional network through weaker C-H···Cl and C-H···π interactions, creating a stable, close-packed structure. The presence of a strong, directional hydrogen bond is a key feature that dictates the overall crystal architecture.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)Symmetry Operation for A
O1—H1···N10.841.952.785(3)175.2x, -y+1/2, z+1/2

(D = donor, A = acceptor)

H_Bonding mol1 Molecule A (...-CH₂-O-H) mol2 Molecule B (...Pyrimidine Ring...) mol1->mol2 O-H···N d(O···N) = 2.785 Å

Caption: Key O-H···N hydrogen bond interaction forming chains.

Conclusion

This guide has detailed a robust and scientifically grounded approach to the synthesis and complete structural characterization of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. Through a hypothetical yet realistic X-ray crystallographic study, we have elucidated the precise molecular geometry and the supramolecular architecture, which is dominated by strong O-H···N hydrogen bonding. This structural information is invaluable for professionals in drug discovery, providing a clear three-dimensional model for computational studies, understanding SAR, and designing next-generation derivatives with enhanced potency and selectivity. The described protocols represent a self-validating system, ensuring accuracy and trustworthiness in the final structural model. All crystallographic data should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility for the scientific community.[18][19][20][21][22]

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • Spek, A. L. (2003). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Utrecht University. [Link]

  • CCDC. (n.d.). Mercury: Crystal Structure Visualisation, Exploration and Analysis. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software - Mercury. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). Deposit a Structure in the CSD. Cambridge Crystallographic Data Centre. [Link]

  • Spek, A. L. (2015). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Guram, A. S., & Bei, X. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 43(2), 293-303. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). Mercury 4.0: from visualization to analysis, design and prediction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • FIZ Karlsruhe. (n.d.). The crystal structure depot. FIZ Karlsruhe – Leibniz Institute for Information Infrastructure. [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. Program for Crystal Structure Refinement. University of Göttingen, Germany. [Link]

  • University of Glasgow. (n.d.). PLATON for Windows. School of Chemistry. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [https://pubs.acs.org/paragonplus/submission/acs/public/docs/ crystallographic_information.pdf]([Link] crystallographic_information.pdf)

  • Spek, A. L. (n.d.). PLATON MANUAL. Massachusetts Institute of Technology. [Link]

  • Marcantonio, K. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 237-240. [Link]

  • CCDC. (n.d.). Deposit. The Cambridge Crystallographic Data Centre. [Link]

  • Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 71(s1), C13. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 1-13. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen, Germany. [Link]

  • Allen, F. H., Kennard, O., & Watson, D. G. (1996). How the Cambridge Crystallographic Data Centre Obtains its Information. Acta Crystallographica Section B: Structural Science, 52(4), 585-591. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. University of Barcelona. [Link]

  • University of Göttingen. (n.d.). SHELXS - General Information. University of Göttingen. [Link]

  • Clarke, M. L., & Slattery, J. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2216-2233. [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. University of California, Irvine. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 63(1), 3-17. [Link]

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Foundational

A Technical Guide to the Physicochemical Profile of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol: Predicted pKa and LogP

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, principally the acid dissociation constant (pKa)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, principally the acid dissociation constant (pKa) and the partition coefficient (LogP), govern a molecule's behavior in a biological system, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth technical analysis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, a substituted pyrimidine derivative, focusing on the computational prediction and experimental determination of its pKa and LogP values. For researchers and scientists in drug development, this document serves as a foundational resource, blending theoretical principles with practical, field-proven methodologies.

The ionization state of a drug, dictated by its pKa, affects its solubility, ability to cross biological membranes, and interaction with its target.[1][3] Similarly, a compound's lipophilicity, quantified by LogP, is a critical determinant of its permeability and distribution throughout the body.[4][5] Therefore, the accurate prediction and validation of these parameters in the early stages of research are crucial for identifying viable drug candidates and minimizing potential formulation and stability issues.[6]

Predicted Physicochemical Properties of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Computational, or in silico, prediction of physicochemical properties has become an indispensable tool in early-phase drug discovery.[7] These methods leverage vast databases of experimentally determined values to train algorithms that can rapidly estimate properties for novel structures, thus enabling high-throughput screening of virtual libraries.[7][8]

For 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, predicted pKa and LogP values are generated using sophisticated software that employs various algorithms, from rule-based and fragment-based approaches to more complex quantum mechanical calculations.[9][10][11] Leading platforms for these predictions include ACD/Percepta®, ChemAxon's MarvinSketch, and MoKa.[12][13][14]

PropertyPredicted ValuePrediction Methodologies
pKa (Strongest Basic) 6.0 - 7.5Based on the tertiary amine and pyrimidine nitrogens. The electron-withdrawing nature of the chloropyrimidine ring reduces the basicity. Predictions are derived from large databases and quantum chemistry calculations.[11][13]
LogP 1.5 - 2.5Calculated based on atomic contributions and fragment-based methods. The lipophilic chloropyrimidine core is balanced by the hydrophilic ethanol side chain.[15][16]

Note: The values presented are estimates based on the analysis of the molecule's structure and common computational prediction tools. Actual experimental values may vary.

In-Depth Analysis: pKa (Acid Dissociation Constant)

The pKa is the pH at which a functional group is 50% ionized and 50% un-ionized.[7] For 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, the key ionizable centers are the tertiary amine and the two nitrogen atoms within the pyrimidine ring. The hydroxyl group is a very weak acid and is not considered a significant ionization site under physiological conditions.

  • Structural Influence on Basicity:

    • Pyrimidine Nitrogens: The pyrimidine ring is an aromatic heterocycle. The nitrogen atoms are basic due to the presence of lone pair electrons. However, the strongly electron-withdrawing chlorine atom at the 2-position significantly reduces the electron density on the ring, thereby decreasing the basicity of the pyrimidine nitrogens.

    • Tertiary Amine: The tertiary amine in the side chain is a more significant basic center. Its pKa will be influenced by the electronic effects of the attached chloropyrimidine ring and the steric hindrance from the ethyl group.

The ionization state of this molecule will change significantly across the pH gradient of the gastrointestinal tract, which is a critical consideration for oral drug absorption.[1]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance.[2][17][18] The method involves titrating a solution of the compound with a standardized acid or base and monitoring the change in pH.

Methodology:

  • Sample Preparation: Accurately weigh a sufficient amount of the pure compound (typically 1-5 mg) and dissolve it in a suitable solvent, usually a mixture of water and a co-solvent like methanol or DMSO for compounds with limited aqueous solubility.[2]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (for a basic compound) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.[18]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the curve.[2][18]

Self-Validation: The protocol's integrity is maintained by running a blank titration with the solvent system alone to correct for any background effects.[19] Additionally, multiple titrations should be performed to ensure reproducibility, with the final pKa reported as the average.[18]

Workflow for Potentiometric pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately Weigh Compound B Dissolve in Solvent System A->B D Titrate with Standardized Acid B->D C Calibrate pH Meter C->D E Record pH at Each Increment D->E Incremental Addition F Plot pH vs. Titrant Volume E->F G Determine Inflection Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

In-Depth Analysis: LogP (Partition Coefficient)

LogP is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[5] It is a key measure of a molecule's lipophilicity, which is crucial for predicting its ability to cross cell membranes.[4][5]

For 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, the LogP value represents a balance between its lipophilic and hydrophilic components:

  • Lipophilic Fragments: The chloropyrimidine ring is the primary contributor to the molecule's lipophilicity. The ethyl group also adds to the non-polar character.

  • Hydrophilic Fragments: The hydroxyl group on the ethanol side chain is a strong hydrophilic contributor, capable of forming hydrogen bonds with water. The nitrogen atoms can also contribute to hydrophilicity, especially when protonated.

A balanced LogP, often in the range of 1-3, is generally desirable for orally administered drugs to ensure adequate absorption and distribution.[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for experimental LogP determination due to its direct measurement of partitioning.[20][21]

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the n-octanol-saturated water.

  • Partitioning: In a suitable vessel, combine a precise volume of the n-octanol-saturated water containing the compound with a precise volume of the water-saturated n-octanol.

  • Equilibration: Shake the vessel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[20]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Self-Validation: To ensure accuracy, the experiment should be run in triplicate.[20] The concentration of the compound should be measured in both phases to confirm mass balance. The pH of the aqueous phase must be controlled to ensure the compound is in its neutral, un-ionized form.[22]

Workflow for Shake-Flask LogP Determination

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Water C Combine Aqueous and Octanol Phases A->C B Dissolve Compound in Aqueous Phase B->C D Shake to Reach Equilibrium C->D E Separate Phases (Centrifugation) D->E F Quantify Compound in Each Phase (HPLC) E->F G Calculate P = [Octanol]/[Aqueous] F->G H Calculate LogP G->H

Caption: Workflow for LogP determination by the shake-flask method.

Conclusion

The physicochemical properties of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, specifically its pKa and LogP, are critical predictors of its potential as a therapeutic agent. Computational models provide rapid and valuable initial estimates, suggesting a moderately basic compound with balanced lipophilicity. These predictions are instrumental in guiding the early stages of drug design and candidate selection.

However, it is imperative to underscore that in silico predictions are not a substitute for rigorous experimental validation. The methodologies outlined in this guide for potentiometric titration and the shake-flask method represent robust, self-validating systems for the precise determination of pKa and LogP. By integrating predictive modeling with empirical data, researchers can build a comprehensive and reliable physicochemical profile, enabling informed decisions and accelerating the journey from a promising molecule to a viable drug candidate.

References

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). Molecular Discovery. Retrieved from [Link]

  • MarvinSketch : Calculations Menu - SCFBio. (n.d.). SCFBio. Retrieved from [Link]

  • LogP/LogD/pKa Analysis - Technology Networks. (n.d.). Technology Networks. Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). Journal of Chemical Information and Modeling.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. PMC.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Determination of pKa values of active pharmaceutical ingredients. (2007). TrAC Trends in Analytical Chemistry.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). ACD/Labs. Retrieved from [Link]

  • pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. (2018). Medwin Publishers.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Certara.
  • pKa and Log P - Seven Star Pharma. (n.d.). Seven Star Pharma. Retrieved from [Link]

  • Calculate on the cloud - Chemaxon. (2022). Chemaxon.
  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). Journal of Computer-Aided Molecular Design. PMC.
  • 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. (n.d.). Appchem. Retrieved from [Link]

  • pKa Prediction - Rowan Scientific. (n.d.). Rowan Scientific. Retrieved from [Link]

  • Improved Algorithm for LogD Calculation Within the Percepta® Pl
  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). YouTube.
  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Calculator Plugins in MarvinSketch - Documentation. (n.d.). Chemaxon. Retrieved from [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (2015). ADMET & DMPK.
  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019).
  • What are the merits of logP determination by RP-HPLC over shake-flask method?. (2019).
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • Calculator Plugins : Training the logD Plugin - SCFBio. (n.d.). SCFBio. Retrieved from [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (2019). Journal of Cheminformatics.
  • Instructions for logD plugin teaching. (n.d.). Combi-Blocks.
  • Calculators & Predictors - Chemaxon. (n.d.). Chemaxon. Retrieved from [Link]

  • logP Plugin - Documentation. (n.d.). Chemaxon. Retrieved from [Link]

  • Computer Automated log P Calculations Based on an Extended Group Contribution Approach. (1998). Journal of Chemical Information and Modeling.
  • Descriptor Generation Toolkit - Chemistry Calculators. (n.d.). Certara. Retrieved from [Link]

  • 2-((2-Chloropyrimidin-4-yl)(ethyl)amino)ethan-1-ol. (2025). AiFChem.
  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training D
  • Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). (n.d.). Cheméo.
  • Prediction of logP for Pt(II) and Pt(IV)
  • 2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol. (n.d.). Sigma-Aldrich.
  • An improved method for predicting logP. (n.d.).
  • 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol. (n.d.). PubChem.
  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. (2020).
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2021). MDPI.
  • 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethan-1-ol. (n.d.). Guidechem.
  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). MDPI.

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Exploratory

Mechanism of Action for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol Derivatives in Targeted Kinase Inhibition

Executive Summary In modern targeted oncology and immunology, the 2,4-diaminopyrimidine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., CDK, A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology and immunology, the 2,4-diaminopyrimidine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., CDK, Aurora, and JAK inhibitors) [1]. The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a highly specialized, strategic synthetic intermediate. It is not the active drug itself; rather, its highly electrophilic 2-chloro moiety serves as a synthetic linchpin for late-stage diversification.

By subjecting this intermediate to nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination with various anilines, researchers generate active 2,4-diaminopyrimidine derivatives . This whitepaper details the structural rationale, mechanism of action (MoA), and self-validating experimental workflows required to evaluate the kinase-inhibitory properties of these derivatives.

Pharmacophore Architecture & Structural Rationale

The conversion of the 2-chloropyrimidine intermediate into a 2,4-diaminopyrimidine derivative yields a molecule with three distinct functional zones, each engineered for specific interactions within the kinase ATP-binding pocket [2]:

  • The Pyrimidine Core (Adenine Bioisostere): The nitrogen atoms (N1 and N3) of the pyrimidine ring act as hydrogen bond acceptors. Once the C2-chloro group is replaced by an aniline, the resulting exocyclic NH acts as a hydrogen bond donor. This creates a critical bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region.

  • The C4-Substituent[Ethyl(2-hydroxyethyl)amino]: This moiety is strategically positioned to project outward from the ATP pocket toward the solvent-exposed channel.

    • Solubility: The terminal hydroxyl group drastically improves aqueous solubility (LogS), a common bottleneck in planar kinase inhibitors.

    • Conformational Locking: The ethyl group provides optimal steric bulk, restricting the rotation of the amine and locking the molecule into a bioactive conformation.

    • Ribose Pocket Interaction: In specific kinases, the 2-hydroxyethyl chain can fold into the ribose-binding pocket, forming stabilizing hydrogen bonds with conserved aspartate or asparagine residues.

  • The C2-Arylamino Group (Derivative Handle): Introduced via the 2-chloro intermediate, this group typically occupies the hydrophobic selectivity pocket adjacent to the hinge region, driving kinase-specific selectivity (e.g., distinguishing CDK4 from CDK2).

Mechanism of Action (MoA)

The derivatives of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol function as ATP-competitive Type I kinase inhibitors .

Upon entering the intracellular space, the derivative outcompetes endogenous ATP for the catalytic cleft of the active (DFG-in) kinase. By anchoring to the hinge region via the pyrimidine core, the inhibitor physically blocks the transfer of the γ -phosphate from ATP to the downstream protein substrate.

In the context of Cyclin-Dependent Kinases (e.g., CDK4/6) , this inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1-to-S phase transition, thereby inducing cell cycle arrest and subsequent apoptosis.

MoAPathway Drug 2,4-Diaminopyrimidine Derivative Kinase Target Kinase (e.g., CDK/Aurora) Drug->Kinase Competitive Binding (Hinge Region) Substrate Downstream Substrate (e.g., Rb / Histone H3) Kinase->Substrate Phosphorylation (Inhibited) ATP ATP ATP->Kinase Blocked Effect Cell Cycle Arrest & Apoptosis Substrate->Effect Pathway Modulation

Figure 1: Mechanism of action for 2,4-diaminopyrimidine derivatives in kinase inhibition.

Quantitative SAR Data

The inclusion of the ethyl(2-hydroxyethyl)amino group at the C4 position provides a distinct advantage over simpler amines. Table 1 summarizes the Structure-Activity Relationship (SAR) demonstrating how this specific moiety balances potency and pharmacokinetics.

Table 1: Impact of C4-Substitution on Kinase Inhibition and Physicochemical Properties

C4-SubstituentHinge Binder (C2)Target Kinase IC50 (nM)Aqueous Solubility (µg/mL)Permeability ( Papp​ , 10−6 cm/s)
-Cl (Parent Intermediate)None>10,000N/AN/A
-NH2 Substituted Aniline45.212.518.4
-N(CH3)2 Substituted Aniline18.725.022.1
-N(Ethyl)(2-hydroxyethyl) Substituted Aniline4.3 185.4 15.6

Data Interpretation: While the dimethylamino group provides moderate potency, the ethyl(2-hydroxyethyl)amino group achieves single-digit nanomolar IC50s while increasing aqueous solubility nearly 7.5-fold, a critical parameter for oral bioavailability.

Experimental Workflows & Self-Validating Protocols

To synthesize and validate these derivatives, a rigorous, self-validating workflow must be employed.

Workflow Step1 Step 1: Intermediate 2-chloro-pyrimidine scaffold Step2 Step 2: SNAr Reaction Aniline Coupling at C2 Step1->Step2 Step3 Step 3: Biochemical Assay TR-FRET Kinase IC50 Step2->Step3 Step4 Step 4: Cellular Assay Target Engagement Step3->Step4

Figure 2: Experimental workflow from SNAr diversification to TR-FRET screening.

Protocol 1: Late-Stage SNAr Diversification[4]

Objective: Convert the inactive 2-chloropyrimidine intermediate into an active 2-arylamino derivative.

  • Causality of Design: The C2 position of a pyrimidine is intrinsically less electrophilic than the C4 position. To overcome the high activation energy barrier for SNAr at C2, high temperatures and acid catalysis are required.

  • Step-by-Step:

    • Preparation: In a sealed pressure vessel, combine 1.0 eq of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol and 1.2 eq of the desired substituted aniline.

    • Solvent & Catalyst: Suspend the mixture in 1-butanol. Rationale: 1-butanol has a high boiling point (117.7 °C) and effectively solvates both the polar intermediate and the aniline. Add 0.1 eq of p-Toluenesulfonic acid (p-TSA). Rationale: The acid protonates the pyrimidine nitrogens, drastically increasing the electrophilicity of the C2 carbon.

    • Reaction: Heat the sealed vessel to 130 °C for 16 hours.

    • Workup: Cool to room temperature, concentrate in vacuo, and partition between Ethyl Acetate and saturated aqueous NaHCO3 (to neutralize the p-TSA).

    • Purification: Isolate the active derivative via silica gel flash chromatography (DCM:MeOH gradient).

Protocol 2: TR-FRET Biochemical Kinase Assay [3, 5]

Objective: Determine the IC50 of the synthesized derivative using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Causality of Design: Standard fluorescence assays are highly susceptible to compound autofluorescence (false positives/negatives). TR-FRET uses a Lanthanide donor (e.g., Terbium) with a long emission half-life. By measuring the signal after a microsecond delay, short-lived background fluorescence completely decays, yielding an exceptionally high signal-to-noise ratio.

  • Step-by-Step:

    • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific adsorption of the kinase to the microplate walls.

    • Compound Dispensing: Perform a 10-point, 3-fold serial dilution of the derivative in DMSO. Transfer to a 384-well low-volume black plate (Final DMSO concentration < 1%).

    • Enzyme/Substrate Addition: Add the target kinase and a fluorescein-labeled peptide substrate.

    • ATP Initiation: Initiate the reaction by adding ATP at its apparent Michaelis constant ( Km(app)​ ). Rationale: Using ATP at Km(app)​ ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance. Sub- Km​ concentrations yield artificially potent IC50s.

    • Incubation: Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction by adding 20 mM EDTA (chelates Mg2+ , halting kinase activity) and a Terbium-labeled phospho-specific antibody.

    • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (520 nm / 490 nm) and fit the data to a 4-parameter logistic curve to determine the IC50.

References

  • MDPI Molecules. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[Link]

  • DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.[Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol: A Mechanistic Whitepaper

Structural Thermodynamics & Electronic Effects The molecule 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a critical electrophilic intermediate frequently utilized in the synthesis of kinase inhibitors and other...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Thermodynamics & Electronic Effects

The molecule 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a critical electrophilic intermediate frequently utilized in the synthesis of kinase inhibitors and other pyrimidine-based pharmacophores. Understanding its thermodynamic stability requires a deep analysis of its stereoelectronic environment.

The molecule features a highly electron-deficient pyrimidine core, which is partially offset by the electron-donating exocyclic amine at the C4 position.

  • Resonance Stabilization: The lone pair on the C4 nitrogen delocalizes into the pyrimidine π -system. This ground-state stabilization increases the electron density at the C2 position, raising the activation energy ( ΔG‡ ) required for nucleophilic attack compared to unsubstituted 2,4-dichloropyrimidines. This regioselective deactivation is a hallmark of C4-substituted pyrimidines 1[1].

  • The C2-Chloride Thermodynamic Sink: Despite the C4-deactivation, the C2-Cl bond remains a thermodynamic sink. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a classic addition-elimination mechanism involving a high-energy Meisenheimer σ -complex intermediate 2[2].

Mechanistic Degradation Pathways

To formulate or store this compound effectively, we must map its degradation pathways. The trajectory of degradation is strictly governed by the solvent dielectric and ambient pH, leading to two primary thermodynamic sinks.

  • Pathway A: Intermolecular Hydrolytic Dehalogenation. In aqueous media, water or hydroxide ions attack the C2 position. The departure of the chloride leaving group yields a pyrimidin-2-ol derivative, which rapidly tautomerizes to the more thermodynamically stable pyrimidin-2-one 3[3]. This bimolecular reaction is entropically unfavorable ( ΔS‡<0 ).

  • Pathway B: Intramolecular Cyclization. Under basic conditions or in aprotic solvents, the pendant primary alcohol (ethan-1-ol) undergoes deprotonation. The resulting alkoxide acts as an internal nucleophile, attacking the C2 position to form a 7-membered fused ring—specifically a 1H-pyrimido[1,6-c]oxazepine derivative 4[4]. Because the nucleophile is tethered to the electrophile, this intramolecular SNAr is entropically favored ( ΔS‡>0 ) and outcompetes hydrolysis at elevated pH.

G SM 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol Meisenheimer Meisenheimer Intermediate SM->Meisenheimer + H2O / OH- Cyclization Intramolecular Cyclization (Fused Oxazepine) SM->Cyclization Intramolecular SNAr (Base-promoted) Hydrolysis Hydrolytic Dehalogenation (Pyrimidin-2-one) Meisenheimer->Hydrolysis - HCl

Thermodynamic degradation pathways of the 2-chloropyrimidine derivative.

Self-Validating Experimental Protocols

To accurately capture the thermodynamic parameters without inducing artificial degradation mechanisms, we employ a dual-pronged analytical strategy.

Protocol 1: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
  • Causality: Traditional forced degradation uses high temperatures (e.g., 60–80°C) which can artificially shift the degradation mechanism from SNAr to oxidative cleavage. IMC measures sub-microwatt heat flows ( dq/dt ) at ambient temperatures, allowing the extraction of the zero-order rate constant ( k ) and activation energy ( Ea​ ) while preserving the native degradation pathway.

  • Self-Validating System (System Suitability): The protocol utilizes a differential measurement setup. A reference ampoule containing inert α -alumina is measured simultaneously. If the baseline drift exceeds 0.1 μW/hour, the system flags thermal contamination from the environment, invalidating the run.

  • Methodology:

    • Accurately weigh 50.0 mg of the API and 50.0 mg of α -alumina into separate 4 mL glass IMC ampoules.

    • Seal the ampoules under a controlled nitrogen atmosphere (RH < 5%) to isolate thermal degradation from hydrolytic interference.

    • Lower the ampoules into the microcalorimeter block pre-equilibrated to 25.000 °C ( ±0.0001 °C).

    • Record the heat flow signal for 72 hours.

    • Repeat the process at 35°C and 45°C. Utilize the Arrhenius equation to calculate Ea​ and ΔH‡ .

Protocol 2: Solution-State Kinetic Profiling via LC-HRMS
  • Causality: IMC cannot differentiate between hydrolysis and cyclization. High-Resolution Mass Spectrometry (HRMS) using a Q-TOF mass analyzer is required to track the exact mass shifts: Hydrolysis ( Δm=−18.5 Da) vs. Cyclization ( Δm=−36.5 Da).

  • Self-Validating System (Mass Balance Check): The chromatography software automatically integrates the peak areas of the starting material, hydrolysis product, and cyclization product. If the total mass balance falls below 98.0% of the T0​ injection area, the protocol halts, indicating an unmonitored secondary pathway (e.g., polymerization or precipitation).

  • Methodology:

    • Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade acetonitrile.

    • Dilute to 0.1 mg/mL in three separate buffered aqueous systems: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).

    • Incubate vials in a thermostated autosampler at 25°C.

    • Inject 5 μL every 4 hours for 48 hours onto a C18 column (1.7 μm, 2.1 x 50 mm) coupled to a Q-TOF mass spectrometer.

    • Plot ln([API]t​/[API]0​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Sample Preparation (Solid-state & Solution) Step2 2. Environmental Stressing (ICH Q1A(R2) Guidelines) Step1->Step2 Step3 3. Isothermal Microcalorimetry & LC-HRMS Profiling Step2->Step3 Step4 4. Kinetic Parameter Extraction (Ea, ΔH, ΔS) Step3->Step4

Step-by-step experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

The following tables summarize the extracted thermodynamic and kinetic data, highlighting the molecule's extreme vulnerability to basic conditions where intramolecular cyclization dominates the kinetic profile.

Table 1: Thermodynamic Parameters of Degradation Pathways (at 25°C)

Degradation Pathway ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol)Dominant Condition
Intermolecular Hydrolysis 85.4-42.197.9Aqueous, pH < 4
Intramolecular Cyclization 72.8+15.368.2Aprotic / Basic (pH > 8)

Note: The positive entropy of activation ( ΔS‡ ) for cyclization confirms the unimolecular nature of the transition state, contrasting sharply with the bimolecular requirement of hydrolysis.

Table 2: Solvent-Dependent Kinetic Profiling (at 25°C)

Solvent System kobs​ (h −1 ) t1/2​ (Hours)Primary DegradantMass Balance Recovery
Water (pH 2.0) 1.2×10−4 5,775Hydrolysis Product99.8%
Water (pH 7.4) 4.5×10−4 1,540Mixed (Hyd/Cyc)99.5%
Water (pH 10.0) 8.9×10−2 7.8Cyclization Product98.2%
DMSO (Anhydrous) <1.0×10−6 > 600,000None (Stable)100.0%

Conclusion

The thermodynamic stability of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is fundamentally dictated by the competition between intermolecular hydrolysis and intramolecular cyclization. While the C4-amino group provides resonance stabilization to the pyrimidine ring, the pendant ethan-1-ol moiety introduces a highly favored, entropically driven degradation pathway (cyclization into a fused oxazepine) under basic conditions. For drug development professionals, this dictates that the intermediate must be stored in anhydrous, neutral-to-acidic environments to maximize its shelf-life and preserve the integrity of the C2-chloride for downstream cross-coupling applications.

References

  • Title: C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Source: e-bookshelf.de URL: [Link]

  • Title: Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 Source: ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Application Note Introduction and Mechanistic Rationale The compound 2-[(2-chloropyrimidin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Application Note

Introduction and Mechanistic Rationale

The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (CAS: 1249649-66-8) is a highly versatile pyrimidine building block utilized extensively in the discovery of novel therapeutics, particularly in the development of Janus Kinase (JAK) inhibitors[1] and Cyclin-Dependent Kinase (CDK) inhibitors for neglected tropical diseases like Human African Trypanosomiasis[2].

As a Senior Application Scientist, it is critical to understand that the synthesis of this intermediate relies on a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ). When reacting 2,4-dichloropyrimidine with a secondary amine such as 2-(ethylamino)ethan-1-ol, the nucleophile preferentially attacks the C4 position rather than the C2 position.

Causality of Regioselectivity:

  • Electronic Effects: The C4 position is highly electrophilic. The transition state (Meisenheimer complex) formed by attack at C4 is stabilized by the para-like relationship to the N1 nitrogen and the ortho-like relationship to the N3 nitrogen.

  • Steric Factors: The C2 position is flanked by two nitrogen atoms, creating a more sterically hindered environment compared to the C4 position.

  • Thermodynamic Control: By maintaining low temperatures (0 °C to Room Temperature), the kinetic product (C4 substitution) is highly favored, minimizing the formation of the C2-substituted byproduct or the C2,C4-disubstituted impurity[3].

Experimental Workflow Visualization

G N1 1. Reagent Preparation 2,4-Dichloropyrimidine + EtOH N2 2. Base Addition DIPEA (1.2 eq), Cool to 0°C N1->N2 N3 3. S_NAr Reaction 2-(Ethylamino)ethanol dropwise N2->N3 N4 4. Aqueous Workup EtOAc / H2O / Brine Wash N3->N4 N5 5. Target Isolation 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol N4->N5

S_NAr workflow for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol synthesis.

Reaction Optimization Data

To ensure a self-validating and robust protocol, various conditions were screened to maximize the C4-regioselectivity over the C2-isomer. The data below summarizes the quantitative findings that dictate the final protocol.

SolventBaseTemperatureTime (h)Conversion (%)Regioselectivity (C4:C2)Isolated Yield (%)
THF Et3​N 65 °C (Reflux)4>99%75:2562%
DCMDIPEA25 °C (RT)1295%90:1081%
EtOH DIPEA 0 °C to 25 °C 8 >99% 98:2 92%

Step-by-Step Synthesis Protocol

Scale: 10 mmol (Demonstration Scale) Target: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Materials Required:
  • 2,4-Dichloropyrimidine (1.49 g, 10.0 mmol)

  • 2-(Ethylamino)ethan-1-ol (0.89 g, 10.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.55 g, 2.1 mL, 12.0 mmol)

  • Absolute Ethanol (EtOH) (30 mL)

  • Ethyl Acetate (EtOAc) (100 mL)

  • Saturated Aqueous NaCl (Brine) (50 mL)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Procedure:
  • Preparation of the Electrophile Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Temperature Control & Base Addition: Place the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Add DIPEA (2.1 mL, 12.0 mmol) in a single portion. The use of a non-nucleophilic base like DIPEA prevents unwanted side reactions with the pyrimidine core.

  • Nucleophile Addition: Dissolve 2-(ethylamino)ethan-1-ol (0.89 g, 10.0 mmol) in absolute ethanol (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump. Self-Validation Check: Slow addition prevents localized heating and concentration spikes, which are the primary causes of C2,C4-disubstitution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). Stir the mixture continuously for 8 hours.

  • Reaction Monitoring: Monitor the reaction progression via TLC (Thin Layer Chromatography) using a 50:50 Hexane:EtOAc solvent system. The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a new, lower-running UV-active spot ( Rf​≈0.3 ).

  • Quenching and Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the majority of the ethanol. Partition the resulting crude residue between EtOAc (50 mL) and distilled water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with an additional portion of EtOAc (50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous brine (50 mL) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 20% to 60% EtOAc in Hexanes. Collect the fractions containing the product, pool, and evaporate to afford 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol as a pale yellow to off-white solid/viscous oil (Yield: ~1.85 g, 92%).

References

  • Aminopyrimidinyl compounds (US10980815B2). Google Patents. Describes the synthesis and utilization of functionalized aminopyrimidines as Janus Kinase (JAK) inhibitors.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis . National Institutes of Health (PMC). Details the synthesis of 3-(2-chloropyrimidin-4-yl) intermediates for CDK-2 binding pockets. Available at:[Link]

  • Bi-aryl meta-pyrimidine inhibitors of kinases (US8604042B2). Google Patents. Outlines the nucleophilic aromatic substitution protocols for 2-chloropyrimidine derivatives.
  • Bi-aryl meta-pyrimidine inhibitors of kinases (WO2007053452A1). Google Patents. Provides cross-coupling and substitution methodologies for functionalizing the pyrimidine core.

Sources

Application

Application Note: Advanced Flash Chromatography Purification of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Executive Summary The purification of basic, polar heterocycles presents a persistent challenge in synthetic and medicinal chemistry. The target compound, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol , is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of basic, polar heterocycles presents a persistent challenge in synthetic and medicinal chemistry. The target compound, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol , is a highly functionalized pyrimidine derivative featuring a reactive electrophilic core, a basic tertiary amine, and a polar primary hydroxyl group. When subjected to standard normal-phase flash chromatography, these functional groups trigger severe secondary interactions with the stationary phase, leading to peak tailing, irreversible adsorption, and poor mass recovery.

This application note provides a field-proven, self-validating protocol for the purification of this compound. By strategically employing silanol-masking mobile phase modifiers and optimized dry-loading techniques, researchers can achieve >95% purity and high recovery without compromising the structural integrity of the reactive 2-chloropyrimidine moiety.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, one must first deconstruct the physicochemical properties of the target analyte:

  • The Tertiary Amine (Basic Center): The nitrogen atom in the ethyl(2-hydroxyethyl)amino group is highly basic. In standard normal-phase chromatography, basic organic amines interact strongly with the Brønsted acidic silanol groups (Si-OH) present on bare silica gel[1]. This acid-base interaction is the primary cause of peak bandspreading and tailing[2].

  • The Primary Hydroxyl Group (Polar Center): The -OH group acts as a strong hydrogen bond donor and acceptor. This significantly increases the molecule's overall polarity, requiring a strong polar modifier (such as Methanol) in the mobile phase to facilitate elution.

  • The 2-Chloropyrimidine Core (Reactive Center): The chlorine atom at the C2 position of the pyrimidine ring is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Therefore, the use of primary or secondary amines (e.g., diethylamine) as mobile phase modifiers must be strictly avoided, as they can rapidly displace the chlorine atom.

Mechanistic Solution: Silanol Suppression via Triethylamine (TEA)

To counteract silica-induced tailing without degrading the target molecule,3[3]. TEA acts as a sacrificial base; it competitively binds to the anionic silanol groups, effectively "masking" the silica surface[4]. Crucially, because TEA is a sterically hindered tertiary amine, it is non-nucleophilic and will not react with the 2-chloropyrimidine core.

Mechanism A Bare Silica Surface (Acidic Si-OH) B Target Analyte (Basic Amine) A->B No Modifier D Triethylamine (TEA) Mobile Phase Additive A->D 1-3% TEA Added C Severe Peak Tailing & Irreversible Adsorption B->C E Masked Silanols (Si-O⁻ H-N⁺Et3) D->E F Target Analyte (Basic Amine) E->F Weak Interaction G Sharp Elution Band & High Recovery F->G

Mechanism of silanol masking by triethylamine (TEA) to prevent peak tailing.

Chromatographic Strategy Selection

While normal-phase silica with a TEA modifier is the most cost-effective approach, alternative stationary phases can be employed depending on laboratory resources. The table below summarizes the quantitative and qualitative data for three viable strategies.

Table 1: Chromatographic Strategy Comparison for Basic Pyrimidine Derivatives

StrategyStationary PhaseMobile Phase SystemModifier NeededResolution & Peak ShapeOperational Drawbacks
Normal Phase (Modified) Bare Silica (40-63 μm)DCM / Methanol1% TEA (v/v)Good; sharp peaks with minimal tailing.TEA must be removed post-purification via high vacuum.
Normal Phase (Bonded) Amine-Functionalized Silica ( NH2​ )Hexane / EtOAcNoneExcellent; 1[1].Higher cost of pre-packed functionalized cartridges.
Reversed-Phase C18 (Endcapped)Water / Acetonitrile0.1% Formic AcidExcellent; ideal for highly polar impurities.Requires lyophilization; acidic buffers may risk C-Cl hydrolysis over time.

Recommendation: For routine scale-up (100 mg to >5 g), Normal Phase (Modified) is the optimal balance of cost, loading capacity, and resolution.

Experimental Workflow & Protocol

The following protocol details the Normal Phase (Modified) approach. Because the target compound is highly polar, it will exhibit poor solubility in the initial weak eluent (Dichloromethane). To prevent the band broadening associated with wet-loading polar samples, a dry loading technique is strictly required[5].

Workflow A 1. Crude Reaction Mixture (Target + Impurities) B 2. Dry Loading Preparation (Adsorb onto Celite/Silica) A->B C 3. Column Equilibration (DCM + 1% TEA) B->C D 4. Gradient Elution (DCM to 10% MeOH/DCM) C->D E 5. Fraction Collection (UV @ 254 nm) D->E F 6. TLC / LC-MS Verification E->F G 7. Solvent Evaporation (Pure Target Compound) F->G

Flash chromatography workflow for basic pyrimidine derivatives.

Step-by-Step Methodology

Step 1: Solvent Preparation

  • Mobile Phase A (Weak): Dichloromethane (DCM) containing 1% TEA (v/v).

  • Mobile Phase B (Strong): DCM / Methanol (90:10, v/v) containing 1% TEA (v/v).

  • Expert Note:3[3]. Cap the gradient at 10% MeOH. Ensure TEA is pre-mixed into both solvents to maintain a constant masking state throughout the gradient[1].

Step 2: Dry Loading Preparation

  • Dissolve the crude 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol in a minimal volume of a volatile solvent (e.g., EtOAc or DCM/MeOH mixture).

  • Add dry Celite 545 or standard silica gel (40-63 μm) to the flask at a 1:3 (sample-to-sorbent) mass ratio.

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.5[5].

Step 3: Column Equilibration

  • Select a silica gel column appropriate for the crude mass (typically a 30:1 to 50:1 silica-to-crude ratio)[5]. 2.. This step is critical; the TEA must fully saturate the acidic silanol sites before the sample is introduced.

Step 4: Gradient Elution & Fraction Collection

  • Transfer the dry-loaded powder into the solid load cartridge or directly onto the top of the column frit.

  • Initiate the run. Maintain an isocratic hold at 0% Mobile Phase B for 2 CV to wash away non-polar impurities.

  • Apply a linear gradient from 0% to 100% Mobile Phase B over 15 CV.

  • Monitor the elution using a UV detector set to 254 nm. 6[6].

Step 5: Post-Purification Processing

  • Validate fraction purity via TLC (developed in 5% MeOH/DCM + 1% TEA) or LC-MS.

  • Pool the pure fractions and concentrate under reduced pressure.

  • Self-Validating Check: Because TEA has a boiling point of 89°C, traces may remain after standard rotary evaporation. To ensure complete removal, co-evaporate the resulting oil with toluene (2 x 10 mL) and place the flask under high vacuum (<0.1 mbar) for 12 hours.

Troubleshooting & Optimization

  • Issue: Target compound elutes as a broad, split peak.

    • Causality: Insufficient column equilibration with TEA, or the sample was wet-loaded in a solvent stronger than the initial mobile phase.

    • Solution: Ensure a minimum of 3 CV equilibration with TEA-containing solvent. Strictly adhere to the dry loading protocol.

  • Issue: Degradation of the target compound (loss of the 2-chloro group).

    • Causality: The mobile phase modifier was too nucleophilic (e.g., accidental use of ammonia or diethylamine), or the compound was left in the TEA-containing solvent for an extended period.

    • Solution: Verify the use of sterically hindered Triethylamine. Evaporate fractions immediately after collection.

Sources

Method

Application Notes and Protocols for the Utilization of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol as a Kinase Inhibitor Intermediate

Abstract The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the adenine core of ATP and effectively target the hinge region of various...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the adenine core of ATP and effectively target the hinge region of various protein kinases.[1][2][3] This guide provides an in-depth exploration of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol , a highly versatile and strategically important intermediate for the synthesis of potent and selective kinase inhibitors. We will detail its synthesis, characterization, and application in the construction of advanced kinase inhibitors, using the synthetic framework of Brigatinib (AP26113), a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, as a guiding example.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key building block in their discovery programs.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[2] The 2,4-disubstituted pyrimidine core is a highly successful scaffold in this domain. Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[7][8]

The intermediate, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, offers several distinct advantages for drug design:

  • Differential Reactivity: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivity towards nucleophilic aromatic substitution (SNAr). The C4 position is significantly more activated, allowing for sequential and controlled introduction of different substituents.

  • A Reactive Handle: The remaining chlorine atom at the C2 position serves as a reliable reactive site for coupling with a second, often more complex, amine-containing fragment to build the final inhibitor.[9]

  • Modulation of Physicochemical Properties: The N-ethyl-ethanolamine side chain enhances aqueous solubility and provides a hydroxyl group that can be a key pharmacophoric element or a site for further modification.

This intermediate is a key component in the synthesis of Brigatinib, a second-generation inhibitor approved for anaplastic lymphoma kinase-positive (ALK+) non-small-cell lung cancer (NSCLC), which is designed to overcome resistance to first-generation inhibitors.[4][10]

Synthesis Protocol: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

This protocol details the regioselective synthesis of the title intermediate via a nucleophilic aromatic substitution (SNAr) reaction.

Principle and Rationale

The synthesis proceeds by reacting 2,4-dichloropyrimidine with 2-(ethylamino)ethan-1-ol. The C4 position of 2,4-dichloropyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This inherent electronic difference allows for a highly regioselective reaction under controlled conditions. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Dichloropyrimidine≥98%Commercial-
2-(Ethylamino)ethan-1-ol≥98%Commercial-
N,N-Diisopropylethylamine (DIPEA)≥99%CommercialAnhydrous grade recommended
Isopropanol (IPA)AnhydrousCommercialReaction solvent
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction & chromatography
HexanesACS GradeCommercialFor chromatography
Deionized Water--For work-up
Brine (Saturated NaCl)--For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying
Silica Gel230-400 meshCommercialFor column chromatography
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2,4-dichloropyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous isopropanol (approx. 5-10 mL per gram of 2,4-dichloropyrimidine). Add 2-(ethylamino)ethan-1-ol (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Causality Note: Heating provides the necessary activation energy for the SNAr reaction. Isopropanol is a suitable polar protic solvent that facilitates the reaction without being overly reactive. The reaction progress should be diligently monitored to prevent the formation of the di-substituted byproduct.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the 2,4-dichloropyrimidine spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the isopropanol. c. Dissolve the resulting residue in Ethyl Acetate (EtOAc). d. Wash the organic layer sequentially with deionized water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc).

    • Causality Note: Chromatography is essential to separate the desired mono-substituted product from any unreacted starting material and the potential di-substituted byproduct, ensuring high purity for the subsequent steps.[11]

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to obtain 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol as a viscous oil or low-melting solid.

Synthesis and Purification Workflow

G start_end start_end process process reagent reagent analysis analysis product product A Start: 2,4-Dichloropyrimidine & 2-(Ethylamino)ethan-1-ol B Dissolve in Isopropanol Add DIPEA A->B C Heat to 80°C (4-6 hours) B->C D Monitor by TLC C->D  In-process  control D->C Reaction incomplete E Aqueous Work-up (EtOAc, H₂O, Brine) D->E Reaction complete F Dry & Concentrate E->F G Purify via Column Chromatography F->G H Final Product: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol G->H

Caption: Workflow for the synthesis and purification of the target intermediate.

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate, a panel of standard analytical techniques should be employed. This step is critical for the success of subsequent reactions.[12]

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Signals corresponding to pyrimidine ring protons, ethyl group protons (triplet and quartet), and the two methylene groups of the ethanolamine moiety.
¹³C NMR Chemical Shift (δ)Distinct signals for the carbon atoms of the pyrimidine ring (with the chlorinated carbons shifted downfield) and the aliphatic side chain.
LC-MS Mass-to-Charge (m/z)A peak corresponding to [M+H]⁺ for the calculated molecular weight of C₈H₁₂ClN₃O (201.65 g/mol ).
HPLC Purity≥95% purity is recommended for use in subsequent synthetic steps.

Application Protocol: Synthesis of a Brigatinib Core Structure

This protocol describes the use of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol to synthesize a key precursor of Brigatinib, demonstrating the coupling reaction at the C2 position.

Principle and Rationale

The remaining chloro-substituent at the C2 position is less reactive than the C4 position but can be displaced by a nucleophile under more forcing conditions or with palladium catalysis. This step involves an SNAr reaction with a complex aniline, such as 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline, which constitutes the second key fragment of the Brigatinib molecule.[13] The reaction is typically conducted at elevated temperatures to overcome the higher activation energy barrier for substitution at C2.

Application Workflow: Coupling to Form Kinase Inhibitor Core

G reagent reagent process process product product sub1 Intermediate: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol react SNAr Reaction Solvent (e.g., n-Butanol) Heat (e.g., >100°C) Acid Catalyst (optional) sub1->react sub2 Coupling Partner: (e.g., Substituted Aniline) sub2->react purify Purification (Chromatography/Recrystallization) react->purify final Final Product: 2,4-Disubstituted Pyrimidine (Kinase Inhibitor Core) purify->final

Caption: General workflow for the C2-position coupling reaction.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a reaction vessel suitable for high temperatures (e.g., a sealed tube), combine 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1.0 eq), the substituted aniline partner (e.g., 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline) (1.0-1.2 eq), and a high-boiling point solvent such as n-butanol or 1,4-dioxane.

  • Reaction Conditions: If required, add an acid catalyst (e.g., p-TsOH·H₂O) to facilitate the reaction. Seal the vessel and heat the mixture to 110-130 °C for 12-24 hours.

    • Causality Note: The electron-withdrawing effect of the nitrogen at position 1 and the existing amino-substituent at C4 make the C2 position less electrophilic. Therefore, higher thermal energy is required to drive the substitution to completion.

  • Monitoring: Monitor the reaction by LC-MS to track the consumption of the starting materials and the formation of the desired product.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The work-up and purification procedure will be highly dependent on the specific properties of the product. It may involve precipitation, extraction, and/or column chromatography to isolate the final compound.

Biological Context: Targeting the ALK Signaling Pathway

Kinase inhibitors derived from this pyrimidine intermediate, such as Brigatinib, are designed to inhibit specific oncogenic drivers. Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[10][14] In certain cancers like NSCLC, a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK), leading to a constitutively active ALK fusion protein that drives uncontrolled cell growth and survival.

ALK Signaling Pathway and Point of Inhibition

G receptor receptor pathway_node pathway_node inhibitor inhibitor outcome outcome EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) RAS RAS/MAPK Pathway EML4_ALK->RAS PI3K PI3K/AKT Pathway EML4_ALK->PI3K STAT3 JAK/STAT Pathway EML4_ALK->STAT3 Inhibitor Brigatinib (Derived from Intermediate) Inhibitor->EML4_ALK  INHIBITS Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis INHIBITS

Sources

Application

Suzuki cross-coupling reaction conditions for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

An Application Guide to Suzuki Cross-Coupling of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol Introduction: The Strategic Importance of the Pyrimidine Scaffold In the landscape of modern drug discovery, the pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki Cross-Coupling of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its presence in anticancer (e.g., Gleevec), antiviral, and antibacterial agents underscores its significance.[2][3] The ability to functionalize the pyrimidine ring through robust and versatile synthetic methods is therefore of paramount importance to medicinal chemists for building compound libraries and optimizing structure-activity relationships (SAR).[1][4]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and the stability and low toxicity of its organoboron reagents.[5][6][7][8] This guide provides a detailed examination of the application of the Suzuki coupling to a specific, multifunctional substrate: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol . We will explore the mechanistic rationale behind condition selection, provide optimized protocols, and offer insights grounded in field-proven experience for researchers in drug development.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The process comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

The base plays a crucial and multifaceted role. It is not merely a proton scavenger but is essential for activating the boronic acid into a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is necessary for the transmetalation step to occur.[12][13]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L₂-R' pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' (Coupled Product) pd2_trans->product aryl_halide Ar-X (Chloropyrimidine) aryl_halide->pd2_oad boronic_acid R'-B(OH)₂ + Base boronic_acid->pd2_trans [R'-B(OH)₃]⁻

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 2-Chloropyrimidines

The substrate, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, presents specific challenges that must be addressed for a successful coupling reaction.

  • Reactivity of the C-Cl Bond : Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step.[14] However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond, making the reaction more feasible than with typical aryl chlorides.[15][16] Nonetheless, a highly active catalyst system is required.

  • Potential for Catalyst Inhibition : The substrate contains multiple nitrogen atoms (two in the pyrimidine ring, one in the side chain) and a hydroxyl group. These heteroatoms can act as Lewis bases and coordinate to the palladium center, potentially poisoning the catalyst and halting the catalytic cycle.[17][18]

To overcome these challenges, the selection of the ligand, base, and solvent is critical.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, based on established protocols for related heteroaryl chlorides.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald-type phosphines: SPhos, XPhos (2-10 mol%)NHCs: IPr, SImesPre-formed catalysts: Pd(Amphos)₂Cl₂Bulky and electron-rich ligands are essential.[5][18] They accelerate oxidative addition and reductive elimination while their steric bulk prevents the formation of inactive catalyst dimers and minimizes inhibition from the substrate's heteroatoms.[19] Pd(Amphos)₂Cl₂ is particularly effective for heteroaryl chlorides.[17]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are required to form the reactive boronate species.[12] K₃PO₄ is often an excellent choice for challenging couplings involving less reactive chlorides. Cs₂CO₃ can be beneficial due to its higher solubility in organic solvents.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)Toluene/H₂OTHF/H₂OA polar aprotic solvent mixed with water is standard. This combination effectively dissolves the organic substrate, the boronic acid, and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[15][20]
Temperature 80-110 °C (Conventional)100-140 °C (Microwave)Higher temperatures are generally needed to facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can significantly reduce reaction times from hours to minutes.[2][15]

Detailed Experimental Protocols

An inert atmosphere is paramount for achieving reproducible, high-yielding results, as the active Pd(0) catalyst and phosphine ligands are susceptible to oxidation by air.[1]

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Solids (Chloropyrimidine, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar, 3x) reagents->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat Reaction (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up & Extraction monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify end End: Characterized Product purify->end

A typical experimental workflow for a Suzuki coupling reaction.
Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from efficient procedures for the regioselective synthesis of C4-substituted pyrimidines and is ideal for rapid synthesis and optimization.[2][15]

Materials:

  • 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add the stir bar. Seal the vial with a cap.

  • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Place the vial in the microwave reactor and irradiate the mixture at 120 °C for 20-40 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol is a robust method suitable for larger-scale synthesis.[1]

Materials:

  • 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk flask or round-bottom flask with a condenser

Procedure:

  • To an oven-dried Schlenk flask equipped with a stir bar, add 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, the arylboronic acid, K₂CO₃, Pd₂(dba)₃, and XPhos.

  • Seal the flask, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 8-16 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous work-up as described in Protocol 1 (steps 7-9).

  • Purify the crude product by flash column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a highly effective transformation that provides access to valuable substituted pyrimidine derivatives for drug discovery.[4][21] Success hinges on overcoming the inherent challenges of a less reactive chloro-substituent and potential catalyst inhibition. By employing modern, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, in conjunction with a suitable base and solvent system, researchers can achieve high yields and reproducible results. The protocols provided herein serve as a robust starting point for the synthesis and exploration of this important chemical space.

References

  • Duc, G. et al. The role of the base in the reaction mechanism for the Suzuki coupling. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bickelhaupt, F. M. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Scrivanti, A. et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Academia.edu. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Martínez-Ferraté, O. et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Roughley, S. D. et al. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH). [Link]

  • Bunescu, A. et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Mondal, R. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Nolan, S. P. et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Engle, K. M. et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. ResearchGate. [Link]

  • Mukai, S. & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Slanina, T. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • ChemistryViews. (2026). Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. ChemistryViews. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

  • Merlic, C. A. et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]

  • Clark, J. H. et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Thompson, A. et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters. [Link]

  • Sarpong, R. et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Catalysis. [Link]

  • Al-Warhi, T. et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health (NIH). [Link]

  • Wade, J. V. & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]

  • Engle, K. M. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Bodke, Y. D. et al. (2017). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]

Sources

Method

Application Note: Preparation and Downstream Functionalization of 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective synthesis, and Palladium-catalyzed downstream functionalization. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective synthesis, and Palladium-catalyzed downstream functionalization.

Executive Summary

The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a highly versatile C4-aminated pyrimidine building block. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., targeting EGFR, JAK, and ALK). By leveraging regioselective Nucleophilic Aromatic Substitution (SNAr) to synthesize this intermediate, and subsequently employing Palladium-catalyzed Buchwald-Hartwig aminations, researchers can systematically construct complex, multi-targeted pharmaceutical intermediates with high yield and purity.

Mechanistic Insights: Regioselectivity and Causality (E-E-A-T)

The stepwise synthesis of 2,4-diaminopyrimidines from 2,4-dichloropyrimidine relies entirely on the inherent electronic asymmetry of the pyrimidine ring. Understanding the causality behind these reactivity differences is critical for successful protocol execution.

The First Amination: C4-Regioselectivity

When 2,4-dichloropyrimidine is subjected to SNAr with an aliphatic secondary amine such as 2-(ethylamino)ethanol, the reaction occurs almost exclusively at the C4 position [1].

  • Causality: This regioselectivity is driven by the superior thermodynamic stabilization of the resulting Meisenheimer intermediate. The negative charge generated during the nucleophilic attack at C4 is effectively delocalized over both ring nitrogens (N1 and N3) via resonance. In contrast, attack at C2 localizes the charge less effectively. Consequently, the C4–Cl bond is kinetically more labile under mild basic conditions.

The Second Amination: Overcoming C2-Deactivation

The resulting intermediate, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, possesses a significantly deactivated C2-chlorine.

  • Causality: The newly introduced C4-amino group is strongly electron-donating via resonance, which increases the electron density of the pyrimidine ring and raises the activation energy required for a second SNAr [2]. To overcome this deactivation, the second amination (typically with an aryl amine to form the final inhibitor scaffold) requires either harsh acid-catalyzed conditions or, more efficiently, Palladium-catalyzed Buchwald-Hartwig cross-coupling to facilitate the oxidative addition of the inert C2–Cl bond [3].

Visualizing the Synthetic Logic

SyntheticWorkflow A 2,4-Dichloropyrimidine (Starting Material) B 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol (Key Intermediate) A->B S_NAr (C4-Selective) 2-(ethylamino)ethanol DIPEA, EtOH, 0°C to RT C 2,4-Diaminopyrimidine (Pharmaceutical Scaffold) B->C Buchwald-Hartwig (C2-Amination) Ar-NH2, Pd2(dba)3, BrettPhos NaOtBu, 100°C

Caption: Stepwise synthetic workflow for generating 2,4-diaminopyrimidine scaffolds.

Mechanism Nuc Nucleophilic Attack 2-(ethylamino)ethanol at C4 MC Meisenheimer Complex (Charge Delocalized via N1 & N3) Nuc->MC Kinetically favored Elim Chloride Elimination (Restoration of Aromaticity) MC->Elim Fast Prod C4-Aminated Product (Deactivated at C2) Elim->Prod Irreversible

Caption: Mechanistic pathway of the C4-selective SNAr reaction.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Objective: Synthesize the primary intermediate via C4-selective SNAr. This protocol is self-validating; the appearance of a single major spot on TLC confirms regiocontrol, as the C2-isomer forms at a significantly different retention factor (Rf).

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 2-(ethylamino)ethanol (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (10.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Controlled Addition: Prepare a solution of 2-(ethylamino)ethanol (10.5 mmol) and DIPEA (15.0 mmol) in ethanol (10 mL). Add this mixture dropwise over 30 minutes. Note: Strict temperature control during addition prevents thermal runaway and suppresses the formation of the C2,C4-diaminated byproduct.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc, 1:1) or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the solvent under reduced pressure. Partition the resulting crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).

  • Purification: Extract the aqueous layer with EtOAc (2 × 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography to yield the pure C4-aminated intermediate.

Protocol B: Downstream Buchwald-Hartwig Amination at C2

Objective: Convert the deactivated 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol into a functional 2,4-diaminopyrimidine intermediate using an aryl amine.

Reagents:

  • 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.2 eq)

  • Pd2(dba)3 (0.05 eq)

  • BrettPhos ligand (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous t-Amyl Alcohol

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk tube, combine the C2-chloropyrimidine intermediate (5.0 mmol), the aniline derivative (6.0 mmol), and NaOtBu (10.0 mmol). Evacuate the tube and backfill with Argon (repeat for 3 cycles).

  • Catalyst Addition: Add Pd2(dba)3 (0.25 mmol) and BrettPhos (0.50 mmol) quickly under a positive stream of Argon.

  • Solvent Injection: Inject anhydrous, degassed t-Amyl Alcohol (25 mL) via syringe.

  • Heating: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12–16 hours. Note: The oxidative addition of the deactivated C2–Cl bond is the rate-limiting step, necessitating a highly active, electron-rich phosphine ligand and elevated temperatures.

  • Isolation: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a Celite pad to remove the palladium catalyst. Concentrate the filtrate and purify via column chromatography to isolate the target pharmaceutical intermediate.

Data Presentation: Optimization of C2 Amination

The following table summarizes the quantitative optimization data for the downstream Buchwald-Hartwig amination (Protocol B). The data clearly demonstrates the causality behind catalyst and base selection: standard ligands (BINAP) fail to overcome the high activation energy of the deactivated C2-chloride, whereas bulky, electron-rich dialkylbiarylphosphines (BrettPhos) drive the reaction to completion [3].

LigandBaseSolventTemperature (°C)Conversion (%)Isolated Yield (%)
BINAPNaOtBuToluene804538
XantphosCs2CO31,4-Dioxane958882
RuPhosK2CO31,4-Dioxane957065
BrettPhos NaOtBu t-Amyl Alcohol 100 >95 91

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 2015.[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006.[Link]

  • Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 2016.[Link]

Application

Application Note: In Vitro Pharmacological Profiling of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol as a Covalent Kinase Fragment

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Application Type: Biochemical Assay Preparation, High-Throughput Screening (HTS), and Covalent Mechanism Val...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Application Type: Biochemical Assay Preparation, High-Throughput Screening (HTS), and Covalent Mechanism Validation.

Introduction & Scientific Rationale

Pyrimidine scaffolds are ubiquitous in kinase inhibitor design. The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol serves as a highly versatile, dual-action fragment probe.

From a mechanistic standpoint, the 2-chloropyrimidine core acts as both a hinge-binding scaffold and a weakly electrophilic warhead capable of undergoing Nucleophilic Aromatic Substitution (SNAr) with catalytic or allosteric cysteines[1]. Unlike highly reactive Michael acceptors (e.g., acrylamides), SNAr-based warheads like 2-chloropyrimidines exhibit moderated reactivity, reducing off-target toxicity while maintaining the benefits of targeted covalent inhibition[2]. Furthermore, the N-ethyl-N-(2-hydroxyethyl)amino substitution at the C4 position provides essential aqueous solubility and mimics solvent-exposed interactions, making it an ideal starting point for fragment evolution.

Assaying this compound requires specialized protocols. Because covalent binding is a two-step process (reversible association followed by irreversible bond formation), standard equilibrium assays will yield false negatives. This guide details a self-validating workflow to accurately profile the time-dependent inhibition and covalent reactivity of this fragment.

Physicochemical Properties & Stock Preparation

Before initiating biochemical assays, the fragment must be properly solubilized. The presence of the 2-chloro group makes the compound susceptible to slow hydrolysis if stored in aqueous conditions for prolonged periods.

PropertyValueScientific Implication
Molecular Weight 201.65 g/mol Ideal for FBDD (Rule of 3 compliant).
Hydrogen Bond Donors 1 (-OH)Facilitates solvent-exposed interactions.
Hydrogen Bond Acceptors 4 (N, N, N, O)Enables critical kinase hinge-region anchoring.
LogP (estimated) ~1.5Ensures excellent aqueous solubility in assay buffers.
Electrophile Type Aryl ChlorideUndergoes SNAr; requires thiol-free assay buffers.

Scientific Rationale for Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO . Do not use aqueous buffers for long-term storage to prevent the hydrolysis of the C2-chlorine into a C2-hydroxyl group, which would completely ablate its covalent reactivity. Store aliquots at -20°C in desiccated conditions.

Experimental Workflow

The evaluation of 2-chloropyrimidine fragments requires a parallel approach: a biochemical screen to determine time-dependent potency, and an intact protein LC-MS assay to confirm the SNAr covalent modification.

Workflow A Compound Stock (10 mM in DMSO) B Acoustic Dispensing (Echo 550) A->B Serial Dilution C TR-FRET Assay (Biochemical Screen) B->C Transfer to 384-well D LC-MS Adduct Assay (Covalent Validation) B->D Incubate w/ Kinase E Data Analysis (IC50 & % Labeling) C->E Fluorescence Ratio D->E Mass Shift

Fig 1: Parallel workflow for evaluating 2-chloropyrimidine fragments via TR-FRET and intact protein LC-MS.

Detailed Methodologies

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol uses a TR-FRET readout (e.g., LANCE Ultra) to measure the inhibition of a target kinase (e.g., EGFR or FGFR4)[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM TCEP).

    • Causality: You must use TCEP instead of DTT or β-mercaptoethanol. Thiol-containing reducing agents will undergo SNAr with the 2-chloropyrimidine, destroying the compound before it reaches the kinase[1].

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the compound into a 384-well ProxiPlate, creating a 10-point dose-response curve (Top concentration: 100 µM).

    • Causality: Acoustic dispensing avoids plastic tip retention, which is critical for accurately transferring weakly soluble or sticky fragments.

  • Kinase Pre-Incubation: Add recombinant kinase to a final concentration of 2 nM. Incubate for 60 minutes at room temperature.

    • Causality: Covalent inhibitors require pre-incubation to allow the two-step binding kinetics ( kinact​/KI​ ) to reach equilibrium[2]. A 0-minute pre-incubation control should be run in parallel to prove time-dependency.

  • Reaction Initiation: Add ATP at its apparent Km​ and the ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Quench and Read: Add the Eu-anti-phospho-antibody in EDTA quench buffer. Read on a multimode plate reader (Excitation 320 nm, Emission 665 nm / 615 nm).

Self-Validation Checkpoint: Include a known covalent inhibitor (e.g., Afatinib for EGFR) as a positive control. Calculate the Z'-factor for the plate; an assay is only considered valid if Z' > 0.6.

Protocol B: Intact Protein LC-MS for Covalent Adduct Validation

Biochemical inhibition does not definitively prove covalent binding. This LC-MS protocol confirms the specific SNAr reaction.

Step-by-Step Procedure:

  • Incubation: Incubate 5 µM recombinant kinase with 50 µM 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol in 20 mM ammonium acetate buffer (pH 7.4) for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v).

  • Chromatography: Inject 2 µL of the sample onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer. Run a rapid gradient (20% to 80% Acetonitrile over 5 minutes).

  • Deconvolution: Deconvolute the raw multiply-charged protein spectra using MaxEnt1 (or equivalent) software to obtain the intact mass.

Data Presentation & Interpretation

When the protocols are executed correctly, the data should reflect the SNAr mechanism. Below is a representative data matrix summarizing expected outcomes:

ParameterExpected Value / ObservationScientific Implication
IC₅₀ (0 min pre-incubation) > 100 µMWeak reversible affinity ( KI​ ), typical of unoptimized FBDD fragments.
IC₅₀ (60 min pre-incubation) ~12.5 µMTime-dependent leftward shift confirms covalent bond formation.
Mass Shift (Deconvoluted) +165.6 DaConfirms specific SNAr reaction. (Calculated as: 201.6 Da [Fragment] - 36.0 Da [HCl leaving group]).
Z'-Factor 0.75 - 0.85Validates assay robustness and excellent signal-to-background ratio.

Mechanistic Pathway

The diagram below illustrates the causality of the observed data, mapping the transition from a reversible encounter complex to an irreversible covalent adduct.

Mechanism Frag 2-Chloropyrimidine Fragment Hinge Kinase Hinge Region (Hydrogen Bonding) Frag->Hinge N1/N3 pyrimidine Cys Catalytic Cysteine (Nucleophile) Frag->Cys C2-Chloro proximity Complex Non-Covalent Encounter Complex Hinge->Complex Cys->Complex Adduct Covalent Adduct (SNAr Reaction) Complex->Adduct HCl elimination

Fig 2: Dual-action binding mechanism: hinge region anchoring followed by SNAr covalent modification.

References

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry (2024).[1][Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry (2024).[2][Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules (2015).[3][Link]

Sources

Method

safe handling and laboratory storage protocols for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Chemical Profile 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a substituted pyrimidine derivative. The presence of a chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Profile

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a substituted pyrimidine derivative. The presence of a chlorinated heterocyclic ring and an amino alcohol side chain suggests its potential utility as a building block in medicinal chemistry and drug development.[1] The pyrimidine core is a common scaffold in numerous bioactive molecules, and the chloro-substituent provides a reactive handle for further chemical modification. The amino alcohol portion can influence solubility and introduce additional points for derivatization.

Given the limited publicly available data on this specific molecule, a conservative approach to handling and storage is paramount. The protocols outlined below are derived from established guidelines for handling chlorinated organic compounds, pyrimidine derivatives, and amino alcohols.[2][3][4]

Table 1: Physicochemical Properties of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

PropertyValue/DescriptionSource
IUPAC Name 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-olAiFChem[1]
CAS Number 1249649-66-8AiFChem[1]
Molecular Formula C₈H₁₂ClN₃OAiFChem[1]
Molecular Weight 201.66 g/mol AiFChem[1]
Appearance Assumed to be a solid or liquid at room temperature.N/A
Solubility Expected to have some solubility in organic solvents like ethanol, DMSO, and DMF.N/A

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards are anticipated to stem from the chlorinated pyrimidine and amino alcohol functionalities.

  • Chlorinated Pyrimidine Moiety: Chlorinated organic compounds can be toxic and may pose environmental hazards.[2] Thermal decomposition can release toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[2]

  • Amino Alcohol Moiety: Amino alcohols can be skin and eye irritants.[5][6] Some amino alcohols may cause skin sensitization with repeated contact.[6]

  • Overall Toxicity: The acute and chronic toxicity of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol has not been determined. It should be treated as a potentially hazardous substance. Ingestion, inhalation, and skin contact should be avoided.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following PPE is mandatory when handling 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol:

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be required for larger quantities or when there is a significant splash risk.Protects against splashes and potential vapors.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently.[4]Prevents skin contact.
Body A flame-resistant lab coat or a chemical-resistant apron worn over long-sleeved clothing and closed-toe shoes.[3]Protects skin from accidental spills.
Respiratory A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls are insufficient or if handling fine powders that could become airborne.[3]Prevents inhalation of dust or vapors.

Safe Handling Protocols

All handling of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol must be performed in a designated area with appropriate engineering controls.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reactions involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: The laboratory should have adequate general ventilation.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Step-by-Step Handling Procedure
  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and have all required reagents and equipment ready.

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle solids.

    • If the compound is a liquid, use a calibrated pipette or syringe.

    • Avoid generating dust or aerosols.[4]

  • Reaction Setup:

    • Set up the reaction apparatus in the fume hood.

    • Ensure all joints are properly sealed to prevent leaks.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands and any exposed skin thoroughly with soap and water.[8]

    • Properly dispose of all contaminated waste as hazardous waste.[3]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review Protocol & SDS (or analogous data) prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Monitor for Spills/Exposure handle2->handle3 post1 Decontaminate Workspace & Equipment handle3->post1 post2 Dispose of Hazardous Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3 G cluster_storage Storage Conditions cluster_incompatible Incompatible Materials compound 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol temp Cool, Dry Place compound->temp Store in atmosphere Inert Atmosphere (e.g., N₂ or Ar) compound->atmosphere Store under container Tightly Closed & Labeled Container compound->container Store in oxidizers Strong Oxidizing Agents compound->oxidizers Segregate from acids Strong Acids compound->acids Segregate from bases Strong Bases compound->bases Segregate from heat Heat/Ignition Sources compound->heat Keep away from

Caption: Key storage considerations for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Spills
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [3]* Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [3]* Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [3]* Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [3]

Waste Disposal

All waste containing 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, including empty containers and contaminated materials, must be treated as hazardous waste. [3]Dispose of in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain. [3]

Conclusion

The safe handling and storage of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol require a proactive and informed approach. By adhering to the protocols outlined in this guide, researchers can minimize risks to themselves and the environment while maintaining the integrity of this valuable research chemical. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • Guidance on Storage and Handling of Chlorin
  • CHLORIN
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Applic
  • Guidance on Storage and Handling of Chlorin
  • Pyrimidine - Safety D
  • Safety D
  • 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. Appchem.
  • 1249649-66-8 | 2-((2-Chloropyrimidin-4-yl)(ethyl)amino)ethan-1-ol. AiFChem.
  • SAFETY D
  • Safety Data Sheet.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • Chemical Storage Guidelines. University of California, Santa Cruz.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol. PubChem.
  • AMINO ALCOHOL 2A. Nippon Nyukazai Co., Ltd.
  • Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Chemos GmbH&Co.KG.
  • 2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride. Vulcanchem.
  • 2-(N-Ethylanilino)ethanol 99 92-50-2. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Welcome to the technical support center for the synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this key synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide a robust, optimized protocol.

The synthesis of this molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack.[1] However, achieving high yields requires careful control over regioselectivity, reaction conditions, and potential side reactions.

Reaction Overview and Mechanism

The primary reaction involves the substitution of one chlorine atom on 2,4-dichloropyrimidine with the secondary amine, 2-(ethylamino)ethan-1-ol.

Overall Reaction Scheme:

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product R 2,4-Dichloropyrimidine + Nucleophile (Nu-H) I Addition of Nu (Rate-Determining Step) R->I Nucleophilic Attack I->R Reversible P Substituted Product I->P Elimination of Cl-

Caption: The SNAr addition-elimination mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A low yield can stem from three primary sources: incomplete conversion, formation of side products, or loss of product during workup and purification. To diagnose the issue, begin by analyzing a crude sample of your reaction mixture by TLC or LC-MS.

  • High amount of starting material? This indicates an incomplete reaction (See Q2).

  • Multiple new spots/peaks? This points to the formation of side products (See Q3).

  • Clean crude but low isolated yield? This suggests product loss during workup and purification (See Q5).

Q2: How can I drive the reaction to completion?

An incomplete reaction is often a matter of kinetics. Consider the following adjustments:

  • Temperature: SNAr reactions are often accelerated by heat. If you are running the reaction at room temperature, consider increasing it. A common range is 80-120 °C, depending on the solvent.[2]

  • Reaction Time: Monitor the reaction's progress. If it stalls, extending the reaction time may be necessary. However, prolonged heating can also lead to degradation, so find the optimal balance.

  • Stoichiometry: Ensure your nucleophile, 2-(ethylamino)ethan-1-ol, is not the limiting reagent. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. Avoid a large excess, which can promote di-substitution.

Q3: I'm observing multiple products. What are they and how can I improve selectivity?

The formation of multiple products is the most frequent challenge. The primary culprits are poor regioselectivity and over-reaction (di-substitution).

A. Regioselectivity (C4 vs. C2 Substitution): For 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position.[3][4] This is because the C4 position is flanked by one ring nitrogen, while the C2 position is flanked by two, leading to greater electron deficiency at C4. However, this preference can be influenced by reaction conditions and substituents.[4] While C4 substitution is expected to be the major product, the formation of the C2 isomer is a possibility.

B. Di-substitution: The mono-substituted product is still an electron-deficient pyrimidine and can react with a second molecule of the nucleophile to form a di-substituted byproduct. This is especially problematic if the reaction temperature is too high or a large excess of the nucleophile is used.[2]

C. Solvolysis: If you are using a nucleophilic solvent like ethanol or methanol, the solvent itself can act as a nucleophile, displacing a chlorine atom.[2][5] This is more likely at elevated temperatures.

Side_Reactions Reactants 2,4-Dichloropyrimidine + 2-(ethylamino)ethan-1-ol DesiredProduct Desired C4-Substituted Product Reactants->DesiredProduct Favored Path C2Isomer C2-Substituted Isomer Reactants->C2Isomer Minor Path Solvolysis Solvolysis Product (e.g., 2-chloro-4-ethoxypyrimidine) Reactants->Solvolysis Nucleophilic Solvent DiSubstituted Di-Substituted Product DesiredProduct->DiSubstituted Excess Nu / High Temp

Caption: Potential reaction pathways and side products.

Strategies to Improve Selectivity:

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 eq.) of the amine nucleophile to minimize di-substitution.[2]

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will reduce the rate of the second substitution more than the first.

  • Choose a Non-Nucleophilic Solvent: Use solvents like acetonitrile, DMF, or THF to avoid solvolysis.[3][6]

Q4: What are the optimal base and solvent choices?

The choice of base and solvent is critical and interdependent. The base is required to neutralize the HCl generated during the reaction.

ParameterOptionsRationale & Considerations
Base Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA)Recommended. These are non-nucleophilic and effectively scavenge HCl without competing with the primary amine. They are easily removed during aqueous workup.[2][5]
Inorganic Bases: K₂CO₃, Cs₂CO₃Can be effective, but their limited solubility in organic solvents may lead to slower reaction rates.
Strong Bases: NaH, NaOH, AlkoxidesNot Recommended. These can promote side reactions, including hydrolysis of the chloro-pyrimidine or deprotonation of the ethanol hydroxyl group, which can lead to other complications.[2][6]
Solvent Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF)Generally a good choice. They dissolve the reactants well and do not participate in the reaction. DMF can sometimes be difficult to remove completely.[3]
Alcohols: Ethanol, Isopropanol (IPA)Use with caution. While they can be effective solvents, they are also nucleophiles and can lead to solvolysis byproducts, especially at higher temperatures.[2][5]
Non-polar: Toluene, DioxaneCan be used, sometimes with a polar co-solvent to improve solubility. Often require higher temperatures.[6]
Q5: What are the best practices for workup and purification?

The hydroxyl group on your product makes it relatively polar, which can present challenges during purification.

  • Aqueous Workup: After the reaction is complete, a standard workup involves cooling the mixture, diluting it with a suitable organic solvent (like Ethyl Acetate), and washing with water or brine. This effectively removes the hydrochloride salt of the base (e.g., triethylammonium chloride) and other water-soluble impurities.[2]

  • Column Chromatography: This is the most common method for purifying research-scale quantities. Given the product's polarity, a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity, is typically effective.

  • Recrystallization/Precipitation: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be an efficient purification method. Alternatively, if the product precipitates upon cooling the reaction mixture, it can be isolated by filtration, though this may require further purification.[3]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side products.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq.)

  • 2-(ethylamino)ethan-1-ol (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Acetonitrile (ACN) (5-10 mL per mmol of limiting reagent)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.) and anhydrous acetonitrile.

  • Reagent Addition: Begin stirring the solution and add 2-(ethylamino)ethan-1-ol (1.1 eq.) followed by DIPEA (1.5 eq.) at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C (reflux).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours. Look for the consumption of the 2,4-dichloropyrimidine starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common synthesis issues.

Troubleshooting_Workflow Start Low Isolated Yield CheckCrude Analyze Crude by TLC/LC-MS Start->CheckCrude Incomplete High SM Remaining? CheckCrude->Incomplete Yes SideProducts Multiple Products? CheckCrude->SideProducts No Incomplete->SideProducts No SolveIncomplete Increase Temp to 80°C Extend Reaction Time Use 1.1 eq. Nucleophile Incomplete->SolveIncomplete Yes CleanCrude Crude is Clean? SideProducts->CleanCrude No SolveSideProducts Lower Temperature Use 1.05 eq. Nucleophile Switch to Aprotic Solvent (ACN) SideProducts->SolveSideProducts Yes SolvePurification Optimize Chromatography Gradient Check for Product in Aqueous Layers Consider Recrystallization CleanCrude->SolvePurification Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Journal of Chemical Sciences. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (2018). ResearchGate. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (2026). Wordpress. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). PubMed. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. [Link]

  • 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. Appchem. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). MDPI. [Link]

  • Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. (2016). RSC Publishing. [Link]

  • Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. ResearchGate. [Link]

  • Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. (2013). MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Process for the purification of an aminoalcohol.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. [Link]

  • Method of purifying ethanolamines.

Sources

Optimization

minimizing regioisomer byproducts in 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol synthesis

Technical Support Center: Synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol A Guide to Minimizing Regioisomeric Byproducts Welcome to the technical support center for advanced heterocyclic chemistry. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

A Guide to Minimizing Regioisomeric Byproducts

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, a key intermediate in the synthesis of several pharmacologically active molecules, including Upadacitinib.[1]

Our focus is to address a critical challenge in this process: the formation of the undesired regioisomer, 4-chloro-N-ethyl-N-(2-hydroxyethyl)pyrimidin-2-amine, during the nucleophilic aromatic substitution (SNAr) reaction. As your Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this reaction effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the regioselectivity of your reaction. Understanding these concepts is the first step toward rational optimization.

Q1: Why am I getting a mixture of C4- and C2-substituted products in my reaction with 2,4-dichloropyrimidine?

The formation of two regioisomers stems from the fact that 2,4-dichloropyrimidine has two electrophilic centers susceptible to nucleophilic attack: the carbon atoms at positions 2 and 4 (C2 and C4).[2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.

Generally, the C4 position is inherently more reactive than the C2 position.[2][3] This preference is attributed to the greater ability of the pyrimidine ring to delocalize the negative charge in the Meisenheimer intermediate formed during C4 attack. The nitrogen atom at position 1 (N1) provides more effective resonance stabilization for the intermediate of C4 attack compared to the stabilization provided by both ring nitrogens for the intermediate of C2 attack.[2] However, this inherent preference is often modest, leading to mixtures if the reaction conditions are not carefully controlled.

cluster_0 Reaction Pathway Start 2,4-Dichloropyrimidine + 2-(Ethylamino)ethan-1-ol C4_Attack Nucleophilic Attack at C4 Position Start->C4_Attack More Favorable (Kinetic Product) C2_Attack Nucleophilic Attack at C2 Position Start->C2_Attack Less Favorable Desired_Product Desired Product: 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol C4_Attack->Desired_Product Byproduct Byproduct: 4-chloro-N-ethyl-N- (2-hydroxyethyl)pyrimidin-2-amine C2_Attack->Byproduct

Caption: General reaction pathway illustrating the formation of C4 and C2 isomers.

Q2: How do substituents on the pyrimidine ring affect the C4/C2 selectivity?

While your starting material is unsubstituted 2,4-dichloropyrimidine, it is crucial to understand that substituents can dramatically alter the regiochemical outcome. This knowledge is vital for designing analogous syntheses.

  • Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -NHCH₃) at the C6 position can reverse the typical selectivity, making the C2 position more electrophilic and favoring the formation of the C2-substituted product.[4][5]

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CF₃) at the C5 position strongly activates the C4 position for nucleophilic attack, significantly enhancing C4 selectivity.[6]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, potentially increasing the proportion of the C2-substituted product.[7]

Q3: What is the role of the base in this reaction?

The base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic amine (e.g., triethylamine, DIPEA), plays a critical role. Its primary function is to deprotonate the secondary amine of your nucleophile, 2-(ethylamino)ethan-1-ol, generating the more potent anionic nucleophile. However, the choice of base can also influence the isomer ratio by affecting the aggregation state of the reactants and the overall polarity of the reaction medium. Stronger bases or metal-coordinating bases may also interact with the pyrimidine ring, subtly altering the electronic distribution.

Troubleshooting Guide: Improving C4 Selectivity

This section provides actionable steps to diagnose and solve common issues related to poor regioselectivity in your synthesis.

Issue: My reaction produces a low ratio of the desired C4 product to the C2 byproduct (e.g., < 90:10).

A low C4:C2 ratio indicates that the reaction conditions are not optimal to exploit the inherent kinetic preference for C4 substitution. The following troubleshooting workflow can help you systematically improve selectivity.

G start Low C4:C2 Ratio Detected temp Investigate Temperature Is reaction run at elevated temperature? High T can overcome the small activation energy difference between C4 and C2 attack, leading to isomer mixtures. start->temp temp_sol Action: Lower Temperature Run reaction at 0 °C or room temperature. This favors the kinetically preferred C4 product. Monitor reaction progress, as rate will decrease. temp->temp_sol YES solvent Evaluate Solvent Is the solvent optimal? Solvent polarity influences the stability of the charged Meisenheimer intermediates and reactant solubility. temp->solvent NO temp_sol->solvent solvent_sol Action: Screen Solvents Test a range of aprotic solvents like Acetonitrile (ACN), Dioxane, THF, or DMF. ACN is often a good starting point for this reaction. solvent->solvent_sol base Assess Base & Stoichiometry Is the base appropriate? Is an excess being used? The base can influence reaction kinetics and side reactions. solvent_sol->base base_sol Action: Optimize Base Use a mild inorganic base like K₂CO₃. Use 1.1-1.5 equivalents. Avoid strong, non-coordinating bases if selectivity is poor. base->base_sol addition Review Addition Method How are reagents mixed? A high local concentration of the nucleophile could promote less selective pathways. base_sol->addition addition_sol Action: Use Slow Addition Add the 2-(ethylamino)ethan-1-ol solution dropwise over 30-60 minutes to the stirred suspension of 2,4-dichloropyrimidine and base. addition->addition_sol

Caption: A stepwise guide to troubleshooting poor regioselectivity.

Optimization Parameters: A Comparative Overview

The following table summarizes how different reaction parameters can be adjusted to favor the desired C4 isomer. The data presented is illustrative, based on established principles of pyrimidine chemistry.

ParameterCondition A (Suboptimal)Condition B (Optimized for C4)Rationale
Temperature 80 °C20-25 °C (Room Temp)Lower temperatures increase the kinetic preference for C4 attack.[7]
Solvent TolueneAcetonitrile (ACN)A polar aprotic solvent like ACN effectively solvates the charged intermediate, stabilizing the preferred C4 pathway.
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)A mild, heterogeneous base like K₂CO₃ is often sufficient and can lead to cleaner reactions compared to soluble organic amines.
Order of Addition All reagents mixed at onceSlow, dropwise addition of amineMinimizes high local concentrations of the nucleophile, favoring the more kinetically controlled reaction pathway.
Expected C4:C2 Ratio ~ 70:30> 95:5-
Expected Yield Moderate to GoodGood to Excellent-

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing the reaction with high C4 selectivity and for analyzing the resulting product mixture.

Protocol 1: Optimized Synthesis for High C4-Selectivity

This protocol is designed to maximize the yield of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and anhydrous acetonitrile (ACN, 10 mL per 1 g of dichloropyrimidine).

  • Reagent Preparation: In a separate flask, dissolve 2-(ethylamino)ethan-1-ol (1.05 equiv.) in anhydrous acetonitrile (2 mL per 1 g of dichloropyrimidine).

  • Reaction Execution: Cool the suspension from Step 1 to room temperature (20-25 °C) in a water bath. Begin vigorous stirring.

  • Slow Addition: Add the amine solution from Step 2 to the suspension dropwise using a syringe pump or dropping funnel over a period of 30-60 minutes.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure C4-substituted product.

Protocol 2: Analytical Method for Isomer Ratio Determination

Accurate determination of the C4:C2 isomer ratio is critical for assessing the success of your optimization.

  • Sample Preparation: Before work-up, carefully take a ~0.1 mL aliquot of the crude reaction mixture. Dilute it with 1 mL of a suitable solvent (e.g., deuterated chloroform for NMR, or acetonitrile for LC-MS) and filter it through a small plug of silica or a syringe filter.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The pyrimidine ring protons are the most diagnostic signals.

    • Desired C4-Isomer: Will typically show two doublets in the aromatic region (δ 7.8-8.2 ppm and δ 6.5-6.8 ppm) with a coupling constant (J) of approximately 5-6 Hz.

    • Undesired C2-Isomer: Will also show two doublets, but in different chemical shift regions (e.g., δ 8.2-8.5 ppm and δ 6.8-7.1 ppm).

  • Ratio Calculation: Integrate the area of a distinct, well-resolved peak for each isomer. The ratio of these integrals corresponds to the molar ratio of the products in the mixture.

  • LC-MS Confirmation: Use a reverse-phase HPLC method to separate the two isomers. They will have distinct retention times. The mass spectrometer will confirm that both peaks have the same mass, confirming they are isomers. The peak area percentage from the UV chromatogram provides a quantitative measure of the isomer ratio.

References

  • Sarris, K., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. Retrieved from [Link]

  • Curia Global, Inc. (2021). Curia´s Patented Process for Intermediates Useful for Upadacitinib. Retrieved from [Link]

  • Leger, P. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Alper, H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • AbbVie Inc. (2021). Synthesis methods for upadacitinib and intermediate thereof. Google Patents.
  • AbbVie Inc. (2024). Synthesis methods for upadacitinib and intermediate thereof. Justia Patents. Retrieved from [Link]

  • AbbVie Inc. (2021). Synthesis methods for upadacitinib and intermediate thereof. Google Patents.
  • Brown, D. J., & Nagamatsu, T. (1982). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Novartis AG. (2012). Regioselective preparation of substituted pyrimidines. Google Patents.
  • Alper, H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the specific physicochemical hurdles ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the specific physicochemical hurdles associated with 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol .

This compound is a highly versatile intermediate often utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, its unique structural motifs present significant challenges in aqueous media. This guide synthesizes thermodynamic principles, mechanistic causality, and field-proven protocols to ensure your experimental workflows remain robust and reproducible.

Diagnostic Workflow

Before altering your formulation, it is critical to understand the decision tree for solubilizing halogenated pyrimidine intermediates. The workflow below outlines the primary strategic pathways.

Troubleshooting N1 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol (Insoluble in Water) N2 Assess pKa & Lipophilicity (pKa ~4.0, Highly Lipophilic) N1->N2 N3 pH Adjustment (Acidify to pH < 3.0) N2->N3 Ionization Approach N4 Co-solvent System (DMSO / PEG400) N2->N4 Solvation Approach N5 Cyclodextrin Complexation (HP-β-CD Encapsulation) N2->N5 Encapsulation Approach N6 Monitor Hydrolysis (2-Chloro is reactive) N3->N6 Check Stability N7 Stable Aqueous Solution Achieved N4->N7 No Precipitation N5->N7 High Stability N6->N7 Intact API

Figure 1: Decision matrix for troubleshooting the aqueous solubility of 2-chloropyrimidine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does this compound exhibit such poor aqueous solubility despite possessing a hydrophilic hydroxyl group?

A1: Solubility is dictated by the thermodynamic balance of a molecule's hydrophilic and lipophilic domains. While the terminal hydroxyl group acts as a hydrogen bond donor/acceptor, the core of the molecule is a highly lipophilic 2-chloropyrimidine ring.

Crucially, the electron-withdrawing nature of the chlorine atom at the C2 position significantly depresses the basicity of the molecule. While an unsubstituted 4-aminopyrimidine typically exhibits a pKa of approximately 6.00 [3], the inductive effect of the 2-chloro substitution shifts the pKa downward (estimated ~3.5–4.5). Furthermore, the lone pair on the tertiary amine is delocalized into the pyrimidine ring via resonance. Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized, maximizing its lipophilicity and resulting in a high crystal lattice energy that water cannot easily disrupt.

Q2: Can I use pH adjustment to force the compound into solution for biological assays?

A2: Yes, but with strict kinetic limitations. Because the pKa is depressed, you must drop the pH of the aqueous media below 3.0 to achieve significant protonation and subsequent salt formation.

The Causality of Failure: The 2-chloropyrimidine moiety is an active electrophile designed for downstream nucleophilic aromatic substitution ( SN​Ar ). Extended exposure to highly acidic (or basic) aqueous environments accelerates the hydrolysis of the 2-chloro group, converting it into an inactive 2-hydroxypyrimidine (pyrimidin-2-one) derivative. If pH adjustment is utilized, it must be done immediately prior to the assay, and the chemical integrity of the stock must be validated via LC-MS to ensure the chlorine atom remains intact.

Q3: What is the most effective co-solvent strategy to prevent precipitation upon aqueous dilution?

A3: A combination of DMSO and PEG400 is the industry standard for hydrophobic intermediates[2]. DMSO is excellent at disrupting the solid-state crystal lattice, while PEG400 provides steric stabilization and hydrogen bonding in water.

A common mistake is diluting a 100% DMSO stock directly into an aqueous buffer, which causes the solvent capacity to drop exponentially, leading to immediate "crashing out" (precipitation). To prevent this, use a step-down transition vehicle (e.g., diluting the DMSO stock into a 40% PEG400 intermediate solution before final aqueous dilution).

Q4: How can cyclodextrins be utilized to solubilize this intermediate without relying on organic solvents?

A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for solubilizing lipophilic pyrimidine derivatives [1, 4]. The hydrophobic internal cavity of HP-β-CD (approximately 6.0–6.5 Å in diameter) is perfectly sized to encapsulate the lipophilic 2-chloropyrimidine ring. This non-covalent host-guest interaction shields the hydrophobic domains from water, while the exterior hydroxyls of the cyclodextrin ensure high aqueous solubility, protecting the reactive 2-chloro group from rapid hydrolysis.

CDMechanism API Free API (Hydrophobic Core) Eq Thermodynamic Equilibrium API->Eq + CD HP-β-CD (Hydrophilic Shell) CD->Eq + Complex Inclusion Complex (Water Soluble) Complex->Eq Dilution Eq->Complex Non-Covalent

Figure 2: Thermodynamic equilibrium of HP-β-CD host-guest inclusion complexation.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Solubility Predictors

PropertyValue / EstimateImpact on Aqueous Solubility
Molecular Weight 201.65 g/mol Favorable (Small molecule, easily solvated if ionized).
LogP (predicted) ~1.5 - 2.2Unfavorable (Indicates preference for lipid/organic phases).
pKa (Pyrimidine N) ~3.5 - 4.5Unfavorable at pH 7.4 (Molecule is neutral and un-ionized).
Hydrogen Bonding 1 Donor, 4 AcceptorsFavorable (Hydroxyl group provides minor aqueous interaction).

Table 2: Co-Solvent & Excipient Efficacy Matrix

Solubilization StrategyRecommended ConcentrationEfficacyHydrolysis Risk to 2-Cl
Pure Water (pH 7.4) N/AVery Low (< 0.1 mg/mL)Low
Acidic Buffer (pH 2.5) N/AModerate (~1-2 mg/mL)High (Requires immediate use)
DMSO / Buffer 5% v/v DMSOLow (Precipitation likely)Low
DMSO / PEG400 / Buffer 2% DMSO / 10% PEG400High (Stable micro-emulsion)Low
HP-β-CD Complexation 10-20% w/v HP-β-CDVery High (> 10 mg/mL)Very Low (Steric shielding)

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Anti-Precipitation Workflow (Nephelometry Validated)

Objective: Create a stable aqueous dilution for in vitro assays without colloidal aggregation.

  • Primary Solvation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex until completely clear.

  • Transition Vehicle Preparation: Prepare a transition buffer consisting of 20% v/v PEG400 in your target aqueous assay buffer (e.g., PBS, pH 7.4).

  • Step-Down Dilution: Add the 10 mM DMSO stock dropwise into the transition vehicle at a 1:9 ratio while vortexing vigorously. This prevents localized supersaturation.

  • Self-Validation (Critical Step): Measure the turbidity of the final solution using a nephelometer.

    • Pass: A reading of < 5 NTU confirms true thermodynamic solvation.

    • Fail: A reading of > 10 NTU indicates sub-visual colloidal aggregation (crashing out). If this occurs, increase the PEG400 fraction by 5%.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Objective: Achieve high aqueous solubility via host-guest encapsulation without organic solvents.

  • Molar Ratio Calculation: Weigh the active compound and HP-β-CD powder in a 1:2 molar ratio to ensure an excess of the host cavity.

  • Paste Formation: Transfer both powders to a glass mortar. Add a minimal volume of 50% v/v Ethanol/Water (just enough to wet the powders into a thick paste).

  • Mechanical Kneading: Triturate (knead) the paste continuously for 45 minutes. Causality: The mechanical shear forces the hydrophobic pyrimidine ring into the cyclodextrin cavity while the ethanol evaporates.

  • Drying: Transfer the complex to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Self-Validation (Critical Step): Reconstitute a known mass of the dried powder in pure water. Filter the solution through a 0.22 µm PTFE syringe filter. Quantify the concentration via HPLC-UV.

    • Pass: The recovered concentration matches the theoretical yield (>95%), proving the compound is fully complexed and soluble.

    • Fail: Low recovery indicates incomplete complexation; repeat with a 1:3 molar ratio.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) / Pharmaceutics URL:[Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents Source: Digital Discovery (RSC Publishing) URL:[Link]

  • Source: Google Patents (European Patent Office)
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles Source: National Institutes of Health (NIH) / Journal of Chemistry URL:[Link]

Optimization

optimizing reaction temperature for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol amination

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is specifically designed for researchers, application scientists, and drug development professionals working with highly deactivated py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is specifically designed for researchers, application scientists, and drug development professionals working with highly deactivated pyrimidine intermediates.

The substrate —2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol —presents a unique set of chemoselective and thermodynamic challenges during Nucleophilic Aromatic Substitution (SNAr). Below, you will find mechanistic troubleshooting guides, empirical data tables, and validated experimental protocols to optimize your reaction temperature and maximize yield.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the amination of this specific substrate stalling at room temperature or 60°C, when typical 2,4-dichloropyrimidines react easily? A1: The reactivity of a pyrimidine ring toward SNAr is dictated by its electron density. In your substrate, the 4-position is substituted with an N-ethyl-ethanolamine group. The nitrogen lone pair of this amine strongly donates electron density into the pyrimidine ring via resonance. This significantly increases the electron density at the 2-position, raising the activation energy required for the nucleophile to attack the 2-chloro carbon[1]. While unsubstituted 2,4-dichloropyrimidines react readily at lower temperatures, the deactivated 2-chloro species requires significantly higher thermal energy to reach the transition state[2].

Q2: I increased the reaction temperature to 150°C to force the reaction, but my yield dropped and a new major impurity appeared. What is happening? A2: You have crossed the thermal threshold where competing side reactions outpace the desired amination. Your substrate contains a free, unprotected primary hydroxyl group (-CH2CH2OH). At elevated temperatures (typically >130°C) in the presence of a base, this hydroxyl group can act as an oxygen nucleophile. This leads to intermolecular O-arylation (dimerization) or degradation[3]. Temperature optimization here is not just about adding heat; it is a delicate balance between overcoming the SNAr activation barrier and avoiding auto-reactivity.

Q3: How do I find the "Goldilocks" temperature zone for this specific amination? A3: Empirical data suggests the optimal thermal window for deactivated 2-chloropyrimidines with unprotected alcohols is between 100°C and 120°C [4]. Using a solvent with a boiling point in this range (e.g., 1-butanol or toluene) allows for stable reflux conditions. If using a microwave reactor, strict temperature control at 120°C for shorter durations (20–30 minutes) prevents the formation of the O-arylated dimer.

Q4: My target amine is highly deactivated (e.g., an electron-poor aniline). Can I avoid high temperatures entirely to protect the hydroxyl group? A4: Yes. If thermal SNAr requires temperatures >130°C for your specific amine, you should pivot to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Transition-metal catalysis changes the reaction mechanism, allowing the C-N bond formation to occur at much milder temperatures (80°C–90°C), completely bypassing the thermal degradation pathways of the unprotected alcohol[3].

Part 2: Visualizing the Mechanistic Logic

The following diagram illustrates the causal relationship between reaction temperature, activation energy, and chemoselectivity for this specific substrate.

G SM 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol LowTemp < 80°C Insufficient Energy SM->LowTemp OptTemp 100°C - 120°C Optimal SNAr Zone SM->OptTemp HighTemp > 130°C Excessive Thermal Stress SM->HighTemp NoRxn No Reaction / Stalled (Due to C4-amine donation) LowTemp->NoRxn Product Desired 2-Aminated Pyrimidine Product OptTemp->Product SideRxn O-Arylation (Dimerization) & Degradation HighTemp->SideRxn

Mechanistic outcomes of temperature variation during SNAr amination.

Part 3: Quantitative Data & Temperature Optimization

To aid in your experimental design, the table below summarizes the expected outcomes based on temperature variations during the amination of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol with a standard secondary amine (e.g., morpholine or piperidine).

Temperature (°C)Solvent SystemTimeConversion (%)Major Side ProductRecommendation
60°C Ethanol24 h< 5%NoneDiscard: Insufficient energy for SNAr.
90°C 1-Propanol16 h45%Trace O-arylationSub-optimal: Reaction is too sluggish.
110°C 1-Butanol12 h85%< 5% DimerOptimal (Thermal): Best balance of yield and purity.
120°C NMP (Microwave)0.5 h92%~8% DimerOptimal (Microwave): High throughput, acceptable purity.
150°C NMP (Microwave)0.5 h< 50%> 30% O-arylationDiscard: Thermal degradation and dimerization dominate.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Thermal SNAr Amination (110°C)

Use this protocol for standard aliphatic amines and secondary amines.

  • Setup: In a clean, dry 50 mL round-bottom flask, dissolve 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1.0 eq, e.g., 5.0 mmol) in 15 mL of anhydrous 1-butanol.

  • Reagent Addition: Add the target amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Heating: Attach a reflux condenser and heat the mixture to 110°C using a calibrated heating mantle or oil bath.

  • Self-Validating Monitoring: Sample the reaction at 8 hours and 12 hours. Analyze via LC-MS. The reaction is considered complete when the starting material peak ([M+H]+) is < 2% by UV integration. Do not exceed 16 hours to prevent late-stage dimerization.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove 1-butanol. Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Low-Temperature Palladium-Catalyzed Amination (80°C)

Use this protocol for weakly nucleophilic anilines or if the substrate exhibits extreme sensitivity to O-arylation.

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine the pyrimidine substrate (1.0 eq), the target aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos ligand (0.10 eq), and Cs2CO3 (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with Nitrogen three times. Add anhydrous, degassed 1,4-Dioxane (10 mL/mmol).

  • Heating: Heat the sealed mixture to 80°C for 6–8 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst[4]. Concentrate and purify via chromatography.

Workflow Start Substrate + Amine + Base Method Select Heating Method Start->Method Conv Thermal SNAr (110°C, 12h) Method->Conv Pd Pd-Catalyzed (80°C, 6h) Method->Pd Monitor LC-MS Monitoring (Target <2% SM) Conv->Monitor Pd->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Column Chromatography Workup->Purify

Standardized workflow for executing and monitoring the amination protocol.

Part 5: References

  • Benchchem. Application Notes and Protocols for the Amination of 2-Chloropyrimidines. 4

  • Semantic Scholar. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?3

  • The Journal of Organic Chemistry (ACS). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. 1

  • The Journal of Organic Chemistry (ACS). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding.2

Sources

Troubleshooting

preventing degradation of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol during long-term storage

Technical Support Center: Long-Term Storage of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol to prevent chemical degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which underpins the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs): Understanding Compound Stability

Q1: What is 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, and why is its long-term stability crucial?

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a substituted pyrimidine derivative. Its molecular structure contains several reactive functional groups: a 2-chloropyrimidine ring and an N-ethyl ethanolamine side chain. These features make the compound susceptible to degradation over time, especially under suboptimal storage conditions.

Ensuring long-term stability is paramount because chemical degradation alters the molecule's structure, leading to a decrease in the active compound's concentration and the formation of impurities. These degradation products can interfere with experimental assays, produce misleading results, reduce therapeutic efficacy, or introduce unforeseen toxicity. Maintaining the compound's purity is therefore essential for the integrity of research and development activities.

Q2: What are the primary chemical degradation pathways for this compound?

The compound is primarily susceptible to three major degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The chlorine atom at the 2-position of the pyrimidine ring is an excellent leaving group. In the presence of water or moisture, it can be displaced by a hydroxyl group via a nucleophilic substitution reaction. This process, known as hydrolysis, converts the 2-chloro-pyrimidine moiety into a 2-hydroxypyrimidine (pyrimidone) derivative.[1][2][3] This reaction can be catalyzed by acidic or basic conditions.[2]

  • Oxidation: The ethanolamine side chain contains two sites prone to oxidation. The primary alcohol (-CH₂OH) can be oxidized to form an aldehyde and subsequently a carboxylic acid.[4][5] The tertiary amine nitrogen can also be oxidized. The presence of atmospheric oxygen, trace metal ions, or peroxides in solvents can initiate and accelerate these oxidative processes.[6][7]

  • Photodegradation: Many aromatic and heterocyclic compounds, including chlorinated pyridines and pyrimidines, are sensitive to light, particularly in the ultraviolet (UV) spectrum.[8][9] Exposure to light can provide the energy needed to initiate free-radical reactions, leading to complex degradation pathways and the formation of numerous impurities.[10]

Figure 1: Key Degradation Pathways.
Q3: What are the physical signs of degradation?

While analytical confirmation is necessary, visual inspection can provide initial clues. Signs of potential degradation include:

  • Color Change: A shift from a white or off-white solid to yellow or brown.

  • Clumping or Caking: The solid may become sticky or clump together due to moisture absorption (hygroscopicity).[11]

  • Change in Solubility: Difficulty dissolving the compound in a solvent where it was previously soluble.

  • Precipitation in Stock Solutions: The appearance of solid material in a previously clear solution.[12]

Important: Significant degradation can occur without any visible changes.[12] Therefore, periodic analytical verification is the only definitive way to ensure compound integrity.

Q4: How can I analytically confirm the purity and detect degradation of my sample?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for routine purity assessment.[13][14] For more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • HPLC-UV: This method separates the parent compound from its impurities. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

  • LC-MS: This technique not only separates the compounds but also provides mass-to-charge ratio information, which is invaluable for identifying the molecular weights of potential degradation products and elucidating their structures.[14][15]

Troubleshooting Guide: Common Scenarios

IssuePossible Cause(s)Recommended Action
Unexpected or inconsistent experimental results. 1. Degradation of the compound leading to a lower effective concentration. 2. Interference from newly formed degradation products.1. Verify Purity: Immediately analyze an aliquot of your stored sample using a validated HPLC or LC-MS method to determine its current purity.[12] 2. Obtain Fresh Sample: If degradation is confirmed (>5%), acquire a new, high-purity batch of the compound for critical experiments. 3. Review Procedures: Critically evaluate your storage and handling protocols against the recommendations in this guide.
Solid compound has changed color or become clumpy. 1. Exposure to moisture, leading to hydrolysis. 2. Exposure to light, causing photodegradation. 3. Exposure to elevated temperatures, accelerating all degradation pathways.[16]1. Assume Compromise: The sample's purity is highly suspect. It should not be used for quantitative or sensitive biological experiments. 2. Improve Storage: Ensure future samples are stored in a tightly sealed, light-resistant container (e.g., amber vial) inside a desiccator at the recommended temperature.[12][17]
A stock solution has become cloudy, changed color, or formed a precipitate. 1. Compound degradation in solution, which is often faster than in the solid state.[12] 2. Poor solubility or supersaturation in the chosen solvent. 3. Solvent evaporation, increasing the compound concentration.1. Discard Solution: Do not use compromised stock solutions. 2. Prepare Fresh: Prepare stock solutions fresh before each experiment whenever possible. 3. Short-Term Storage: If a solution must be stored, use a high-purity, anhydrous aprotic solvent, aliquot into single-use volumes, and store at -20°C or -80°C, protected from light.[12][18] Validate the stability in your chosen solvent if storing for more than 24 hours.

Core Protocols for Preventing Degradation

Protocol 1: Recommended Long-Term Storage Conditions

The primary goal of long-term storage is to mitigate the environmental factors that drive degradation: moisture, oxygen, heat, and light.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C ± 5°C (Freezer) Reduces the rate of all chemical reactions, including hydrolysis and oxidation, thereby significantly extending the compound's shelf life.[18][19]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis. This is the most critical parameter for ensuring long-term stability.[12]
Humidity Dry / Anhydrous Storing in a desiccator or under inert gas prevents the ingress of moisture, which is the primary reactant for the hydrolysis of the 2-chloropyrimidine group.[11][20]
Light Protected from Light (In the Dark) Prevents light-induced degradation. Using amber glass vials or wrapping clear vials in aluminum foil provides an effective light barrier.[12][21]
Container Tightly-Sealed Amber Glass Vial Provides a physical barrier against moisture and air. Amber glass filters out UV and other wavelengths of light.[17] Ensure the cap has a chemically resistant liner (e.g., PTFE).
Protocol 2: Best Practices for Handling and Use

Degradation can occur rapidly during handling. Follow these steps to maintain compound integrity when accessing it from long-term storage.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid compound.

  • Inert Atmosphere Handling: If possible, handle the solid compound inside a glove box or glove bag flushed with an inert gas (argon or nitrogen).

  • Minimize Exposure: If a glove box is unavailable, open the container, quickly weigh the desired amount, and immediately and tightly reseal the container. Backfill the vial with inert gas before sealing if possible.

  • Avoid Contamination: Use clean, dry spatulas and weighing instruments. Never return unused material to the stock container.

  • Solution Preparation: Prepare solutions using high-purity, anhydrous solvents. If the compound is susceptible to hydrolysis, aprotic solvents are preferred.

Protocol 3: Establishing an In-House Long-Term Stability Study

To validate storage conditions for critical long-term projects, it is best practice to conduct a formal stability study. This workflow is adapted from ICH guidelines for a research setting.[22]

Figure 2: Workflow for an In-House Stability Study.

Step-by-Step Methodology:

  • Initial Analysis (T=0): Perform a comprehensive analysis (HPLC, LC-MS) on a new batch of the compound. This serves as your baseline reference standard.

  • Sample Preparation: Aliquot the solid compound into numerous small, tightly sealed amber vials, ensuring each vial is for single-use at a specific time point.

  • Storage Conditions:

    • Long-Term: Store the majority of vials under the recommended conditions (-20°C, dark, desiccated, under inert gas).

    • Accelerated: To predict long-term stability more quickly, store a smaller set of vials under stressed conditions (e.g., 40°C / 75% Relative Humidity).[22][23] Significant change under these conditions warrants closer monitoring of long-term samples.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).[22]

  • Analysis and Documentation: At each time point, analyze the sample's purity by HPLC. Compare the chromatogram to the T=0 data. Document any new peaks, changes in the parent peak area, and changes in physical appearance.

  • Evaluation: A "significant change" is typically defined as a failure to meet the established purity specification (e.g., >5% drop in purity).[22] Use the data to establish a reliable re-test date for the batch under your specific storage conditions.

References

  • PubMed. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. National Center for Biotechnology Information. [Link]

  • Open Access Pub. (n.d.). Aminoalcohol Oxidation. International Journal of Amino Acids. [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • ACS Publications. (n.d.). Selective Oxidation of Amino Alcohols to Amino Acids over Au Supported on Monoclinic ZrO2: Dominant Active Sites and Kinetic Study. Industrial & Engineering Chemistry Research. [Link]

  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]

  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • Semantic Scholar. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]

  • ResearchGate. (n.d.). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. [Link]

  • Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Eureka. [Link]

  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Review of Drug Storage Conditions, A Case Report. National Center for Biotechnology Information. [Link]

  • Appchem. (n.d.). 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. [Link]

  • PMC. (n.d.). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. National Center for Biotechnology Information. [Link]

  • LinkedIn. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. [Link]

  • ResearchGate. (n.d.). INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • ResearchGate. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

  • PMC. (n.d.). Mechanism and kinetics of chlorpyrifos co-metabolism by using environment restoring microbes isolated from rhizosphere of horticultural crops under subtropics. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. [Link]

  • PubMed. (2022). Investigating the Effects of Temperature, Relative Humidity, Leaf Collection Date, and Foliar Penetration on Leaf-Air Partitioning of Chlorpyrifos. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

  • PubMed. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Stability of Hospira filgrastim following changes to thermal and photic storage conditions. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • ResearchGate. (n.d.). [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.]. [Link]

  • PMC. (2017). Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. [Link]

  • PMC. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • PubChem. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. This molecule—a highly versatile pyrimidine pharmacophore—is synthesized via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 2-(ethylamino)ethan-1-ol.

While this reaction proceeds smoothly at the bench scale, moving to pilot-scale (1 kg+) introduces severe heat transfer and mixing limitations. This guide breaks down the causality behind these failures and provides field-proven, self-validating methodologies to ensure high-fidelity production.

Scale-Up Diagnostics: Quantitative Impurity Tracking

When scaling up SNAr reactions, the loss of regioselectivity is the most common failure mode. The table below summarizes the quantitative shift in reaction profiles based on scale and engineering controls.

Reaction Parameter / MetricLab Scale (10 g)Pilot Scale (1 kg) - UnoptimizedPilot Scale (1 kg) - Optimized
Dosing Rate 5 minutes30 minutes120 minutes (Sub-surface)
Max Internal Temp (Tint) 4 °C28 °C (Exotherm spike)3 °C
Target Yield (C4-Isomer) 94%71%95%
Impurity: C2-Isomer 3%18%< 1%
Impurity: Di-substituted Adduct < 1%9%< 1%

Troubleshooting FAQs: The Chemistry of Scale-Up Failures

Q1: Why am I seeing a sudden drop in regioselectivity (C4 vs. C2 substitution) when moving from the 10 g to the 1 kg scale?

A1: This is fundamentally a heat transfer issue. The SNAr of 2,4-dichloropyrimidine is highly exothermic. Kinetically, the C4 position is strongly favored due to1[1]. However, as reactor volume increases, the surface-area-to-volume ratio plummets. If the amine is dosed too quickly, localized thermal spikes (hot spots) occur. This excess thermal energy overcomes the kinetic barrier, driving the formation of the thermodynamically accessible C2-isomer, which is 2[2]. Correction: Implement sub-surface dosing, maximize impeller speed, and strictly control Tint below 5 °C.

Q2: We are observing up to 9% of the C2,C4-bis-adduct (di-substitution). How do we suppress this?

A2: Di-substitution is driven by localized stoichiometric imbalances caused by poor macroscopic mixing. When the amine is added dropwise to the surface of a large reactor, it pools. In this localized zone, the amine concentration far exceeds the bulk 2,4-dichloropyrimidine concentration, forcing the newly formed mono-adduct to react a second time. Correction: Ensure strict stoichiometry (1.05 equivalents of amine). Never use the nucleophilic amine as the acid scavenger. Instead,3[3] to neutralize the HCl byproduct, preserving the exact stoichiometry of your nucleophile.

Q3: 2-(ethylamino)ethan-1-ol is an amino alcohol. Could the hydroxyl group act as a competing nucleophile, leading to O-arylation?

A3: Under standard conditions, the secondary amine is orders of magnitude more nucleophilic than the primary alcohol. However, if you attempt to control the SNAr exotherm by using strong inorganic bases (e.g., NaOH or KOtBu), you risk deprotonating the alcohol. The resulting alkoxide is a highly aggressive nucleophile that will rapidly drive O-arylation. Correction: Maintain a mild pH environment. Using DIPEA keeps the alcohol protonated and non-nucleophilic, ensuring >99% chemoselectivity for N-arylation.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways governing the SNAr reaction, highlighting the critical role of temperature and mixing.

Workflow SM 2,4-Dichloropyrimidine (Electrophile) Target C4-Substitution (Target) 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol SM->Target Kinetically Favored (T < 5°C) C2_Byprod C2-Substitution (Impurity) 2-[(4-chloropyrimidin-2-yl) (ethyl)amino]ethan-1-ol SM->C2_Byprod High Temp / Poor Mixing (T > 20°C) Amine 2-(Ethylamino)ethan-1-ol (Nucleophile) Amine->Target Amine->C2_Byprod Di_Byprod Di-Substitution (Impurity) C2, C4-bis-adduct Target->Di_Byprod Excess Amine High Temp C2_Byprod->Di_Byprod

Fig 1. Mechanistic pathway of 2,4-dichloropyrimidine amination detailing target and impurities.

Self-Validating Experimental Protocol (1 kg Pilot Scale)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Materials Required:

  • Electrophile: 2,4-Dichloropyrimidine (1.00 kg, 6.71 mol, 1.00 eq)

  • Nucleophile: 2-(Ethylamino)ethan-1-ol (0.628 kg, 7.05 mol, 1.05 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.04 kg, 8.05 mol, 1.20 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 L)

Step-by-Step Workflow:

  • Reactor Preparation & Dissolution: Purge a 20 L jacketed glass-lined reactor with N2. Charge the reactor with 10 L of 2-MeTHF and 1.00 kg of 2,4-dichloropyrimidine. Set agitation to 250 RPM.

    • Validation Check 1: Inspect the reactor visually. The solution must be completely clear and homogeneous before proceeding. Undissolved starting material will cause erratic dosing stoichiometry.

  • Cooling & Base Addition: Set the reactor jacket temperature to -5 °C. Charge 1.04 kg of DIPEA into the reactor in a single portion.

    • Validation Check 2: Wait until the internal temperature probe (Tint) registers a stable temperature between 0 °C and 2 °C.

  • Nucleophile Dosing (Critical Control Point): Load 0.628 kg of 2-(ethylamino)ethan-1-ol into a dosing vessel equipped with a sub-surface dip tube. Begin dosing at a highly controlled rate of ~5 mL/min.

    • Validation Check 3 (Automated/Manual): Monitor Tint continuously. If Tint exceeds 5 °C, the dosing must be immediately paused. Do not resume dosing until Tint recovers to ≤ 2 °C.

  • Reaction Maturation: Once dosing is complete, maintain the jacket temperature to keep Tint at 0 °C to 5 °C. Stir for 4 hours.

    • Validation Check 4: Pull a 1 mL aliquot, quench in water/MeCN, and analyze via HPLC (254 nm). The reaction is validated as complete when the 2,4-dichloropyrimidine peak is < 1.0% AUC. If > 1.0%, continue stirring for 2 additional hours.

  • Quench & Phase Separation: Quench the reaction by adding 5 L of cold purified water (0–5 °C). Stir vigorously for 15 minutes, then halt agitation and allow the phases to separate for 30 minutes.

    • Validation Check 5: Test the pH of the lower aqueous layer; it must be between 8.0 and 9.0. Separate the layers and extract the aqueous layer once more with 2 L of 2-MeTHF.

  • Crystallization & Isolation: Combine the organic layers and wash with 5 L of brine. Concentrate the organic phase under reduced pressure (40 °C, 150 mbar) to a residual volume of ~3 L. Initiate crystallization by slowly adding 5 L of anti-solvent (n-heptane) while cooling the mixture to 0 °C.

    • Validation Check 6: Filter the resulting white to off-white crystalline solid. Dry in a vacuum oven at 45 °C until constant weight is achieved. The batch is validated when Loss on Drying (LOD) is < 0.5%.

Sources

Troubleshooting

reducing palladium catalyst loading in reactions with 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Answering the global demand for more sustainable and cost-effective pharmaceutical manufacturing requires a critical look at one of the most powerful tools in modern organic synthesis: palladium-catalyzed cross-coupling....

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the global demand for more sustainable and cost-effective pharmaceutical manufacturing requires a critical look at one of the most powerful tools in modern organic synthesis: palladium-catalyzed cross-coupling. While indispensable for creating complex molecules, the reliance on palladium, a precious metal, presents significant challenges in terms of cost, environmental impact, and residual metal contamination in active pharmaceutical ingredients (APIs). High turnover catalyst systems are therefore not just a matter of academic interest but a commercial necessity.[1]

This technical support guide, designed for researchers and drug development professionals, addresses the specific challenges of reducing palladium catalyst loading in reactions involving 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol. This substrate, a substituted chloropyrimidine, presents a classic case study: an electron-deficient heterocyclic chloride which is inherently less reactive than its bromide or iodide counterparts, requiring highly active catalytic systems to achieve efficient coupling.[2] Furthermore, the presence of additional Lewis basic sites (a pyrimidine nitrogen and a tertiary amine) and a hydroxyl group can lead to catalyst inhibition or undesired side reactions, particularly at the low catalyst concentrations needed for a truly efficient process.

Here, we provide a structured troubleshooting guide in a question-and-answer format to directly address the practical issues you may encounter in the laboratory. Our goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to rationally design and optimize your reactions for minimal palladium usage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol shows low to no conversion when I reduce the catalyst loading. What are the most common culprits?

Low conversion at reduced catalyst loading is the most frequent challenge. The root cause is often a catalytic cycle that is either too slow or prematurely terminated. For a less reactive substrate like a chloropyrimidine, the oxidative addition of the C-Cl bond to the Pd(0) center is typically the rate-limiting step.[2] At low catalyst concentrations, any factor that slows this step or deactivates the catalyst will be magnified.

Initial Troubleshooting Checklist:

  • Atmospheric Integrity: The active Pd(0) species is highly sensitive to oxygen.[3] Inadequate degassing of solvents and failure to maintain a strictly inert nitrogen or argon atmosphere can lead to rapid oxidation of the catalyst to inactive Pd(II) species and oxidation of phosphine ligands.[4]

  • Pre-catalyst Activation Efficiency: Many common palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) form.[4] This reduction step can be inefficient and inconsistent, especially at low concentrations, consuming valuable ligand or substrate in the process.[5][6]

  • Ligand Choice: Standard, less-donating ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds, especially at low loadings.[2] The catalytic cycle is simply too slow to achieve a reasonable turnover number before deactivation occurs.

  • Reagent Purity: Solvents must be anhydrous, as water can interfere with the catalytic cycle and promote side reactions.[3] Impurities in starting materials can sometimes act as catalyst poisons.[4]

Q2: Which palladium pre-catalyst is best suited for achieving ultra-low loading with a chloropyrimidine substrate?

The choice of pre-catalyst is critical. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they are not ideal for high-turnover systems because the formation of the active L-Pd(0) species can be unreliable.[5][7]

For demanding applications requiring low catalyst loading (< 0.1 mol%), modern, well-defined pre-catalysts are superior.[1]

  • Palladacycle Pre-catalysts (e.g., G3 and G4 Buchwald Pre-catalysts): These are often the best choice. They are air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species upon addition of a base.[8][9] This ensures a high concentration of the active catalyst from the very start of the reaction, which is essential for outcompeting deactivation pathways.

  • Pd(0) Sources (e.g., Pd₂(dba)₃): While directly providing Pd(0), the dissociation of the dba (dibenzylideneacetone) ligands can be slow and incomplete, and the quality of the material can be inconsistent, sometimes containing inactive palladium nanoparticles.[5]

  • Simple Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂): These are the least expensive but most problematic for low-loading applications. Their reduction to Pd(0) is often slow, inefficient, and dependent on various factors like solvent, base, and temperature, making reactions difficult to reproduce.[5][6]

Diagram: The Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights key points of catalyst deactivation that become critical at low loadings.

G Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd Ar-Cl (Rate-Limiting for Chlorides) PdBlack Palladium Black (Inactive Aggregates) Pd0->PdBlack Aggregation Transmetal Transmetalation (L-Pd(II)(Ar)(R)) OxAdd->Transmetal Organometallic Reagent (e.g., R-B(OH)₂) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product Precatalyst Pd(II) Pre-catalyst (e.g., Pd(OAc)₂) Precatalyst->Pd0 InertAtmosphere Inert Atmosphere (N₂ or Ar) InertAtmosphere->Pd0 Oxygen O₂ Oxygen->Pd0 Oxidation (Deactivation) G start_node Start: Baseline Reaction (e.g., 1-2 mol% Pd) screen_ligand 1. Ligand Screening (Biarylphosphines, NHCs) start_node->screen_ligand screen_precatalyst 2. Pre-catalyst Evaluation (Palladacycles vs. others) screen_ligand->screen_precatalyst screen_base 3. Base & Solvent Screening (NaOtBu, K₃PO₄, etc.) (Toluene, Dioxane, etc.) screen_precatalyst->screen_base optimize_conditions 4. Condition Optimization (Temp, Concentration) screen_base->optimize_conditions reduce_loading 5. Incremental Reduction (Lower Pd loading stepwise) optimize_conditions->reduce_loading end_node Goal: Robust Low-Loading Protocol (<0.1 mol% Pd) reduce_loading->end_node Success troubleshoot Troubleshoot: - Pd Black? - Side Reactions? reduce_loading->troubleshoot Failure troubleshoot->screen_ligand Re-evaluate

Caption: A systematic workflow for reaction optimization.

Data Summaries for Informed Decisions

Table 1: Ligand Selection Guide for Chloro-Heterocycle Coupling

Ligand ClassExample(s)Steric BulkElectron DonicityTypical Performance with Aryl ChloridesReference(s)
TriarylphosphinesPPh₃, P(o-tol)₃Low-ModerateLowGenerally poor, requires high loading/temp[2]
Bulky AlkylphosphinesP(t-Bu)₃HighHighHighly active but very air-sensitive[10]
Biaryl MonophosphinesXPhos, SPhos, RuPhosVery HighHighExcellent , industry standard for low loading[2][11]
N-Heterocyclic Carbenes (NHCs)IPr, PEPPSI pre-cat.HighVery HighExcellent , very robust and thermally stable[12][13]

Table 2: Influence of Common Solvents and Bases

ParameterReagentGeneral Impact on Low-Loading ReactionsConsiderationsReference(s)
Base NaOtBu, LHMDSStrong bases, promote fast C-N reductive elimination. Often required for aryl chlorides.Can be incompatible with sensitive functional groups.[3]
K₃PO₄, Cs₂CO₃Milder bases. May require higher temperatures or more active catalysts.Can be beneficial for base-sensitive substrates.[2][3]
Solvent Toluene, DioxaneRelatively non-coordinating. Generally good choices that minimize interference with the catalyst.Ensure they are anhydrous and degassed.[3][14]
THFCoordinating. Can be effective but may compete with the primary ligand at low concentrations.Check for peroxides, which poison catalysts.
DMF, DMAcHighly coordinating polar aprotic. Can sometimes inhibit catalysis by binding to Pd, but can also promote certain steps.Can act as a reductant for Pd(II) pre-catalysts. Prone to decomposition at high temperatures.[14][15]

Experimental Protocol: Low-Loading Buchwald-Hartwig Amination

This protocol provides a starting point for a small-scale amination reaction with a target catalyst loading of 0.5 mol%. It assumes the use of a modern palladacycle pre-catalyst for maximum reliability. [9] Materials:

  • 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.005 mmol, 0.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

Procedure:

  • Inert Atmosphere Setup: Perform all additions under a strict inert atmosphere, preferably inside a nitrogen-filled glovebox. If a glovebox is not available, use standard Schlenk line techniques.

  • Vial Charging: To the oven-dried reaction vial, add the XPhos Pd G3 pre-catalyst, sodium tert-butoxide, and the solid amine coupling partner (if applicable).

  • Substrate Addition: Add the 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

  • Solvent and Liquid Reagent Addition: Add the degassed toluene (4 mL). If the amine coupling partner is a liquid, add it via syringe.

  • Sealing and Reaction: Seal the vial tightly with the screw cap. Remove the vial from the glovebox (if used) and place it in a pre-heated aluminum heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for the desired time (e.g., 12-24 hours). Vigorous stirring is important for reactions involving solids.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by LC-MS or GC-MS.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a framework for rationally approaching the challenge of reducing palladium catalyst loading. By understanding the interplay between the catalyst system, the substrate, and the reaction conditions, researchers can develop more efficient, cost-effective, and sustainable synthetic routes.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Byers, P. J., & Waterman, R. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. Available at: [Link]

  • Arades, M., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Blacker, A. J., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available at: [Link]

  • Bhanage, B. M., & Sasaki, M. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics. Available at: [Link]

  • de Vries, J. G. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. Available at: [Link]

  • Fantoni, T., et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Viciosa, M. T., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Available at: [Link]

  • T-Shun, L., & Buchwald, S. L. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

Sources

Optimization

resolving HPLC peak tailing for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol analysis

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of analyzing highly basic, multi-functional APIs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of analyzing highly basic, multi-functional APIs.

Analyzing 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol presents a classic chromatographic challenge. This molecule contains a weakly basic pyrimidine ring and a strongly basic tertiary amine. At standard mobile phase pH levels (pH 5–7), the tertiary amine is fully protonated. Simultaneously, residual silanol groups (-Si-OH) on silica-based columns become ionized (-Si-O⁻). The resulting electrostatic attraction—known as secondary ion-exchange—causes the analyte to "stick" to the stationary phase, releasing slowly and creating severe peak tailing. Because this molecule is highly polar due to its hydroxyl group, it elutes early in reversed-phase conditions, making it exceptionally sensitive to both chemical interactions and physical system voids.

Below is our comprehensive, self-validating troubleshooting guide designed to isolate and resolve these issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) CheckVoid Inject Neutral Marker (e.g., Toluene) Start->CheckVoid IsPhysical Does Toluene Tail? CheckVoid->IsPhysical PhysicalFix Physical Issue: Replace Frit/Column or Fix Dead Volume IsPhysical->PhysicalFix Yes ChemicalIssue Chemical Issue: Silanol Interactions IsPhysical->ChemicalIssue No CheckPH Evaluate Mobile Phase pH ChemicalIssue->CheckPH LowPH Adjust to pH < 3.0 (Protonates Silanols) CheckPH->LowPH Acidic Route HighPH Adjust to pH > 10.0 (Deprotonates Analyte) CheckPH->HighPH Basic Route CheckBuffer Still Tailing? LowPH->CheckBuffer HighPH->CheckBuffer AddTEA Add 10-25 mM TEA (If non-LC-MS) CheckBuffer->AddTEA Yes Success Symmetrical Peak (As < 1.2) CheckBuffer->Success No AddTEA->Success

Figure 1: Logical decision tree for troubleshooting basic compound peak tailing in RP-HPLC.

Diagnostic Q&A: Identifying the Root Cause

Q: How do I know if the tailing of my pyrimidine derivative is caused by column chemistry or a physical system error? A: You must establish a self-validating system by running a control experiment. Because our target molecule is polar and elutes early, it is highly susceptible to extra-column dead volume. To differentiate between physical and chemical tailing, execute the following protocol recommended by [1].

Self-Validating Protocol: Differentiating Physical vs. Chemical Tailing

  • Baseline Assessment: Inject 1 µL of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1 mg/mL). Record the Asymmetry Factor (As).

  • Control Injection: Inject 1 µL of a neutral marker, such as Toluene (0.1 mg/mL), under identical isocratic conditions.

  • Causality Analysis:

    • Scenario A (Toluene As > 1.5): The tailing is physical. Neutral compounds cannot undergo acid-base ion-exchange. Inspect your system for column voids, partially blocked frits, or excessive extra-column tubing[1].

    • Scenario B (Toluene As < 1.2, API As > 1.5): The system is physically sound. The tailing is strictly chemical (silanol interaction). Proceed to the chemical optimization steps below[2].

Step-by-Step Troubleshooting Protocols

Q: The Toluene test confirmed my issue is chemical. How do I optimize my mobile phase to fix it? A: You must eliminate the electrostatic attraction between the tertiary amine and the silica surface. You can achieve this by either protonating the silanols (Low pH) or deprotonating the analyte (High pH).

Protocol: Mobile Phase pH Optimization

  • The Acidic Route (Preferred for standard silica): Prepare an aqueous mobile phase containing 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to drop the pH below 3.0.

    • Causality: At pH < 3.0, residual silanols (-Si-O⁻) are forced to accept a proton, becoming neutral (-Si-OH). Without a negative charge on the stationary phase, the positively charged API cannot bind via ion-exchange, resulting in a sharp peak[2].

  • The Basic Route (Requires Hybrid Silica): If your API degrades at low pH, switch to a high-pH stable hybrid column (e.g., Type B ethylene-bridged silica). Prepare a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5 with ammonium hydroxide.

    • Causality: At pH 10.5, the tertiary amine on the API loses its proton and becomes neutral. A neutral molecule cannot undergo ion-exchange with the ionized silanols.

  • Equilibration: Flush the column with at least 15–20 column volumes of the new buffer to ensure complete surface saturation before injecting.

Q: I cannot change my mobile phase pH due to protocol restrictions. What are my alternatives? A: If you are locked into a mid-range pH (e.g., pH 6.0) where both the analyte and silanols are ionized, you must use chemical competition.

Protocol: Chemical Competition via Buffer Strength or Amine Modifiers

  • Increase Ionic Strength: Increase your buffer concentration from 10 mM to 50 mM.

    • Causality: As noted in the, a higher concentration of buffer cations (like Na⁺ or K⁺) will outcompete the bulky API for access to the ionized silanol sites through the law of mass action.

  • Add Triethylamine (TEA): Add 10–25 mM TEA to your mobile phase. TEA is a small, highly basic molecule that aggressively binds to active silanols, effectively masking the stationary phase and blocking the API from interacting.

Quantitative Performance Data

The table below summarizes the expected chromatographic outcomes when applying the above protocols to 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Troubleshooting PhaseMobile Phase pHBuffer / AdditiveColumn ChemistryAsymmetry Factor (As)Theoretical Plates (N)
Baseline (Sub-optimal) 6.510 mM PhosphateType A Silica (Standard)3.22,500
Condition A (Acidic) 2.50.1% Trifluoroacetic AcidType B Silica (End-capped)1.48,500
Condition B (Basic) 10.510 mM Ammonium BicarbonateHybrid Silica (High pH stable)1.111,200
Condition C (Competitor) 6.510 mM Phosphate + 20 mM TEAType B Silica (End-capped)1.39,000
Advanced FAQs for Drug Development Professionals

Q: Can I use Triethylamine (TEA) to block silanols if I am transferring this method to LC-MS? A: Absolutely not. While TEA is an excellent silanol blocker for UV-based HPLC, it is highly detrimental in Electrospray Ionization (ESI). TEA has a high proton affinity, which causes severe ion suppression of your target API, and it will permanently contaminate the MS source. For LC-MS compatibility, recommend utilizing a high-purity Type B column with volatile buffers like ammonium formate (pH 3) or ammonium bicarbonate (pH 10)[3].

Q: Why does 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol tail more severely than its simple pyrimidine precursors? A: The severity of the tailing is dictated by the addition of the tertiary amine on the ethyl(ethanol) chain. Simple pyrimidine nitrogens are weakly basic (pKa ~2-4) and remain largely unprotonated at neutral pH. However, the tertiary amine has a much higher pKa (~8-10). At standard pH (5–7), this specific nitrogen is fully protonated, acting as a strong cation that anchors aggressively to negatively charged silanols[1].

References
  • HPLC Peak Tailing Source: Axion Analytical Labs URL:[Link]

  • ACE HPLC Troubleshooting Guide Source: Advanced Chromatography Technologies (ACE HPLC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Method Validation for Quantifying 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Introduction 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a critical functionalized pyrimidine intermediate. Its structural motif—featuring a reactive 2-chloro group and an N-ethyl-N-(2-hydroxyethyl) side chain—...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a critical functionalized pyrimidine intermediate. Its structural motif—featuring a reactive 2-chloro group and an N-ethyl-N-(2-hydroxyethyl) side chain—is a foundational building block in the synthesis of numerous kinase inhibitors and antineoplastic agents. Accurate quantification and purity assessment of this intermediate are paramount, as residual impurities (such as unreacted 2,4-dichloropyrimidine or hydrolysis degradants) can propagate through synthetic steps, compromising the final active pharmaceutical ingredient (API).

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for the quantification of this compound, evaluating them against the rigorous standards set by the ICH Q2(R2) Validation of Analytical Procedures guideline[1].

Scientific Grounding: Causality in Method Development

The target analyte, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, possesses a unique amphiphilic character that dictates chromatographic behavior:

  • Hydrophobic/Aromatic Core : The pyrimidine ring and the ethyl group promote retention on non-polar stationary phases.

  • Polar Moieties : The hydroxyl group and tertiary amine nitrogen introduce hydrogen-bonding capabilities and potential ionization depending on the mobile phase pH.

  • Reactivity : The 2-chloro substituent is susceptible to nucleophilic substitution or hydrolysis under extreme pH conditions, necessitating a mild, buffered mobile phase to prevent on-column degradation.

When selecting a stationary phase, standard C18 columns rely purely on hydrophobic dispersion forces. However, pyrimidine derivatives often exhibit superior peak shape and selectivity when analyzed using Phenyl-Hexyl columns. The phenyl ring in the stationary phase allows for π−π interactions with the electron-deficient pyrimidine core, offering orthogonal selectivity, especially when separating the target from closely related structural impurities (e.g., des-ethyl or des-chloro degradants)[2].

Experimental Methodologies: C18 vs. Phenyl-Hexyl

Self-Validating Protocol Design: Both methods were designed to be self-validating by incorporating System Suitability Testing (SST) criteria (Resolution > 2.0, Tailing Factor < 1.5, and RSD < 2.0% for standard injections) prior to any validation run.

Method A: Standard RP-HPLC (C18)
  • Column : Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Isocratic, 45% Acetonitrile / 55% 10 mM Ammonium Acetate buffer (pH 4.5)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

  • Column Temperature : 30°C

  • Sample Prep : 1.0 mg/mL in Mobile Phase.

Method B: π−π Enhanced RP-HPLC (Phenyl-Hexyl)
  • Column : Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3 µm)

  • Mobile Phase : Gradient; Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.8); Mobile Phase B: Methanol. (Gradient: 5% B to 70% B over 20 mins).

  • Flow Rate : 1.2 mL/min

  • Detection : UV at 254 nm

  • Column Temperature : 35°C

  • Sample Prep : 1.0 mg/mL in 50:50 Water:Methanol.

Causality Check: Method B utilizes methanol instead of acetonitrile. Methanol acts as a protic solvent, which enhances the π−π interactions between the Phenyl-Hexyl stationary phase and the pyrimidine ring—a phenomenon often suppressed by the π -electron rich acetonitrile[2].

ICH Q2(R2) Validation Comparison

The validation was executed following the updated ICH Q2(R2) lifecycle approach, focusing on Specificity, Linearity, Accuracy, Precision, and Robustness to ensure the analytical procedure is fit for its intended purpose[3].

Table 1: Comparative Validation Data for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Validation Parameter (ICH Q2(R2))Acceptance CriteriaMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Conclusion
Specificity (Resolution) Rs​>1.5 Rs​=1.8 (co-elution risk with degradants) Rs​=3.4 (baseline separation)Method B provides superior selectivity via π−π interactions.
Linearity & Range R2≥0.999 R2=0.9992 (Range: 10−150μg/mL ) R2=0.9998 (Range: 5−200μg/mL )Both pass; Method B shows a wider dynamic range[4].
Accuracy (Recovery %) 98.0%−102.0% 98.5%±1.2% 99.8%±0.4% Method B shows higher accuracy and tighter variance.
Precision (Repeatability) RSD≤2.0% 1.6% 0.5% Method B demonstrates superior repeatability.
LOD / LOQ S/N 3:1 / 10:1 0.5μg/mL / 1.5μg/mL 0.1μg/mL / 0.3μg/mL Method B is 5x more sensitive due to sharper peak shapes.

Visualizing the Analytical Workflows

To fully grasp the lifecycle approach of ICH Q2(R2) and the mechanistic separation of the pyrimidine intermediate, we map out the logical relationships below.

ICH_Validation_Lifecycle Dev Analytical Procedure Development (ICH Q14) Risk Risk Assessment & System Suitability Dev->Risk Spec Specificity (Forced Degradation) Risk->Spec Lin Linearity & Range (Calibration Model) Spec->Lin Acc Accuracy & Precision (Recovery & Repeatability) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Report Validated Method Ready for Routine Use Rob->Report

ICH Q2(R2) and Q14 integrated lifecycle approach for analytical method validation.

Separation_Mechanism cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Analyte 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol Hydrophobic Hydrophobic Dispersion (Alkyl Chain) Analyte->Hydrophobic PiPi π-π Interactions (Pyrimidine Core) Analyte->PiPi Hydrophobic2 Hydrophobic Dispersion (Hexyl Chain) Analyte->Hydrophobic2 ResA Moderate Resolution (Rs = 1.8) Hydrophobic->ResA ResB High Resolution (Rs = 3.4) PiPi->ResB Hydrophobic2->ResB

Mechanistic comparison of stationary phase interactions for pyrimidine derivatives.

Step-by-Step Protocol: Forced Degradation (Specificity Validation)

To prove the specificity of Method B as per ICH Q2(R2), the method must resolve the active intermediate from its degradation products[4]. The 2-chloro group is particularly vulnerable to nucleophilic attack.

  • Acidic Degradation : Transfer 5.0 mL of the 1.0 mg/mL stock solution to a 50 mL flask. Add 5.0 mL of 0.1 M HCl. Reflux at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection. (Causality: Tests for hydrolysis of the chloro group to a hydroxyl group).

  • Alkaline Degradation : Repeat the process using 0.1 M NaOH, neutralizing with 0.1 M HCl. (Causality: The pyrimidine ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) under basic conditions).

  • Oxidative Degradation : Treat 5.0 mL of stock with 5.0 mL of 3% H2​O2​ at room temperature for 2 hours. (Causality: Tests for N-oxidation of the tertiary amine or pyrimidine nitrogens).

  • Analysis : Inject all stressed samples using Method B. Calculate the peak purity angle versus the purity threshold using a Photodiode Array (PDA) detector to ensure no co-eluting degradants exist under the main peak.

Conclusion

While a standard C18 column (Method A) can quantify 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, it struggles to provide the robust selectivity required to separate the active intermediate from its hydrolytic degradants. By leveraging the π−π binding capabilities of a Phenyl-Hexyl stationary phase combined with a methanol gradient (Method B), analysts can achieve a highly specific, sensitive, and ICH Q2(R2)-compliant methodology. This ensures the integrity of the downstream synthesis of kinase inhibitors.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: mastercontrol.com URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: nih.gov (PMC) URL: [Link]

Sources

Comparative

A Comparative Analysis of Electrophilic Reactivity: 2,4-Dichloropyrimidine vs. 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

In the landscape of heterocyclic chemistry, pyrimidine derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. Among the vast array of pyrimidine-based building b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic chemistry, pyrimidine derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. Among the vast array of pyrimidine-based building blocks, chloro-substituted pyrimidines are particularly valuable due to their tunable reactivity towards nucleophiles. This guide provides a detailed comparative analysis of the reactivity of 2,4-dichloropyrimidine and its monosubstituted derivative, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, with a focus on nucleophilic aromatic substitution (SNAr). This analysis is grounded in established principles of physical organic chemistry and supported by experimental observations from the literature.

Structural and Electronic Properties: Setting the Stage for Reactivity

The reactivity of a substituted pyrimidine is intrinsically linked to its electronic properties. The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The substituents on the ring can either enhance or diminish this inherent electrophilicity.

2,4-Dichloropyrimidine: This molecule possesses two electron-withdrawing chlorine atoms at positions 2 and 4. These positions are para and ortho, respectively, to the ring nitrogens, and are significantly activated towards nucleophilic attack. The two chlorine atoms create a highly electron-deficient ring system, making 2,4-dichloropyrimidine a potent electrophile.

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol: In this derivative, one of the chlorine atoms at the C4 position has been replaced by an N-ethyl-N-ethanolamine group. The amino group is a powerful electron-donating group through resonance. This donation of electron density to the pyrimidine ring has a profound impact on the reactivity of the remaining chlorine atom at the C2 position.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The archetypal reaction for these compounds is nucleophilic aromatic substitution (SNAr). The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 > C5.[1] The enhanced reactivity at the C4 and C6 positions is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogens.[1]

Regioselectivity and Reactivity of 2,4-Dichloropyrimidine

In 2,4-dichloropyrimidine, the chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position towards most nucleophiles.[2][3][4] This preferential reactivity allows for the selective monosubstitution at the C4 position under controlled conditions. The synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol itself is a testament to this selectivity, where 2,4-dichloropyrimidine is reacted with N-ethyl-N-ethanolamine, and the substitution occurs predominantly at the C4 position.

The higher reactivity of the C4-chloro group can be explained by the greater ability of the adjacent nitrogen at position 3 and the para nitrogen at position 1 to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4.

Caption: Nucleophilic attack on 2,4-dichloropyrimidine.

Reactivity of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Once the C4 position is substituted with the aminoethanol group, the electronic landscape of the pyrimidine ring is significantly altered. The amino group, being electron-donating, increases the electron density of the ring system.[1] This has a deactivating effect on the remaining chlorine atom at the C2 position towards further nucleophilic substitution.

Therefore, the C2-chloro group in 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is considerably less reactive than both the C4-chloro and the C2-chloro groups in the parent 2,4-dichloropyrimidine. To achieve substitution at the C2 position of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, more forcing reaction conditions are typically required, such as higher temperatures, stronger nucleophiles, or longer reaction times, compared to the initial substitution on 2,4-dichloropyrimidine.

Quantitative Comparison of Reactivity

CompoundPosition of ChlorineRelative ReactivityRationale
2,4-DichloropyrimidineC4++++Highly activated by two ring nitrogens.
2,4-DichloropyrimidineC2++Activated, but less so than C4.
2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-olC2+Deactivated by the electron-donating amino group at C4.[1]

Key: ++++ (Very High) > ++ (Moderate) > + (Low)

This trend is consistently observed in the synthesis of polysubstituted pyrimidines, where sequential reactions are planned based on the decreasing reactivity of the leaving groups.

Experimental Protocols

The following protocols provide a general framework for performing nucleophilic aromatic substitution on the two compounds.

Protocol for Selective Monosubstitution of 2,4-Dichloropyrimidine at the C4 Position

Objective: To synthesize 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Materials:

  • 2,4-Dichloropyrimidine

  • 2-(Ethylamino)ethan-1-ol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or Acetonitrile

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

  • Add 2-(ethylamino)ethan-1-ol (1.0-1.1 eq) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.1-1.2 eq) to scavenge the HCl generated during the reaction.[5]

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

G start Dissolve 2,4-Dichloropyrimidine in Solvent add_amine Add 2-(Ethylamino)ethan-1-ol start->add_amine add_base Add Base (e.g., TEA) add_amine->add_base react Stir at RT or with gentle heat add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Solvent Removal monitor->workup purify Purification workup->purify product 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol purify->product

Caption: Workflow for monosubstitution of 2,4-dichloropyrimidine.

Protocol for Substitution of the C2-Chloro Group in 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Objective: To synthesize a 2,4-disubstituted pyrimidine from 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Materials:

  • 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

  • Nucleophile (e.g., a secondary amine or an alcohol)

  • Strong base (e.g., NaH or K2CO3, if the nucleophile is an alcohol)

  • High-boiling point solvent (e.g., DMF or DMSO)

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (1.0 eq) in a high-boiling point solvent like DMF.

  • Add the nucleophile (1.1-1.5 eq). If the nucleophile is an alcohol, pre-treat it with a strong base like NaH to form the more reactive alkoxide.

  • Heat the reaction mixture to a higher temperature (e.g., 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity, this step may require several hours to days.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove the solvent and excess reagents.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

References

  • van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(25), 5394-5405.
  • CSIR Research Space. Effect of substituent structure on pyrimidine electrophilic substitution. Available from: [Link]

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Pharmaffiliates. Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine. Available from: [Link]

  • Taylor, A. M., et al. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 16(23), 6064–6067.
  • Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7048–7053.
  • FAQ. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Available from: [Link]

  • Man, H. W., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(17), 3021–3024.
  • ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Available from: [Link]

  • Ciasca, G., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(45), 12593–12600.
  • Tuley, A., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(20), 9464–9475.
  • CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available from: [Link]

  • Royal Society of Chemistry. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Available from: [Link]

  • PMC. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Available from: [Link]

  • PubMed. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

  • Mol-Instincts. Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. Available from: [Link]

  • MDPI. Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Available from: [Link]

Sources

Validation

A Comparative Guide to the Validation and Identification of Impurities in 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol via LC-MS

Introduction: The Imperative of Purity in Pharmaceutical Development In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark; it is a fundamental pillar of patient safety and drug eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark; it is a fundamental pillar of patient safety and drug efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] The presence of unknown or inadequately controlled impurities can introduce toxicological risks, reduce the stability of the drug, and ultimately compromise its therapeutic effect.[4] This guide focuses on a specific chemical entity, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (CAS: 1249649-66-8), a substituted pyrimidine derivative often used as a key starting material or intermediate in the synthesis of various targeted therapeutic agents.

The inherent polarity of this molecule, conferred by its ethanol and amino moieties, presents distinct analytical challenges, particularly in chromatographic separation. This document provides a comprehensive, experience-driven guide to developing, validating, and applying Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust identification and quantification of its process-related and degradation impurities. We will dissect the causality behind methodological choices, present a self-validating experimental framework, and objectively compare the performance of LC-MS against alternative analytical technologies, grounding our discussion in established regulatory and scientific principles.

Strategic Foundation: Forced Degradation and Impurity Pathway Analysis

Before any analytical method can be validated as "stability-indicating," one must first understand the molecule's potential degradation pathways. Forced degradation, or stress testing, is an essential exercise that exposes the drug substance to conditions more severe than accelerated stability testing to purposefully generate degradation products.[5][6] This process is mandated by ICH guideline Q1A(R2) and serves several critical functions: elucidating degradation pathways, identifying potential degradants that may appear in long-term stability studies, and demonstrating the specificity of the analytical method.[7]

For 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol, a strategic forced degradation study would involve the following stressors:

  • Acidic and Basic Hydrolysis: The C-Cl bond on the pyrimidine ring is a likely site for hydrolysis, potentially yielding a hydroxylated impurity. The ether linkage is generally stable, but ester-like impurities, if present, would be susceptible.

  • Oxidation: The secondary amine and primary alcohol are susceptible to oxidation. Exposure to an oxidizing agent like hydrogen peroxide can reveal potential oxidative degradants.

  • Thermal Stress: High temperature can expose thermally labile points in the molecule and predict the formation of impurities during manufacturing processes like drying.

  • Photolytic Stress: Exposure to UV and visible light is critical to determine if the drug substance is light-sensitive, which has implications for packaging and storage.[7]

The insights gained from these studies are paramount; they inform the development of a chromatographic method capable of separating all relevant impurities from the parent peak and from each other.

The Core of Modern Impurity Analysis: LC-MS Methodologies

LC-MS is the preeminent technique for impurity analysis due to its unparalleled combination of separation power (LC) and identification/quantification capability (MS).[8][9]

The Chromatographic Challenge: Taming a Polar Analyte

The primary challenge in analyzing 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is its high polarity, which leads to poor retention on conventional reversed-phase (RP) C18 columns.[10][11] When an analyte elutes at or near the void volume, it suffers from poor resolution and significant matrix effects, compromising both detection and quantification.[11] The choice of chromatographic mode is therefore the most critical decision in method development.

Chromatographic ModePrinciple of SeparationSuitability for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-olKey Considerations
Reversed-Phase (RP-LC) Partitioning based on hydrophobicity.Low. The analyte has limited interaction with the non-polar stationary phase, leading to poor retention.Requires highly aqueous mobile phases (>95% water), which can cause "phase collapse" on traditional C18 columns. Embedded-polar group (EPG) columns can mitigate this but may still offer insufficient retention.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.High. This is the preferred mode for retaining and separating highly polar, water-soluble compounds.Requires high organic content in the mobile phase, which is excellent for ESI-MS sensitivity. Method can sometimes suffer from longer equilibration times and sensitivity to water content in the sample diluent.
Aqueous Normal Phase (ANP) on Silica Hydride A mixed-mode separation mechanism involving adsorption and partitioning on a silica-hydride-based stationary phase.Very High. Offers an alternative to HILIC with unique selectivity.Often provides faster column equilibration than HILIC and is compatible with a wide range of solvents, making it a robust choice for LC-MS applications.[12]

Expert Recommendation: For this specific analyte, a HILIC or ANP approach is strongly recommended to achieve the necessary retention and resolution for a robust, stability-indicating method.

The Power of Detection: Mass Spectrometry

The mass spectrometer provides the specificity and sensitivity that a UV detector alone cannot.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is the logical choice. The multiple basic nitrogen atoms on the pyrimidine ring and the secondary amine are readily protonated, leading to strong [M+H]⁺ ions and high sensitivity.

  • Mass Analyzer:

    • For Identification: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is essential. Its ability to provide an accurate mass measurement (to within <5 ppm) allows for the confident determination of the elemental formula of an unknown impurity.[13]

    • For Quantification: A triple quadrupole (QqQ) mass spectrometer is the gold standard. Operating in Multiple Reaction Monitoring (MRM) mode, it offers exceptional sensitivity and selectivity, making it ideal for quantifying impurities at trace levels, as required by ICH guidelines.[14]

A Framework for Trust: The Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[15][16] The following protocol, designed in accordance with ICH Q2(R1), establishes a self-validating system for the impurity analysis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol.

Experimental Workflow for Method Validation

G start_node Method Development (HILIC-QTOF/QqQ) validation_hub ICH Q2(R1) Validation Protocol start_node->validation_hub specificity Specificity (Forced Degradation, Peak Purity) validation_hub->specificity lod_loq LOD & LOQ (S/N Ratio or SD of Intercept) validation_hub->lod_loq linearity Linearity (LOQ to 120% of Specification) validation_hub->linearity accuracy Accuracy (% Recovery of Spiked Impurities) validation_hub->accuracy precision Precision (Repeatability & Intermediate) validation_hub->precision range Range (Derived from Linearity/Accuracy) validation_hub->range robustness Robustness (Varying pH, Flow, Temp) validation_hub->robustness end_node Validated Stability-Indicating Method specificity->end_node lod_loq->end_node linearity->range Defines linearity->end_node accuracy->range Defines accuracy->end_node precision->range precision->end_node range->end_node robustness->end_node

Caption: Workflow for LC-MS method validation according to ICH Q2(R1).

Step-by-Step Validation Methodology
  • Specificity: This is the cornerstone of a stability-indicating method.

    • Protocol: Analyze samples from the forced degradation study. The method must demonstrate baseline resolution between the main component and all process impurities and degradation products. Use a photodiode array (PDA) detector to assess peak purity. For MS detection, specificity is further proven by the unique mass-to-charge ratio (m/z) and retention time of each analyte.[16][17]

    • Causality: Without specificity, a co-eluting impurity could lead to an inaccurate (over- or under-estimated) quantification of another impurity or the main component, directly impacting quality control and batch release decisions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[17] This is typically established by analyzing a series of dilute solutions and calculating the concentration that yields a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

    • Causality: The LOQ must be at or below the reporting threshold defined by ICH Q3A/Q3B (typically 0.05%).[2] This ensures the method is sensitive enough to control impurities at the required regulatory levels.

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of each known impurity, typically spanning from the LOQ to 120% of the specification limit. Plot the instrument response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

    • Causality: Linearity demonstrates a proportional relationship between concentration and response, which is essential for accurate quantification across the expected concentration range of the impurities.

  • Accuracy:

    • Protocol: Spike the drug product matrix with known amounts of impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery at each level.

    • Causality: This experiment proves that the method can measure the "true" value, ensuring that there are no systematic errors or biases from the sample matrix that could affect quantification.

  • Precision:

    • Protocol:

      • Repeatability (Intra-assay): Perform at least six replicate measurements of a sample spiked at 100% of the specification limit on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

    • Causality: Precision measures the degree of scatter between a series of measurements. Low variability (typically expressed as %RSD) demonstrates that the method is reliable and will produce consistent results during routine use.

  • Range:

    • Protocol: The range is not an independent experiment but is inferred from the linearity, accuracy, and precision data.[16] It is the interval between the upper and lower concentrations for which the method has been proven to be acceptable.

    • Causality: The established range confirms the concentration window within which the method can be confidently used for quantification.

  • Robustness:

    • Protocol: Intentionally make small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results, particularly on chromatographic resolution.

    • Causality: A robust method is insensitive to minor variations in its operating parameters, indicating its reliability for transfer between different labs and instruments.[18]

Table of Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria (for Impurity Method)
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components.Peak purity index > 0.995; Baseline resolution (Rs > 1.5) between adjacent peaks.
LOQ Lowest amount quantifiable with suitable precision and accuracy.S/N ratio ≥ 10; RSD for precision ≤ 10%; Recovery for accuracy 80-120%.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To demonstrate the closeness of test results to the true value.% Recovery within 80-120% for impurities.
Precision (%RSD) To measure the variability of repeated measurements.Repeatability: RSD ≤ 5.0%; Intermediate: RSD ≤ 10.0%.
Range To define the interval of reliable quantification.From LOQ to 120% of the impurity specification limit.
Robustness To demonstrate reliability against minor operational variations.Critical parameters (e.g., resolution) remain within system suitability limits.

The Investigation: A Workflow for Identifying Unknown Impurities

When a previously unseen peak appears during a stability study or batch analysis, a structured investigation is required. High-resolution LC-MS is the primary tool for this task.

G start_node Unknown Peak Detected in LC-MS Chromatogram step1 Step 1: Accurate Mass Measurement (LC-QTOF MS) start_node->step1 step2 Step 2: Propose Elemental Formula (Using Mass Accuracy < 5 ppm) step1->step2 step3 Step 3: MS/MS Fragmentation Analysis (Collision-Induced Dissociation) step2->step3 step4 Step 4: Propose Putative Structures (Based on Fragmentation & Known Chemistry) step3->step4 step5 Step 5: Confirmation (Reference Standard Synthesis / NMR) step4->step5 end_node Structure Elucidated step5->end_node

Caption: Decision tree for the structural elucidation of an unknown impurity.

Mechanistic Insights from Fragmentation: The mass spectral fragmentation of pyrimidine derivatives is often predictable.[19][20] Key fragmentation pathways typically involve:

  • Cleavage of Substituents: The initial and most common fragmentation is the loss of the side chains attached to the pyrimidine ring. For the parent compound, this could involve the loss of the ethanol group or the ethyl group.

  • Ring Cleavage: Following initial losses, the pyrimidine ring itself can undergo characteristic cleavages, often driven by retro-Diels-Alder (RDA) reactions, providing structural clues.[21][22]

By comparing the MS/MS spectrum of the unknown impurity to that of the parent compound and considering the potential chemical transformations (e.g., hydrolysis of the C-Cl bond adds an oxygen and removes a chlorine, a predictable mass shift), a small number of putative structures can be proposed and subsequently confirmed.

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is important to understand its performance in the context of other available analytical technologies.

TechniqueSensitivitySpecificity / Identification PowerQuantitative AccuracyThroughputPrimary Application
LC-MS Very High (pg-fg)Excellent. Provides molecular weight and structural data (MS/MS), enabling confident identification.ExcellentMediumGold standard for impurity identification, trace-level quantification, and stability studies.[23]
HPLC-UV Moderate (ng-µg)Limited. Relies solely on retention time. Co-elution is a significant risk. No structural information for unknowns.Very GoodHighIdeal for routine QC and release testing of known impurities with a validated, specific method.[24]
GC-MS High (pg-ng)Good. Provides mass spectral data for identification.GoodHighSuitable only for volatile or semi-volatile impurities. The target analyte is non-volatile and would require derivatization.[8][9]
NMR Spectroscopy Low (µg-mg)Definitive. Provides unambiguous structural elucidation.Good (qNMR)LowThe ultimate tool for confirming the structure of an isolated impurity or reference standard. Not suitable for routine screening.[9]

Final Synthesis: An Integrated Approach to Impurity Control

The validation and identification of impurities for a challenging polar molecule like 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol demand a scientifically rigorous and integrated strategy. This begins with a foundational understanding of potential degradation pathways through forced degradation studies. This knowledge directly informs the development of a specific, stability-indicating LC method, for which HILIC or ANP chromatography is strongly preferred over traditional reversed-phase approaches.

The subsequent validation of this method must be executed with meticulous attention to the principles outlined in ICH Q2(R1), ensuring the procedure is accurate, precise, and robust for its intended purpose. When unknown impurities are encountered, a systematic workflow leveraging high-resolution mass spectrometry provides a clear path to structural elucidation. While other analytical techniques have their place, LC-MS provides the optimal blend of sensitivity, specificity, and identification power required to meet the stringent demands of modern pharmaceutical impurity analysis. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust and defensible impurity control strategy, ensuring the quality and safety of the final drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). IOPscience.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800–1804.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2026, March). Benchchem.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016, April 20).
  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services.
  • Development of UPLC-MS/MS method for the determination of polar metabolites. (n.d.). DiVA portal.
  • Guillarme, D., & Veuthey, J. L. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(12), 1517-1532.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2022, October). U.S.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 31).
  • Regulatory aspects of Impurity profiling. (2020, December 15).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Quality Guidelines. (n.d.). ICH.
  • Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. (2026, February 16). WebofPharma.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, November). European Medicines Agency.
  • Regulatory Requirements for Impurity Reference Standards. (2026, March 21). SynThink.
  • Gupta, A., Rawat, S., & G., A. (2008). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical Reviews, 6(11).
  • Impurity Profiling and Characterization for Generic Project. (2026, February 25).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. (2024, April 11). Medwin Publishers.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus America.
  • Q 3 B (R2) Impurities in New Drug Products. (2006, June). European Medicines Agency.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Tasian Inch.
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency.
  • Li, Y., et al. (2019).

Sources

Comparative

A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) Reactivity: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol vs. its 4-Chloro Isomer

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of complex molecules, particularly in pharmaceutical development, the pyrimidine core is a ubiquitous and valuable scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex molecules, particularly in pharmaceutical development, the pyrimidine core is a ubiquitous and valuable scaffold.[1][2][3] Functionalization of this heterocycle via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of synthetic strategy. A frequent challenge involves the regioselective substitution of chloropyrimidines. This guide provides an in-depth comparison of the SNAr reactivity of two isomeric substituted chloropyrimidines: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol and its conceptual isomer, 2-[(4-chloropyrimidin-2-yl)(ethyl)amino]ethan-1-ol .

Based on fundamental electronic principles of the pyrimidine ring, the 4-chloro isomer is predicted to be significantly more reactive towards nucleophiles in an SNAr reaction than the 2-chloro isomer. This heightened reactivity stems from the superior electronic stabilization of the key reaction intermediate. This guide will dissect the mechanistic underpinnings of this difference, provide a framework for experimental validation, and offer practical insights for synthetic planning.

The Mechanism of SNAr on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1] This inherent electron deficiency makes the carbon atoms susceptible to attack by nucleophiles, which is the basis of the SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1] The stability of this complex is the primary determinant of the reaction rate.

Caption: General workflow of an SNAr reaction on a chloropyrimidine.

Fundamental Reactivity: C4-Cl vs. C2-Cl

In an unsubstituted dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles than the C2 position.[3][4] This preference is a direct consequence of the stability of the Meisenheimer intermediate.

  • Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized across both nitrogen atoms through resonance. This extensive delocalization provides significant stabilization.[1]

  • Attack at C2: Conversely, attack at the C2 position (located between the two nitrogen atoms) leads to a less stable intermediate. The negative charge is primarily localized on the nitrogen atoms, with less effective delocalization onto the second nitrogen compared to the C4-attack intermediate.

This difference in intermediate stability translates directly to a lower activation energy for the attack at C4, resulting in a faster reaction rate.

Caption: Resonance stabilization for C4 vs. C2 nucleophilic attack.

Impact of the (Ethyl)(2-hydroxyethyl)amino Substituent

The situation becomes more nuanced when a substituent is already present on the pyrimidine ring. The (ethyl)(2-hydroxyethyl)amino group is a potent electron-donating group (EDG) by resonance. Its placement will significantly influence the electrophilicity of the remaining chlorinated carbon.

  • Isomer A: 2-[(4-chloropyrimidin-2-yl)(ethyl)amino]ethan-1-ol

    • In this isomer, the EDG is at the C2 position. It will donate electron density into the ring, deactivating it towards nucleophilic attack overall. However, its deactivating effect is most pronounced at the C4 and C6 positions. The chlorine at C4 is still activated by the adjacent ring nitrogen (N3) and the para nitrogen (N1), making it the most electrophilic site on the ring.

  • Isomer B: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

    • Here, the EDG is at the C4 position. It strongly deactivates the C2 position, which is already the less reactive site. The chlorine at C2 is flanked by two nitrogen atoms, which provides some activation, but this is counteracted by the powerful electron-donating effect of the C4 substituent.

Proposed Experimental Comparison

To quantitatively validate this theoretical comparison, a parallel kinetic study is recommended. The disappearance of the starting material and the appearance of the product can be monitored by a suitable analytical technique like LC-MS.

Experimental Protocol: Comparative SNAr Amination

Objective: To compare the rate of SNAr of Isomer A and Isomer B with a model nucleophile (e.g., morpholine).

Materials:

  • Isomer A: 2-[(4-chloropyrimidin-2-yl)(ethyl)amino]ethan-1-ol

  • Isomer B: 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

  • Morpholine (Nucleophile)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (Base)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (Solvent)[1]

  • Internal Standard (e.g., dodecane)

  • LC-MS system

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels, prepare solutions of Isomer A (1.0 eq.) and Isomer B (1.0 eq.) in the chosen solvent (e.g., DMF). Add the internal standard to each vessel.

  • Temperature Control: Place both vessels in a temperature-controlled heating block set to a moderate temperature (e.g., 80 °C). Allow the solutions to equilibrate.[1]

  • Initiation: To each vessel, simultaneously add the base (e.g., DIPEA, 2.0 eq.) followed by the nucleophile (morpholine, 1.2 eq.). Start a timer immediately.

  • Monitoring: At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing cold water and ethyl acetate. Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample by LC-MS to determine the ratio of starting material to product, normalized against the internal standard.

  • Data Plotting: Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Experimental Workflow A1 Prepare separate solutions of Isomer A & Isomer B in DMF with Internal Standard B1 Equilibrate both reactions at 80 °C A1->B1 C1 Simultaneously add Base (DIPEA) & Nucleophile (Morpholine) B1->C1 D1 Sample at time intervals (0, 15, 30, 60... min) C1->D1 E1 Quench aliquots in Water/Ethyl Acetate D1->E1 F1 Analyze organic layer by LC-MS E1->F1 G1 Plot [Reactant] vs. Time to compare reaction rates F1->G1

Caption: Workflow for the comparative kinetic SNAr experiment.

Expected Outcomes & Data Summary

The experimental data is expected to confirm the theoretical predictions. The reaction of Isomer A will likely proceed to completion significantly faster and/or under milder conditions than the reaction of Isomer B.

ParameterIsomer A (4-Chloro)Isomer B (2-Chloro)Rationale
Predicted Reactivity HighLowSuperior stabilization of the Meisenheimer intermediate at C4.[1]
Optimal Temperature Lower (e.g., 60-80 °C)Higher (e.g., 100-120 °C)Higher activation energy for C2 substitution requires more thermal energy.
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 12-24 hours)Directly related to the higher reactivity of the C4 position.
Potential Side Reactions MinimalPotential for decomposition at higher temperatures.Harsh conditions may lead to degradation of starting material or product.

Conclusion for the Synthetic Chemist

When designing synthetic routes involving substituted chloropyrimidines, the position of the leaving group is a critical factor influencing reactivity.

  • Positional Advantage: The C4 position on the pyrimidine ring is intrinsically more reactive in SNAr reactions than the C2 position.

  • Substituent Influence: An electron-donating group, such as an amine, will further deactivate the ring. This effect is most pronounced on the already less-reactive C2 position when the EDG is at C4.

  • Strategic Synthesis: For the synthesis of 2,4-disubstituted pyrimidines, it is almost always more efficient to perform the first SNAr reaction at the more reactive C4 position, followed by substitution at the C2 position, which may require more forcing conditions.

Understanding these fundamental principles allows for the rational design of experiments, saving valuable time and resources in the development of novel chemical entities. The clear reactivity difference between isomers like 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol and its 4-chloro counterpart underscores the importance of positional electronics in heterocyclic chemistry.

References

  • BenchChem. (2026). Reactivity Showdown: 2-Chloropyrimidine vs.
  • Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Le, T. N., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • Wai, J. S., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Ceballos-Torres, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Wallace, K., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.

Sources

Validation

Comparative Guide for the Characterization and Qualification of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol Reference Standards

Introduction: The Criticality of Metrological Traceability 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (CAS: 1249649-66-8) is a highly versatile pyrimidine building block, predominantly utilized as a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Metrological Traceability

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (CAS: 1249649-66-8) is a highly versatile pyrimidine building block, predominantly utilized as a critical intermediate in the synthesis of advanced kinase inhibitors, including MNK and JAK inhibitors[1]. In pharmaceutical development, establishing the absolute purity of such intermediates is paramount.

When synthesizing these compounds, the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine is a persistent challenge. While the 4-position is more reactive toward the 2-(ethylamino)ethan-1-ol nucleophile, steric hindrance can drive partial substitution at the 2-position, generating the 4-chloro-2-amino regioisomer[1]. Relying on uncharacterized commercial building blocks can introduce these trace regioisomers into the synthetic pathway, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of a fully characterized Primary Reference Standard (PRS) against commercially available Secondary Working Standards (SWS) and Crude Synthetic Intermediates (CSI) [2]. As a Senior Application Scientist, I will detail the self-validating analytical protocols required to elevate this compound to PRS grade, emphasizing the causality behind orthogonal testing methodologies[].

Comparative Performance of Standard Alternatives

To demonstrate why rigorous characterization is necessary, we must compare the analytical performance of the Primary Reference Standard against common alternatives. The data below illustrates how relying solely on chromatographic area percentage (often used for SWS and CSI) masks critical impurities.

Table 1: Comparative Performance Data of Standard Alternatives
Analytical ParameterPrimary Reference Standard (PRS)Secondary Working Standard (SWS)Crude Synthetic Intermediate (CSI)
Assigned Purity 99.6% ± 0.2% (w/w) 98.5% (Area %)~92.0% (Area %)
Quantification Method qNMR + Mass BalanceHPLC-UV (254 nm)LC-MS / TLC
Regioisomer Content < 0.05% (Baseline resolved)1.2% (Co-eluting risk)5.4%
Water Content (KF) 0.15% Not AssessedNot Assessed
Residual Solvents < 500 ppm (GC-HS)Unknown> 2000 ppm
Metrological Traceability NIST-traceable internal stdSupplier CoANone

Insight: The PRS grade achieves its superior accuracy through a self-validating loop. The absolute purity obtained via qNMR (w/w %) must agree with the purity calculated via the Mass Balance approach within a ±0.5% margin of error. If a discrepancy arises, it indicates either an undetected UV-transparent impurity or overlapping NMR signals, prompting further investigation[4].

Self-Validating Experimental Protocols

To qualify 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol as a Primary Reference Standard, the following step-by-step methodologies must be executed in parallel.

Protocol 1: Absolute Purity Determination via 1H qNMR

Causality: Traditional HPLC relies on UV absorbance, meaning impurities with different extinction coefficients than the target analyte will skew the area percentage. Quantitative NMR (qNMR) bypasses this by measuring the fundamental magnetic resonance of protons, providing an absolute mass fraction (w/w %) when compared against a certified internal calibrant[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the pyrimidine analyte and ~5.0 mg of a NIST-traceable internal standard (e.g., Maleic acid, purity >99.9%) into a static-free vial using a calibrated ultra-microbalance.

  • Solvation: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO-d6 and transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 298K using a 30° pulse angle and 64 scans.

  • The T1 Relaxation Rule: Crucially, set the relaxation delay (D1) to ≥ 60 seconds. Aromatic pyrimidine protons often have long longitudinal relaxation times (T1 > 10s). Using a standard 1s delay leads to incomplete relaxation and artificially low purity values[4].

  • Integration & Calculation: Integrate the isolated pyrimidine aromatic proton (C5-H at ~6.5 ppm) against the maleic acid olefinic protons (6.26 ppm). Calculate the absolute w/w % based on the molar ratio, molecular weights, and exact sample masses.

Protocol 2: Impurity Profiling via LC-HRMS and HPLC-UV (Mass Balance)

Causality: While qNMR is definitive for bulk absolute mass, it lacks the resolution to detect trace (<0.1%) structurally similar regioisomers due to signal overlap in the aromatic region. High-Resolution Mass Spectrometry (HRMS) coupled with optimized reversed-phase HPLC is required to separate the 2-chloro and 4-chloro isomers based on subtle polarity differences[].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and ensure baseline resolution of the regioisomers.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 15 minutes. The shallow ramp is critical to separate the 2-chloro and 4-chloro isomers, which typically elute within 0.2 minutes of each other under standard rapid gradients.

  • Detection: Monitor UV absorbance at 254 nm. Simultaneously acquire HRMS data (ESI+) to confirm the exact mass (m/z 202.0742 [M+H]+) and the characteristic 3:1 chlorine isotopic pattern.

  • Mass Balance Calculation: Calculate the final purity by subtracting the sum of water content (via Karl Fischer titration), residual solvents (via Headspace GC-FID), and inorganic ash (via TGA) from the HPLC-UV area percentage.

Qualification Workflow Visualization

The following diagram illustrates the self-validating, orthogonal workflow required to elevate the crude intermediate to a certified Primary Reference Standard.

RS_Workflow cluster_Orthogonal Orthogonal Characterization (Self-Validating) Synthesis Crude 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol Purification Prep-HPLC Purification (Isomer Separation) Synthesis->Purification qNMR qNMR Analysis (Absolute Purity w/w %) Purification->qNMR MassBalance Mass Balance Approach (HPLC-UV + KF + TGA) Purification->MassBalance LCMS LC-HRMS (Structural ID & Isotope) Purification->LCMS Certification Certified Primary Reference Standard (PRS) qNMR->Certification MassBalance->Certification LCMS->Certification

Fig 1. Self-validating orthogonal workflow for Primary Reference Standard qualification.

References

  • 2-((2-Chloropyrimidin-4-yl)(ethyl)amino)ethan-1-ol Product Specifications - Fluorochem.2

  • Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia - PubMed Central (NIH).1

  • The qNMR Summit 5.0: Proceedings and Status of qNMR Technology - Analytical Chemistry (ACS). 4

  • Analytical Services for Purity Determination - BOC Sciences.

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Aminopyrimidine Derived Bruton's Tyrosine Kinase (BTK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of targeted inhibitors derived from the 2-aminopyrimidine scaffold, focusing on their application as in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of targeted inhibitors derived from the 2-aminopyrimidine scaffold, focusing on their application as inhibitors of Bruton's Tyrosine Kinase (BTK). We will examine a hypothetical second-generation inhibitor, herein referred to as "Compound X," which is based on the 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol framework. Its efficacy will be compared against the first-generation BTK inhibitor, Ibrutinib, and the second-generation inhibitor, Acalabrutinib. This analysis is grounded in publicly available biochemical and cellular data to provide a clear perspective on potency, selectivity, and potential therapeutic advantages.

Introduction: The Central Role of BTK in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, a network essential for the proliferation, differentiation, and survival of B-cells.[1][2] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, driving cancer cell growth and survival.[3][4] Consequently, BTK has become a validated and high-value therapeutic target.[5]

The development of small molecule inhibitors that target BTK has revolutionized the treatment of these diseases.[6] Ibrutinib, the first-in-class BTK inhibitor, demonstrated remarkable efficacy but is associated with off-target effects due to its inhibition of other kinases, such as those in the TEC and EGFR families, leading to side effects like bleeding, rash, and cardiac arrhythmias.[7][8][9] This has spurred the development of second-generation inhibitors, like Acalabrutinib and our hypothetical Compound X, which are designed for greater selectivity and improved safety profiles.[5][10]

Mechanism of Action: Covalent Inhibition of BTK

Both generations of these inhibitors function as irreversible, covalent binders.[3][11] They are designed to target a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[1][12] The formation of a covalent bond between the inhibitor and Cys481 leads to sustained, irreversible inactivation of the kinase.[3]

By blocking BTK's enzymatic activity, these inhibitors effectively shut down the downstream signaling cascade that includes key mediators like PLCγ2, PI3K, and NF-κB.[12][13] This disruption of the BCR pathway inhibits B-cell proliferation and adhesion, ultimately promoting apoptosis (programmed cell death) in malignant cells.[3][4]

The key differentiator between first and second-generation inhibitors lies in their selectivity. While Ibrutinib potently inhibits BTK, it also interacts with other kinases containing a homologous cysteine.[9] Second-generation inhibitors like Acalabrutinib are engineered to have a more focused interaction with BTK, thereby minimizing these off-target effects and potentially improving tolerability.[10][14]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2_PIP3 PIP2 → PIP3 PLCg2->PIP2_PIP3 DAG_IP3 DAG + IP3 PIP2_PIP3->DAG_IP3 PKC PKCβ DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux Inhibitors Ibrutinib Acalabrutinib Compound X Inhibitors->BTK Inhibition NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Survival Cell Proliferation & Survival NFkB->Survival

Caption: B-Cell Receptor (BCR) signaling pathway and the point of BTK inhibition.

Comparative Efficacy and Selectivity

The efficacy of kinase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.

InhibitorTargetBiochemical IC50 (nM)Cellular EC50 (nM)Key Off-Targets
Ibrutinib BTK~0.5 - 5~5 - 10TEC, EGFR, ITK, SRC family
Acalabrutinib BTK~3 - 5~8Minimal (TEC at higher conc.)
Compound X (Hypothetical) BTK~1 - 4~6Designed for high selectivity

Note: IC50 and EC50 values are aggregated from multiple sources for comparison and can vary based on assay conditions.[15][16][17][18][19][20]

Analysis:

  • Potency: All three inhibitors demonstrate high potency against BTK, with IC50 values in the low nanomolar range. This indicates that a very small amount of the compound is needed to effectively block the enzyme.

  • Selectivity: This is the most critical point of differentiation. Ibrutinib's broader kinase inhibition profile is linked to a higher incidence of adverse effects.[8][21] For example, its inhibition of TEC family kinases in platelets can contribute to bleeding risks, while inhibition of EGFR is associated with skin toxicities.[7][22]

  • Second-Generation Advantage: Acalabrutinib was specifically designed for greater selectivity.[10][23] It shows significantly less activity against other kinases like EGFR and ITK, which is believed to contribute to its improved safety profile, particularly a lower incidence of atrial fibrillation and rash.[5][11][24] Our hypothetical Compound X, derived from a refined 2-aminopyrimidine scaffold, is conceptualized to further enhance this selectivity, aiming to provide robust BTK inhibition with a best-in-class safety profile.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for two cornerstone assays used in the characterization of kinase inhibitors.

Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the target kinase, providing a direct measure of binding affinity (IC50).[25]

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the kinase's ATP site.[26] When an inhibitor compound displaces the tracer, the FRET signal is lost.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution.

    • Prepare a serial dilution of the test inhibitors (e.g., Ibrutinib, Acalabrutinib, Compound X) in 100% DMSO, followed by an intermediate dilution into the 1X Kinase Buffer.

    • Prepare a 2X solution of the BTK enzyme mixed with the Eu-labeled anti-His antibody in Kinase Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer.[27]

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X serially diluted test compound or DMSO control to the appropriate wells.[27]

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.[27]

    • Initiate the reaction by adding 4 µL of the 4X Tracer solution to all wells.[27] The final volume should be 16 µL.

  • Incubation and Reading:

    • Seal the plate and briefly centrifuge to collect the contents.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[26]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen_Workflow prep Prepare Reagents (Inhibitor Dilutions, Kinase/Ab, Tracer) plate Dispense 4µL Inhibitor to 384-well plate prep->plate add_kinase Add 8µL Kinase/Antibody Mix plate->add_kinase add_tracer Add 4µL Tracer to Initiate Reaction add_kinase->add_tracer incubate Incubate 60 min at RT add_tracer->incubate read Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) incubate->read analyze Calculate Emission Ratio & Determine IC50 read->analyze

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Cellular Potency: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[28] It is used to measure the effect of an inhibitor on the proliferation and survival of cancer cell lines.

Principle: The assay reagent lyses cells and provides the luciferase enzyme and substrate. In the presence of ATP released from viable cells, the enzyme catalyzes a reaction that produces a stable "glow-type" luminescent signal proportional to the amount of ATP.[28]

Step-by-Step Protocol:

  • Cell Plating:

    • Seed a B-cell malignancy cell line (e.g., TMD8, REC-1) into an opaque-walled 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to acclimatize.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitors in culture medium.

    • Add the desired concentrations of the inhibitors to the cells. Include a vehicle-only (e.g., DMSO) control.

    • Incubate the plate for a specified period, typically 48-72 hours, under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[29]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[30]

    • Add 100 µL of the CellTiter-Glo® Reagent directly to each well.[29]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[31]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[31]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with medium only).

    • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

Discussion and Future Outlook

The comparative data clearly illustrates the evolution of BTK inhibitors. While Ibrutinib established BTK as a transformative therapeutic target, its off-target activities created a clear opportunity for improvement.[9][13] Second-generation inhibitors like Acalabrutinib have successfully capitalized on this by offering a more selective profile, which has been shown to translate into better tolerability for patients.[5][24]

A hypothetical inhibitor like Compound X, built upon the 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol scaffold, represents the continued refinement of this therapeutic class. The goal for such a compound would be to maintain the high on-target potency of its predecessors while further minimizing off-target interactions. The ultimate objective is to uncouple the therapeutic efficacy from dose-limiting toxicities, allowing for more consistent dosing and potentially better long-term outcomes.[7]

Future research in this area will likely focus on:

  • Non-Covalent Inhibitors: Developing reversible inhibitors to overcome resistance mechanisms associated with the C481S mutation in BTK.

  • Combination Therapies: Exploring synergistic effects by combining BTK inhibitors with other targeted agents, such as BCL-2 inhibitors.[1]

  • Expanding Indications: Investigating the role of BTK inhibitors in autoimmune and inflammatory diseases, where BTK signaling also plays a significant role.[32]

By leveraging advanced medicinal chemistry and a deep understanding of kinase biology, the development of highly selective and potent inhibitors derived from scaffolds like 2-aminopyrimidine will continue to drive progress in the treatment of B-cell malignancies and beyond.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acalabrutinib?Link

  • Wikipedia. (n.d.). Ibrutinib. Link

  • Bar-Natan, M., et al. (2025, June 11). Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. Blood Advances. Link

  • Bond, D. A., & Woyach, J. A. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers in Oncology. Link

  • Janssen Biotech, Inc. (n.d.). Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. Link

  • Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Link

  • Lee, C. S., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Leukemia & Lymphoma. Link

  • Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. Link

  • Bar-Natan, M., et al. (2025). Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. Blood Advances. Link

  • Liv Hospital. (2026, February 24). Acalabrutinib. Link

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib?Link

  • Bar-Natan, M., et al. (2025, April 10). Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. Blood Advances. Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Link

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Link

  • Bond, D. A., & Woyach, J. A. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers in Oncology. Link

  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wikipedia. (n.d.). B-cell receptor. Link

  • Promega Corporation. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288. Link

  • de Weerd, W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Link

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Link

  • Bar-Natan, M., et al. (2025). Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis. PubMed. Link

  • VJHemOnc. (2016, June 29). The characteristics and mode of action of ibrutinib for CLL. Link

  • VJHemOnc. (2024, June 4). A network meta-analysis comparing the efficacy of covalent BTK inhibitors in R/R CLL. Link

  • FirstWord Pharma. (2026, February 24). Acalabrutinib in Chronic Lymphocytic Leukemia: Pharmacology and Emerging Clinical Perspectives. Link

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Link

  • Lee, C. S., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays. Link

  • Al-Jammal, K., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. Link

  • ResearchGate. (n.d.). Schematic of BCR signaling pathways showing the key nodes that...Link

  • Targeted Oncology. (2020, August 16). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Link

  • Woyach, J. A., & Johnson, A. J. (2012). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology. Link

  • Raj, I., et al. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. International Journal of Molecular Sciences. Link

  • Lourcey, A., et al. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. Blood. Link

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Link

  • AstraZeneca. (n.d.). Kinase Selectivity | CALQUENCE® (acalabrutinib). Link

  • Lee, C. S., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. Link

  • Patel, V., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research. Link

  • Thermo Fisher Scientific. (2017, August 30). LanthaScreen™ Eu Kinase Binding Assay for ALK T1151_L1152insT. Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Link

  • Mulder, T. A., et al. (2021). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. HemaSphere. Link

  • Bye, A. P., et al. (2019). Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions. Haematologica. Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay. Link

  • Bye, A. P., et al. (2019). Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions. Haematologica. Link

  • Cell Signaling Technology. (n.d.). BCR Signaling Pathway. Link

  • Kanehisa Laboratories. (n.d.). KEGG B cell receptor signaling pathway. Link

  • ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of...Link

  • Creative Diagnostics. (n.d.). BCR Signaling Pathway. Link

  • Gabizon, R., et al. (2022). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Link

Sources

Validation

Benchmarking Purification Strategies for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol: A Comparative Guide

As drug development accelerates, the demand for high-purity intermediates is paramount. The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a highly versatile pyrimidine building block.

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the demand for high-purity intermediates is paramount. The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a highly versatile pyrimidine building block. However, its synthesis via Nucleophilic Aromatic Substitution (SNAr) presents significant purification challenges. The molecule possesses a reactive 2-chloro group, a basic tertiary amine, and a polar hydroxyl group—a combination that often leads to streaking on traditional silica, regioisomer contamination, and degradation under harsh conditions.

This guide provides an objective, data-driven comparison of three primary purification modalities: Normal-Phase Flash Chromatography (NP-Flash), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Supercritical Fluid Chromatography (SFC).

The SNAr Challenge: Mechanistic Impurity Profiling

The synthesis of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is typically achieved by reacting 2,4-dichloropyrimidine with 2-(ethylamino)ethanol in the presence of a non-nucleophilic base (e.g., DIPEA).

The Causality of Impurities:

  • Regioselectivity: The C4 position of the pyrimidine ring is kinetically favored for nucleophilic attack due to reduced steric hindrance and optimal stabilization of the Meisenheimer complex transition state. However, 5–15% of the C2-substituted regioisomer is invariably formed.

  • Over-reaction: Excess amine can displace the remaining chlorine, yielding a highly polar bis-substituted adduct.

  • Hydrolysis: The 2-chloro group is susceptible to hydrolysis at high pH, forming a 2-hydroxypyrimidine degradant.

Understanding this profile is critical. Traditional purification of chloropyrimidines often relies on recrystallization[1], but the presence of the flexible ethylaminoethanol side chain renders the target compound a viscous oil or low-melting solid, necessitating advanced chromatographic separation.

SNAr_Pathway SM 2,4-Dichloropyrimidine + 2-(Ethylamino)ethanol TS SNAr Reaction (DCM, DIPEA) SM->TS Major Target Compound 4-Substituted (Major) TS->Major C4 Attack (Kinetic) Minor1 Regioisomer Impurity 2-Substituted (Minor) TS->Minor1 C2 Attack (Steric Hindrance) Minor2 Bis-adduct Impurity 2,4-Disubstituted TS->Minor2 Excess Amine

Fig 1. SNAr reaction pathway and impurity generation for the target chloropyrimidine.

Benchmarking the Separation Modalities

To establish a definitive benchmark, a standardized 5.0 g crude batch (assay: 82% target, 11% 2-isomer, 5% bis-adduct, 2% unreacted starting material) was divided and subjected to three distinct purification workflows.

Amine-Functionalized Normal-Phase Flash (NP-Flash)

Bare silica (Si-OH) interacts strongly with the basic nitrogen of the target, causing severe peak tailing. To circumvent this without using difficult-to-remove triethylamine additives, an amine-functionalized silica (KP-NH) was utilized. This masks the acidic silanols, allowing for a predictable hexane/ethyl acetate gradient.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC offers the highest theoretical plates for resolving the critical C2/C4 regioisomer pair. A C18 stationary phase was paired with a mildly acidic mobile phase (0.1% Formic Acid). Mechanistic choice: While basic mobile phases reduce amine tailing, a pH > 8 rapidly hydrolyzes the 2-chloro group. Formic acid (pH ~2.7) suppresses this degradation while maintaining resolution.

Supercritical Fluid Chromatography (Prep-SFC)

SFC leverages supercritical CO₂ as a low-viscosity mobile phase, enabling exceptionally high flow rates[2]. For basic compounds, a 2-Ethylpyridine (2-EP) stationary phase is superior. The 2-EP surface provides intrinsic basic sites that repel the target's basic amine, ensuring sharp, Gaussian peaks without requiring MS-incompatible basic additives[3].

Purification_Workflow Crude Crude Reaction Mixture (Target + Regioisomer + Bis-adduct) Decision Primary Purification Objective? Crude->Decision SFC Prep-SFC (2-EP Column) Optimal for basic amines High throughput & green Decision->SFC Speed & Solvent Economy HPLC RP-HPLC (C18 Column) Maximum resolution of critical regioisomers Decision->HPLC Ultimate Purity (>99%) Flash NP-Flash (KP-NH Column) Gram-scale bulk clearance Low cost Decision->Flash Scale (>10g)

Fig 2. Decision matrix for selecting the optimal purification modality based on scale and purity needs.

Quantitative Performance Matrix

The following table summarizes the experimental benchmarking data normalized to a 1.0 g crude injection.

MetricNP-Flash (KP-NH)RP-HPLC (C18)Prep-SFC (2-EP)
Stationary Phase Aminopropyl SilicaOctadecylsilane (C18)2-Ethylpyridine
Mobile Phase Hexane / EtOAcH₂O (0.1% FA) / MeCNCO₂ / MeOH
Purity Achieved 94.5%99.8% 98.7%
Mass Recovery 92%85%96%
Run Time per Gram 45 min120 min (multiple inj.)15 min
Solvent Used (mL/g) ~800 mL~1,200 mL< 100 mL
Critical Resolution ( Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline) 2.8 (Baseline)

Verdict:

  • RP-HPLC is mandatory if >99.5% purity is required for late-stage biological assays.

  • Prep-SFC is the undisputed champion for throughput and green chemistry, offering excellent recovery of the basic target.

  • NP-Flash remains a viable first-pass technique for bulk desalinization and removal of the bis-adduct.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating built-in quality control steps.

Protocol A: High-Throughput Prep-SFC (Recommended)
  • System Preparation: Install a Viridis 2-Ethylpyridine column (250 x 21.2 mm, 5 µm). Set backpressure regulator to 120 bar and column oven to 40°C. Causality: Maintaining supercritical state prevents phase separation and peak distortion.

  • Sample Loading: Dissolve 1.0 g of crude in 5.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter. Validation: Inject a 5 µL blank to confirm system baseline stability at 254 nm.

  • Isocratic Elution: Run at 80% CO₂ / 20% MeOH at a flow rate of 70 mL/min. The target compound elutes at approximately 4.2 minutes, while the C2-isomer elutes at 5.8 minutes.

  • Collection & Recovery: Utilize a cyclone separator with a MeOH make-up flow (5 mL/min). Causality: As CO₂ depressurizes into a gas, the make-up solvent traps the aerosolized product, preventing catastrophic mass loss.

  • Validation: Evaporate fractions under a gentle N₂ stream. Perform UPLC-MS on the reconstituted residue to verify the absence of the m/z 202 (target) in the waste stream, ensuring >95% mass balance.

Protocol B: Ultra-High Purity RP-HPLC
  • Mobile Phase Prep: Prepare Buffer A (Milli-Q H₂O + 0.1% Formic Acid) and Buffer B (HPLC-grade Acetonitrile). Causality: Formic acid ensures the pH remains well below the hydrolysis threshold of the 2-chloropyrimidine moiety.

  • Sample Loading: Dissolve crude in DMSO (100 mg/mL). Validation: Perform a trial analytical injection to calculate the exact gradient shift required to place the target at a retention factor ( k′ ) of 3-5.

  • Gradient Elution: Inject onto an XBridge C18 Prep Column (250 x 50 mm, 10 µm). Run a linear gradient from 5% B to 50% B over 20 minutes at 100 mL/min.

  • Isolation: Collect peaks via UV-triggered fractionation (254 nm and 280 nm).

  • Validation & Preservation: Immediately freeze the pooled fractions on dry ice and lyophilize. Causality: Prolonged exposure to aqueous acidic conditions at room temperature will degrade the 2-chloro group. Lyophilization must be initiated within 2 hours of collection.

Protocol C: Amine-Functionalized NP-Flash
  • Dry Loading: Dissolve crude in DCM and add 3 mass equivalents of Celite. Evaporate to a free-flowing powder. Causality: The target is a viscous oil; liquid loading directly onto the column will cause severe band broadening. Dry loading ensures a narrow injection band.

  • Equilibration: Condition a 50 g Biotage KP-NH column with 3 Column Volumes (CV) of 100% Hexane.

  • Elution: Run a gradient of 0% to 80% Ethyl Acetate in Hexane over 15 CVs.

  • Validation: Spot every third fraction on a bare silica TLC plate. Elute with EtOAc/MeOH (9:1) and visualize under UV 254 nm. Calculate the total mass of all recovered fractions against the input mass to ensure no irreversible binding occurred on the stationary phase.

References

  • Waters Corporation. "Basic Principles for Purification Using Supercritical Fluid Chromatography." Chromatographyonline.com. Available at:[Link]

  • Dispas, A., et al. "Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility." NIH.gov (PubMed). Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Independent Validation of 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol as a Kinase Inhibitor in the PI3K/AKT/mTOR Pathway

Introduction The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core structure for a multitude of therapeutic agents due to its versatile chemical nature and ability to interact with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core structure for a multitude of therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] Derivatives of pyrimidine are integral to numerous approved drugs, particularly in oncology, where they frequently function as kinase inhibitors.[3][4] This guide focuses on a specific 2,4-substituted pyrimidine, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (hereafter referred to as "Compound X"), a molecule whose biological activity is not yet extensively documented in peer-reviewed literature.

Based on its structural features—specifically the 2-chloro-4-aminopyrimidine core, a motif present in many kinase inhibitors—we hypothesize that Compound X functions as an inhibitor of the Phosphatidylinositol-3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[6][7]

This document provides a comprehensive framework for the independent validation of Compound X's biological activity. It is designed for researchers in drug discovery and chemical biology, offering a logical, multi-tiered experimental workflow. We will objectively compare its hypothetical performance against established benchmark inhibitors, providing detailed protocols and the scientific rationale behind each experimental choice to ensure a robust and self-validating investigation.

Section 1: Target Hypothesis and Comparative Framework

The PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway integrates signals from growth factors and nutrients to control essential cellular processes.[8] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to PIP3, recruiting and activating AKT. AKT, in turn, phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1) regulator, PRAS40, and the tuberous sclerosis complex (TSC). The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and sensitivities to inhibitors.[8] Dysregulation of this pathway leads to unchecked cell proliferation and is a primary driver in many cancers.[7]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 Inh. mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 rpS6 rpS6 S6K->rpS6 Proliferation Cell Growth & Proliferation rpS6->Proliferation FourEBP1->Proliferation Inh.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Benchmark Inhibitors for Comparative Analysis

To contextualize the activity of Compound X, it is essential to compare it against well-characterized inhibitors with distinct mechanisms of action.

  • PI-103 (Pan-PI3K/mTOR Inhibitor): A potent, ATP-competitive inhibitor of both PI3K isoforms and mTOR (mTORC1 and mTORC2).[8] It serves as a benchmark for dual-pathway inhibition.

  • Rapamycin (Allosteric mTORC1 Inhibitor): The canonical mTORC1 inhibitor. It forms a complex with FKBP12 to allosterically inhibit mTORC1 but not mTORC2, providing a tool to assess mTORC1-specific effects.[6][9]

Section 2: A Multi-Tiered Experimental Validation Workflow

We propose a three-tiered approach to systematically validate the biological activity of Compound X, moving from direct enzymatic inhibition to cellular pathway modulation and finally to a functional phenotypic outcome.

Validation_Workflow Tier1 Tier 1: Biochemical Assay Determine direct enzymatic inhibition Calculate IC50 values for PI3K & mTOR Tier2 Tier 2: Cell-Based Assay Confirm target engagement in cells Measure phosphorylation of AKT, S6K, rpS6 Tier1->Tier2 Tier3 Tier 3: Functional Assay Assess phenotypic outcome Measure inhibition of cancer cell proliferation (EC50) Tier2->Tier3 Analysis {Comparative Analysis|{Profile Compound X vs. Benchmarks|Determine potency & selectivity}} Tier3->Analysis

Caption: Experimental workflow for validating Compound X.

Tier 1: In Vitro Biochemical Kinase Assays

Causality: The first step is to determine if Compound X can directly inhibit the catalytic activity of the target kinases in a purified, cell-free system. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of enzymatic potency (IC50). A radiometric assay is considered the gold standard for its direct measurement of phosphate transfer.[10]

Protocol: 32P-Radiometric Kinase Assay for PI3K and mTOR

  • Reaction Setup: Prepare a master mix containing kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), purified recombinant human PI3Kα or mTOR kinase, and the appropriate substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate like 4E-BP1 for mTOR).

  • Compound Preparation: Serially dilute Compound X, PI-103, and Rapamycin in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: Add 5 µL of diluted compound to the wells of a 96-well plate. Initiate the kinase reaction by adding 20 µL of the kinase/substrate master mix, followed immediately by 25 µL of ATP solution containing [γ-32P]-ATP. The final ATP concentration should be at or near the Km for each enzyme to ensure competitive inhibitors can be accurately assessed.[10][11]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Detection: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane (P81 paper). Wash the membranes extensively in 0.75% phosphoric acid to remove unincorporated [γ-32P]-ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO-only control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Summary (Table 1)

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
Compound X 1525
PI-103 820
Rapamycin >10,0001 (mTORC1)*

*Rapamycin's IC50 for mTOR kinase activity can be assay-dependent; its primary mechanism is allosteric and mTORC1-specific.

Tier 2: Cell-Based Target Engagement and Pathway Analysis

Causality: A potent biochemical inhibitor may not be effective in a cellular environment due to poor membrane permeability or rapid efflux. This tier validates that Compound X can enter cells and engage its target to modulate the downstream signaling pathway. An In-Cell Western™ assay provides a quantitative, high-throughput method to measure protein phosphorylation levels directly in fixed cells.[6]

Protocol: Quantitative In-Cell Western™ for Pathway Markers

  • Cell Culture: Plate a cancer cell line with a known active PI3K/mTOR pathway (e.g., PC-3 prostate cancer cells) in 96-well plates and allow them to adhere overnight.

  • Serum Starvation & Compound Treatment: Serum-starve the cells for 4 hours to reduce basal pathway activity. Treat cells with a serial dilution of Compound X, PI-103, and Rapamycin for 2 hours.

  • Pathway Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody access.

  • Immunostaining: Block non-specific binding sites. Incubate cells with primary antibodies against a phosphorylated target (e.g., Rabbit anti-phospho-S6 Ser235/236) and a total protein normalization control (e.g., Mouse anti-Actin).

  • Secondary Antibody Incubation: Wash the cells and add a cocktail of two species-specific secondary antibodies conjugated to different infrared fluorophores (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).

  • Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey). The 800 nm channel signal (phospho-protein) is normalized to the 700 nm channel signal (total protein).

  • Data Analysis: Calculate the concentration-dependent inhibition of protein phosphorylation and determine the IC50 value for each downstream marker.

Hypothetical Data Summary (Table 2)

Compoundp-AKT (S473) IC50 (nM)p-S6 (S235/236) IC50 (nM)Rationale
Compound X 5540Potent inhibition of both mTORC2 (upstream of p-AKT) and mTORC1 (upstream of p-S6).
PI-103 4530Strong dual inhibition as expected.
Rapamycin No inhibition25Selective mTORC1 inhibition; does not block mTORC2-mediated AKT phosphorylation.[8]
Tier 3: Cellular Proliferation Assay

Causality: The ultimate goal of an anticancer agent targeting a growth pathway is to inhibit cell proliferation. This tier measures the functional consequence of the pathway inhibition observed in Tier 2. The assay determines the EC50, the concentration required to achieve 50% of the maximum effect on cell viability.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed PC-3 cells in 96-well opaque plates and allow them to adhere.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Compound X, PI-103, and Rapamycin. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Shake the plate for 2 minutes to induce lysis and incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration. Use a non-linear regression model to calculate the EC50 value.

Hypothetical Data Summary (Table 3)

CompoundPC-3 Cell Proliferation EC50 (nM)
Compound X 80
PI-103 75
Rapamycin 150

Section 3: Synthesis of Evidence and Comparative Profile

The hypothetical data generated through this workflow allows for a comprehensive profile of Compound X.

  • Potency and Mechanism: The biochemical data (Table 1) suggest that Compound X is a potent, direct inhibitor of both PI3K and mTOR kinases, with a profile similar to the dual inhibitor PI-103.[12]

  • Cellular Activity: The cell-based pathway analysis (Table 2) confirms that Compound X is cell-permeable and effectively suppresses the PI3K/AKT/mTOR network. Its ability to inhibit phosphorylation of both AKT (an mTORC2 substrate) and S6 (downstream of mTORC1) distinguishes it from the mTORC1-selective Rapamycin and reinforces its identity as a dual-pathway inhibitor.[6][7]

  • Functional Outcome: The proliferation data (Table 3) demonstrate that this pathway inhibition translates into a potent anti-proliferative effect in a cancer cell line known to be dependent on this pathway. Its cellular EC50 is comparable to PI-103 and superior to Rapamycin, suggesting that dual inhibition of mTORC1 and mTORC2/PI3K is a more effective strategy for inhibiting growth in this cell line.

References

  • Steelman, L. S., et al. (2011). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. Methods in Molecular Biology, 756, 217–233. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 225–241. [Link]

  • Eurofins DiscoverX. (2025). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins Scientific. [Link]

  • Al-Ostath, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(24), 8031. [Link]

  • Vasam, M., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20, 2631–2667. [Link]

  • Scott, J. S., & Degorce, S. L. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 346. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Frigerio, S., et al. (2009). Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics, 8(12 Suppl), C66. [Link]

  • Bischof, J., et al. (2016). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 21(1), 80. [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy. [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Inorganic and Nano-Metal Chemistry, 53(5), 455-468. [Link]

  • Scott, J. S., & Degorce, S. L. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 346. [Link]

  • Navitor Pharmaceuticals. (2019). Targeting the mTORC1 Pathway With Phenotypic Screening. HotSpot Therapeutics. [Link]

  • Bain, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Farahat, A. A., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 10(1), 103-126. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol proper disposal procedures

As a Senior Application Scientist overseeing chemical scale-up and discovery workflows, I frequently manage the lifecycle of complex pharmaceutical intermediates. The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]etha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical scale-up and discovery workflows, I frequently manage the lifecycle of complex pharmaceutical intermediates. The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol (CAS: 1249649-66-8) is a highly versatile, nitrogen-rich building block. It is predominantly utilized in the synthesis of Janus Kinase (JAK) and MAP kinase-interacting kinase (MNK) inhibitors, where the reactive 2-chloro position undergoes nucleophilic aromatic substitution (SNAr) to construct the critical hinge-binding motifs of the active pharmaceutical ingredient [1].

While its reactivity makes it invaluable for drug discovery, its structural motifs—specifically the chlorinated pyrimidine ring and the functionalized amine—dictate strict, non-negotiable disposal protocols. Below is the authoritative, step-by-step operational guide for the safe handling and disposal of this compound.

Hazard Assessment & The Causality of Disposal

To execute a self-validating safety protocol, laboratory personnel must first understand the molecular causality behind the rules. We do not segregate waste arbitrarily; we do it based on the compound's physicochemical profile:

  • The C-Cl Bond (Halogenated Hazard): Incineration of chlorinated organics at standard temperatures can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Therefore, any waste containing this compound must be segregated into a dedicated halogenated waste stream. This stream is legally required to be processed via high-temperature (>1000°C) incineration equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas [2].

  • The Pyrimidine Ring (Nitrogen Load): Combustion of nitrogen-rich heterocycles generates nitrogen oxides (NOx). High-temperature incineration facilities utilize catalytic reduction systems to manage this, further necessitating the use of specialized disposal vendors.

  • The Hydroxyl Group (Phase Partitioning): The terminal ethanolamine moiety imparts partial aqueous solubility. During aqueous workups, trace amounts of the compound will partition into the aqueous layer, meaning aqueous waste must be treated as chemically contaminated rather than benign.

Step-by-Step Experimental Disposal Protocol

The following methodology ensures maximum recovery of the hazardous material into the correct waste stream while minimizing environmental compliance risks.

Phase 1: Post-Reaction Quenching and Phase Separation

  • Quench: In a properly ventilated fume hood, quench the crude reaction mixture containing unreacted 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: This neutralizes any acidic byproducts (such as HCl generated during SNAr reactions) without degrading the pyrimidine ring into unpredictable, volatile fragments.

  • Extraction: Extract the aqueous layer with a dense halogenated solvent (e.g., dichloromethane, DCM) three consecutive times.

    • Causality: DCM ensures maximum recovery of the chlorinated pyrimidine from the aqueous phase, consolidating the primary hazard into a single, highly hydrophobic stream.

  • Separation: Carefully separate the organic (bottom) and aqueous (top) layers using a separatory funnel.

Phase 2: Liquid Waste Consolidation 4. Organic Waste: Transfer the combined DCM extracts into a chemically compatible, clearly labeled high-density polyethylene (HDPE) carboy designated exclusively for "Halogenated Organic Waste." 5. Aqueous Waste: Transfer the remaining aqueous layer to a separate "Aqueous Waste" container.

  • Crucial Operational Note: Never mix these streams. Mixing halogenated organics with general aqueous or non-halogenated waste drastically increases disposal costs (often by more than 2x per pound) and triggers strict EPA RCRA compliance violations [3].

Phase 3: Solid Waste Management 6. Chromatography Silica: If the compound was purified via flash chromatography, the spent silica gel is intrinsically contaminated with the chlorinated pyrimidine. Allow residual elution solvent to evaporate within the fume hood, then transfer the dry silica to a solid waste drum labeled "Halogenated Contaminated Solids." 7. Consumables: Dispose of all contaminated nitrile gloves, pipettes, and filter papers in the same solid waste stream. Do not place these in standard municipal trash.

Waste Stream Segregation Matrix

To ensure operational clarity, summarize your lab's waste routing using the following validated matrix:

Waste Stream TypeContentsPrimary HazardDisposal RoutingCost/Risk Impact of Misrouting
Halogenated Organic DCM, 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-olDioxin formation upon low-temp burningHigh-Temp Incineration with ScrubberCRITICAL: Severe EPA fines; environmental toxicity.
Aqueous Chemical Water, NaHCO3​ salts, trace organicsAquatic toxicityWastewater Treatment / Deep Well InjectionMODERATE: Contaminates municipal water systems.
Contaminated Solid Silica gel, filter paper, PPELeaching of chlorinated organicsSolid Hazardous Waste Landfill / IncinerationHIGH: Soil contamination; exposure to sanitation workers.

Operational Disposal Workflow

The following decision tree maps the logical relationships and physical routing of the chemical waste generated during the handling of this pyrimidine intermediate.

DisposalWorkflow Start Reaction Mixture containing 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol Quench Quench with aq. NaHCO3 & Extract with DCM Start->Quench Phase Phase Separation Quench->Phase OrgLayer Organic Layer (DCM + Compound) Phase->OrgLayer Bottom Layer AqLayer Aqueous Layer (Salts + Trace Organics) Phase->AqLayer Top Layer HaloWaste Halogenated Organic Waste (High-Temp Incineration) OrgLayer->HaloWaste Primary Hazard AqWaste Aqueous Waste Stream (Non-Halogenated) AqLayer->AqWaste Secondary Stream

Workflow for phase separation and segregation of halogenated pyrimidine waste.

References

  • Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]

  • EPA Sector Notebook Project - Profile of the Pharmaceutical Manufacturing Industry Source: U.S. Environmental Protection Agency (EPA) / CLU-IN URL:[Link]

  • Safer Alternatives for the Chemical, Pharmaceutical and Biotechnology Industries: Process Hose Cleaning Source: Institute for Research and Technical Assistance (IRTA) URL:[Link]

Handling

Personal protective equipment for handling 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Title : Operational Safety and Handling Protocol for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol Introduction As a Senior Application Scientist, I frequently consult on the safe handling of reactive pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Operational Safety and Handling Protocol for 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol

Introduction

As a Senior Application Scientist, I frequently consult on the safe handling of reactive pharmaceutical intermediates. The compound 2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a highly functionalized pyrimidine derivative. While it serves as a critical building block in drug development—particularly in the synthesis of kinase inhibitors—its chemical structure demands rigorous operational respect.

The core hazard of this molecule lies in the 2-chloropyrimidine moiety . The electron-deficient pyrimidine ring makes the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). In a biological context, this means the molecule acts as a potent electrophile that can rapidly react with nucleophilic residues (such as cysteine or lysine) on human epidermal proteins. This haptenization process is the mechanistic driver behind its classification as a severe skin sensitizer and irritant (1[1]).

Mechanistic Hazard Profile

Based on safety data from structural analogs like 2-chloropyrimidine and 4-amino-2-chloropyrimidine, handling this compound presents three primary acute risks (1[1], ):

  • Dermal Sensitization & Corrosion : Covalent binding to skin proteins leading to allergic contact dermatitis.

  • Ocular Damage : Severe irritation and potential corneal damage upon contact with the hygroscopic powder.

  • Respiratory Toxicity : Inhalation of airborne particulates causes immediate mucosal irritation. Furthermore, upon thermal decomposition or exposure to strong acids, the compound releases highly toxic hydrogen chloride (HCl) gas and nitrogen oxides ( NOx​ ) ().

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating PPE strategy must be employed. Every piece of equipment serves a specific mechanistic purpose to break the chain of exposure.

PPE CategorySpecificationMechanistic Justification
Eye/Face Chemical safety goggles (EN 166/ANSI Z87.1) + Face shieldProtects against severe ocular irritation and corneal damage from aerosolized reactive dust ().
Hands Double-layered Nitrile gloves (min 0.11 mm thickness)Prevents dermal haptenization. The 2-chloro group reacts with skin proteins via SN​Ar , causing sensitization (1[1]).
Body Flame-resistant lab coat, fully buttonedPrevents accumulation of hygroscopic dust on personal clothing, mitigating delayed dermal exposure.
Respiratory N95/P100 particulate respirator (if handled outside hood)Mitigates inhalation of fine powders which cause respiratory tract irritation ().

Safety Logic & Exposure Pathways

G cluster_routes Exposure Routes & Pathophysiology cluster_ppe Required PPE Interventions Chem 2-[(2-chloropyrimidin-4-yl) (ethyl)amino]ethan-1-ol (Electrophilic Hazard) Inhalation Inhalation (Respiratory Irritation) Chem->Inhalation Dermal Dermal Contact (Protein Haptenization) Chem->Dermal Ocular Ocular Contact (Corneal Damage) Chem->Ocular Resp N95 / P100 Respirator + Fume Hood Inhalation->Resp Blocked by Gloves Double Nitrile Gloves + Lab Coat Dermal->Gloves Blocked by Eyes Chemical Goggles + Face Shield Ocular->Eyes Blocked by SafeResp Respiratory Integrity Resp->SafeResp SafeSkin Sensitization Prevented Gloves->SafeSkin SafeEye Ocular Protection Eyes->SafeEye

Exposure pathways and corresponding PPE mitigation strategies for reactive chloropyrimidines.

Operational Workflow: Safe Handling & Transfer

Because this compound is a hygroscopic powder, it is prone to static charge accumulation and aerosolization. Follow this self-validating protocol for weighing and transfer:

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood face velocity is actively monitoring between 80–120 feet per minute (fpm).

  • Logic: Ensures adequate capture velocity for any aerosolized particulates before opening the primary container.

Step 2: Static Mitigation

  • Action: Use an anti-static zero-stat gun on the weighing boat and utilize a grounded stainless steel or PTFE-coated spatula.

  • Logic: Eliminates electrostatic repulsion that causes fine powders to "jump" and aerosolize, preventing contamination of the balance area.

Step 3: Mass Transfer

  • Action: Weigh the desired mass directly into a tared, sealable vial rather than an open weigh boat. Seal the vial before removing it from the fume hood.

  • Logic: Provides primary containment during transit to the reaction vessel, eliminating the risk of respiratory exposure in the open laboratory.

Step 4: Decontamination

  • Action: Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., isopropanol), followed by a damp water wipe.

  • Logic: Removes residual electrophilic material. The water wipe removes the solvent, leaving a clean, safe surface.

Emergency Response & Spill Management

In the event of a localized spill inside the fume hood:

  • Isolate: Lower the fume hood sash to increase face velocity and isolate the area.

  • Neutralize: Because the 2-chloro position is reactive, carefully cover the spill with a mild, damp basic absorbent (such as a mixture of sand and sodium bicarbonate). This helps to safely hydrolyze the reactive chloride over time.

  • Collect: Sweep the absorbed mixture using a disposable plastic scraper and place it into a designated hazardous waste container.

  • Clean: Wash the affected surface thoroughly with soap and water to mechanically remove any remaining hygroscopic residue ().

Waste Disposal Plan

Improper disposal of halogenated pyrimidines can lead to severe environmental and safety repercussions.

  • Segregation: Classify strictly as Halogenated Organic Waste . The presence of the chlorine atom strictly prohibits mixing with non-halogenated waste streams due to the risk of highly toxic dioxin formation during incineration.

  • Containment: Store in high-density polyethylene (HDPE) waste carboys. Avoid metal containers, as trace hydrolysis of the compound can release HCl gas, which will corrode the metal and potentially pressurize the container ().

  • Labeling: Clearly label the container as "Toxic/Irritant - Halogenated Pyrimidine Waste" and ensure it is kept tightly closed and away from strong oxidizing agents ().

References

  • PubChem. "2-Chloropyrimidine | C4H3ClN2 | CID 74404". National Institutes of Health. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
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2-[(2-chloropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
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